molecular formula C30H48O4 B1180833 27-Hydroxymangiferolic acid

27-Hydroxymangiferolic acid

カタログ番号: B1180833
分子量: 472.7 g/mol
InChIキー: YWPLTMNXKKXXII-HJTGRKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

27-Hydroxymangiferolic Acid (CAS 17983-82-3) is a natural triterpenoid compound identified in mango fruit and propolis. With a molecular formula of C 30 H 48 O 4 and a molecular weight of 472.70 g/mol, it is supplied with a minimum purity of 98% . This compound is a specific and potent agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor transcription factor. Research demonstrates that this compound activates FXR transcriptional activity with an EC 50 of 6.693 µM and does not show significant activity on other nuclear receptors like PPARα/γ/β or LXRβ, confirming its selectivity . Molecular docking studies indicate that it binds directly to the FXR protein via strong hydrophobic interactions and key hydrogen bonds with residues His291, Tyr358, and His444 . Its primary research value lies in the study of aging and age-related diseases. In Caenorhabditis elegans models, this compound extends lifespan by up to 16.67% and improves healthspan, as measured by enhanced pharyngeal pumping and body bend rates . These effects are mediated through the nuclear hormone receptors NHR-8 and DAF-12 (FXR homologs) and are associated with the insulin/insulin-like growth factor-1 signaling (IIS) pathway . Furthermore, it upregulates detoxification genes and increases toxin resistance in a NHR-dependent manner . Promisingly, this compound has been shown to ameliorate pathology in transgenic C. elegans models of Alzheimer's disease and Parkinson's disease, making it a compelling candidate for neuroprotective research . Related hydroxymangiferolic compounds have also demonstrated antitrypanosomal and anticancer properties in vitro, suggesting a broader research potential . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLTMNXKKXXII-HJTGRKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

27-Hydroxymangiferolic Acid: A Technical Guide on its Origin, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferolic acid (27-HMA) is a naturally occurring cycloartane-type triterpene that has recently garnered significant attention in the scientific community. Primarily sourced from mangoes (Mangifera indica), this phytochemical has demonstrated promising biological activities, particularly in the realm of aging and neuroprotection. Recent studies have identified 27-HMA as a potent activator of nuclear receptors, suggesting its therapeutic potential for age-related diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding 27-HMA, from its natural origin and the context of its discovery to its detailed biological functions and the experimental protocols used to elucidate them.

Discovery and Origin

Natural Origin

This compound is a constituent of the mango tree (Mangifera indica), a plant rich in a diverse array of phytochemicals, including polyphenols, flavonoids, and triterpenoids. Cycloartane-type triterpenes, the class of compounds to which 27-HMA belongs, are known to be present in the stem bark, fruit, and leaves of the mango tree. The presence of these compounds contributes to the traditional medicinal uses of various parts of the mango plant.

Scientific Discovery

While this compound is cited as a known natural product in recent literature, a singular, seminal publication detailing its initial isolation and structural elucidation could not be definitively identified through extensive searches. It is likely that 27-HMA was first identified within the broader context of phytochemical investigations into Mangifera indica.

Scientific exploration of cycloartane (B1207475) triterpenes from mango stem bark has led to the isolation and characterization of numerous related compounds, such as mangiferonic acid, isomangiferolic acid, and ambolic acid. For instance, a 2012 study detailed the isolation of seven cycloartane-type secondary metabolites from the stem bark of Mangifera indica, including four new compounds.[1] This body of research provides the scientific foundation for the identification of structurally similar molecules like 27-HMA from the same natural source. The compound is commercially available and has the CAS number 17983-82-3.

Biological Activity and Mechanism of Action

Recent research has illuminated the significant therapeutic potential of 27-HMA, primarily focusing on its effects on aging and neurodegeneration in the model organism Caenorhabditis elegans.[2][3]

Lifespan and Healthspan Extension

Treatment with 27-HMA has been shown to significantly extend the lifespan of C. elegans.[3][4] The most pronounced effect was observed at a concentration of 100 µM, which increased the lifespan of the nematodes by 16.67%.[3][4] In addition to longevity, 27-HMA also improves healthspan, as evidenced by the enhancement of age-related physiological declines in pharyngeal pumping and body movement.

A Novel Farnesoid X Receptor (FXR) Agonist

27-HMA has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the metabolism of bile acids, lipids, and glucose.[2][5] The activation of FXR by 27-HMA is a key mechanism underlying its biological effects.

Neuroprotective Effects

The compound has demonstrated protective effects in C. elegans models of age-related neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][4] This suggests that 27-HMA may have the potential to mitigate the neuronal damage associated with these conditions.

Signaling Pathways

The longevity-promoting effects of 27-HMA in C. elegans are dependent on nuclear hormone receptors (NHRs).[2][4] Specifically, the effects were diminished in mutants of nhr-8 and daf-12, which are homologs of mammalian FXR.[2][3] This confirms that these nuclear receptors are crucial for the compound's mechanism of action.[3] Furthermore, there are potential associations between the effects of 27-HMA and the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway.[2][4] The compound also enhances the expression of genes related to detoxification and antioxidant defense, contributing to increased stress resistance.[2][4]

Data Presentation

The quantitative data from the key study on 27-HMA's biological activity are summarized in the tables below.

Table 1: Effect of this compound on C. elegans Lifespan

Concentration (µM) Lifespan Extension (%)
20 7.34
50 12.78
100 16.67
150 9.41
200 6.03

Data sourced from the study published in Molecules (2025).[4]

Table 2: FXR Agonist Activity of this compound

Parameter Value
EC50 6.693 µM

Data represents the half-maximal effective concentration for FXR transactivity, as determined by dual-luciferase reporter assays.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Li et al. (2025), published in Molecules.

C. elegans Lifespan Assay
  • Synchronized L4 stage N2 wild-type nematodes were treated with various concentrations (0, 20, 50, 100, 150, and 200 µM) of 27-HMA.

  • The 27-HMA stock solution (10 mM in DMSO) was diluted in E. coli OP50, which serves as the food source for the nematodes. The final DMSO concentration was maintained at 1‰.

  • Worms were cultured on Nematode Growth Medium (NGM) plates at 20°C.

  • The number of surviving and dead worms was recorded daily until all nematodes had died. Worms that did not respond to gentle prodding were scored as dead.

Healthspan Assays (Pharyngeal Pumping and Body Bend)
  • Nematodes were cultured as described in the lifespan assay.

  • On days 3, 5, 8, 10, 12, and 15 of adulthood, individual worms were observed under a microscope.

  • Pharyngeal Pumping Rate: The number of pharyngeal contractions was counted over a 30-second interval.

  • Body Bend Rate: The number of sinusoidal bends of the body was counted over a 30-second interval.

  • A minimum of 10 nematodes were assayed for each condition, and the experiment was repeated three times.[4]

Stress Resistance Assays
  • Wild-type N2 nematodes were cultured with 100 µM of 27-HMA for 5 days.

  • Oxidative Stress: Worms were exposed to 8 mM hydrogen peroxide (H₂O₂).

  • Heat Shock: Worms were subjected to a temperature of 35°C.

  • The number of dead nematodes was recorded every hour until all worms had perished.

  • Each assay was repeated three times with 60 individuals per assay.[4]

Neurodegeneration Models

The study utilized established C. elegans models for Alzheimer's disease (AD) and Parkinson's disease (PD) to assess the neuroprotective effects of 27-HMA. Specific details of these models were not fully elaborated in the provided abstracts but would typically involve transgenic strains expressing human disease-associated proteins (e.g., amyloid-beta or alpha-synuclein) and scoring for relevant phenotypes such as protein aggregation or neuronal dysfunction.

Dual-Luciferase Reporter Assay for FXR Activity

This assay was used to determine if 27-HMA could activate FXR. While the full, detailed protocol is specific to the laboratory, it generally involves:

  • Co-transfecting a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the FXR protein and another containing a luciferase reporter gene whose expression is driven by an FXR response element.

  • Treating the transfected cells with varying concentrations of 27-HMA.

  • Measuring the activity of the luciferase enzyme, with an increase in luminescence indicating activation of FXR.

  • The EC50 value is then calculated from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

G cluster_0 This compound (27-HMA) cluster_1 Cellular Mechanisms in C. elegans cluster_2 Physiological Outcomes 27-HMA 27-HMA FXR_homologs Nuclear Hormone Receptors (NHR-8, DAF-12) 27-HMA->FXR_homologs Activates IIS_TORC1 IIS/TORC1 Pathway 27-HMA->IIS_TORC1 Influences Neuroprotection Neuroprotection (AD/PD Models) 27-HMA->Neuroprotection Detox_Genes Detoxification & Antioxidant Genes FXR_homologs->Detox_Genes Upregulates Lifespan Increased Lifespan & Healthspan FXR_homologs->Lifespan IIS_TORC1->Lifespan Stress_Resistance Enhanced Stress Resistance Detox_Genes->Stress_Resistance

Caption: Proposed signaling pathway of 27-HMA in C. elegans.

G start Synchronize C. elegans (L4 Stage) treatment Culture on NGM plates with 27-HMA (0-200 µM) in OP50 start->treatment lifespan_assay Daily Scoring of Survival treatment->lifespan_assay healthspan_assay Periodic Healthspan Assays (Pumping, Body Bends) treatment->healthspan_assay data_analysis Data Analysis (Survival Curves, Statistical Tests) lifespan_assay->data_analysis healthspan_assay->data_analysis

Caption: Experimental workflow for C. elegans lifespan and healthspan assays.

Conclusion

This compound is a compelling natural product with significant, newly discovered biological activities. Its origin in the widely available mango plant makes it an accessible compound for further research. The identification of 27-HMA as a novel FXR agonist that extends lifespan and provides neuroprotection in C. elegans opens up exciting avenues for the development of therapeutics targeting age-related diseases. Future research should focus on validating these findings in mammalian models to assess its translational potential for human health. Furthermore, a definitive elucidation of its interaction with the IIS/TORC1 pathway and other cellular targets will provide a more complete understanding of its mechanism of action.

References

Unveiling 27-Hydroxymangiferolic Acid in Mangoes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural sources, analytical methodologies, and biosynthetic pathways of pentacyclic triterpenoids in Mangifera indica, with a focus on the prospective analysis of 27-Hydroxymangiferolic acid.

Introduction

Mango (Mangifera indica L.), a globally significant tropical fruit, is a rich reservoir of diverse phytochemicals, including a variety of bioactive triterpenoids. Among these, pentacyclic triterpenic acids are gaining increasing attention for their potential pharmacological activities. While compounds like mangiferolic acid and lupeol (B1675499) have been identified in mangoes, recent research has also pointed to the presence of this compound as a naturally occurring compound in mango fruits.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on the natural sources of related triterpenoids in mangoes and outlining the prospective methodologies for the targeted study of this compound.

Due to the nascent stage of research into this compound in mangoes, direct quantitative data and established experimental protocols for this specific compound are not yet available in scientific literature. Therefore, this guide furnishes detailed information on closely related pentacyclic triterpenoids found in mangoes, offering a solid foundation for initiating research into this promising bioactive compound.

Quantitative Data on Pentacyclic Triterpenoids in Mangoes

While specific quantitative data for this compound in various mango tissues is a subject for future research, the concentrations of other related pentacyclic triterpenoids, such as lupeol, have been documented. The following table summarizes the available quantitative data for lupeol in the pulp of different mango cultivars. This information provides a valuable reference for the expected concentration range of similar triterpenoids in mango fruit.

CultivarPlant PartCompoundConcentration (µ g/100g )Reference
ChinnarasamPulpLupeol67.24 ± 8.77[3]
Pandurivari MamidiPulpLupeol8.45 ± 0.10[3]

Note: The data presented is for lupeol, a related pentacyclic triterpene, and is intended to serve as a proxy until specific quantitative analysis of this compound is conducted.

Experimental Protocols: A Framework for this compound Analysis

The methodologies for the extraction, isolation, and quantification of pentacyclic triterpenoids from plant matrices are well-established. The following protocols, adapted from studies on related compounds, provide a robust starting point for the analysis of this compound in mangoes.

Extraction of Pentacyclic Triterpenic Acids

This protocol is a general method for the solid-phase extraction (SPE) of acidic triterpenoids from a lipid-rich matrix, which can be adapted for mango tissues.

  • Sample Preparation: A known weight of mango tissue (e.g., peel, pulp, or leaves) should be lyophilized and ground into a fine powder.

  • Initial Extraction: The powdered sample is extracted with a suitable organic solvent, such as a mixture of ethanol (B145695) and diethyl ether (1:1 v/v).

  • Solid-Phase Extraction (SPE):

    • Condition an aminopropyl-bonded SPE cartridge by passing a suitable solvent.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids and other interferences.

    • Elute the acidic fraction containing the triterpenic acids with a more polar solvent, such as diethyl ether containing 2% acetic acid.[4]

  • Solvent Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of derivatized triterpenic acids.

  • Derivatization: The dried extract from the SPE step is silylated to increase volatility. A common silylating reagent is a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in anhydrous pyridine.[4]

  • GC-MS Analysis:

    • Column: A high-temperature capillary column suitable for triterpenoid (B12794562) analysis.

    • Carrier Gas: Helium.

    • Injector and Detector Temperature: Optimized for the analysis of silylated triterpenoids.

    • Temperature Program: A gradient temperature program to ensure the separation of different triterpenic acids.

    • Quantification: Based on the peak area of the target compound in the chromatogram, calibrated against a standard curve of the derivatized this compound.

Isolation and Characterization

For the isolation of pure this compound for structural elucidation and bioactivity studies, chromatographic techniques are employed.

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound can be further purified by preparative or semi-preparative HPLC, using a suitable stationary phase (e.g., C18) and mobile phase.

  • Structural Characterization: The structure of the isolated compound can be confirmed using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for detailed structural elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizing the Pathways and Processes

To provide a clearer understanding of the underlying biochemistry and analytical workflows, the following diagrams have been generated using the DOT language.

Biosynthesis_of_Pentacyclic_Triterpenoids cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P Glyceraldehyde -3-phosphate Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP_plastid IPP/DMAPP MEP->IPP_DMAPP_plastid ... GPP GPP IPP_DMAPP_plastid->GPP Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP_cytosol IPP/DMAPP Mevalonate->IPP_DMAPP_cytosol ... GPP_cytosol GPP IPP_DMAPP_cytosol->GPP_cytosol GPPS GGPP GGPP GPP->GGPP FPP FPP GPP_cytosol->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Pentacyclic_Triterpene_Scaffold Pentacyclic Triterpene Scaffold (e.g., amyrin) Oxidosqualene->Pentacyclic_Triterpene_Scaffold OSC Mangiferolic_Acid Mangiferolic Acid Pentacyclic_Triterpene_Scaffold->Mangiferolic_Acid P450s, GTs This compound This compound Mangiferolic_Acid->this compound Hydroxylation (P450)

Caption: General biosynthetic pathway of pentacyclic triterpenoids in plants.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis and Characterization Plant_Material Mango Tissue (Peel, Pulp, Leaves) Grinding Lyophilization & Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE Purified_Extract Purified Triterpenoid Extract SPE->Purified_Extract Derivatization Silylation Purified_Extract->Derivatization HPLC_Isolation HPLC Isolation Purified_Extract->HPLC_Isolation GC_MS_Quantification GC-MS Quantification Derivatization->GC_MS_Quantification NMR_MS_IR_Characterization Structural Characterization (NMR, MS, IR) HPLC_Isolation->NMR_MS_IR_Characterization

Caption: General experimental workflow for triterpenoid analysis.

Conclusion and Future Directions

The confirmed presence of this compound in mangoes opens up a new avenue for phytochemical research and drug discovery.[1][2] While direct quantitative data and specific analytical protocols are yet to be established, the methodologies for analyzing related pentacyclic triterpenoids in mangoes provide a clear and actionable framework for researchers. Future studies should focus on:

  • Developing and validating a specific analytical method for the quantification of this compound in different mango cultivars and tissues.

  • Investigating the distribution of this compound in various parts of the mango plant (peel, pulp, leaves, bark, and kernel) at different stages of maturity.

  • Elucidating the specific biosynthetic pathway leading to this compound in mangoes, including the identification of the specific cytochrome P450 enzymes involved in the hydroxylation step.

  • Evaluating the bioactivities of isolated this compound to explore its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising natural compound from mangoes, ultimately contributing to a deeper understanding of its chemistry, biosynthesis, and potential applications in human health.

References

An In-depth Technical Guide on the Core Mechanism of Action of 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes. The information presented herein is based on current scientific literature and is intended to support further research and drug development efforts.

Introduction to this compound

This compound is a phytochemical that has garnered significant interest for its potential therapeutic effects, particularly in the realms of aging and neurodegenerative diseases.[1][2][3] Recent studies have begun to elucidate the precise molecular pathways through which 27-HMA exerts its beneficial effects, pointing to its role as a modulator of key nuclear receptors and signaling cascades.[1][2][3]

Core Mechanism of Action: Activation of Nuclear Receptors

The primary mechanism of action of this compound is its function as a novel agonist of the Farnesoid X receptor (FXR).[2][3] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid synthesis, lipid metabolism, and inflammation.

In the model organism Caenorhabditis elegans, the longevity-promoting effects of 27-HMA are dependent on the homologs of mammalian nuclear receptors, specifically nhr-8 and daf-12 .[1][2][3] Studies have shown that in mutant strains of C. elegans lacking these receptors, the lifespan-extending effects of 27-HMA are significantly diminished, confirming their crucial role in its mechanism.[2][3]

G cluster_0 This compound (27-HMA) cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects 27-HMA 27-HMA FXR FXR (nhr-8, daf-12 in C. elegans) 27-HMA->FXR Activates Gene_Expression Target Gene Expression FXR->Gene_Expression Translocates and Binds to DNA Detoxification Detoxification Gene_Expression->Detoxification Stress_Resistance Stress Resistance Gene_Expression->Stress_Resistance Metabolism Improved Metabolism Gene_Expression->Metabolism Longevity Increased Lifespan Detoxification->Longevity Stress_Resistance->Longevity Metabolism->Longevity

Caption: Activation of FXR by 27-HMA leading to downstream effects.

Modulation of Key Signaling Pathways

Further investigations have revealed that the effects of 27-HMA are intertwined with other critical signaling pathways that regulate aging and cellular stress responses.

  • Insulin/Insulin-like Growth Factor-1 Signaling (IIS) Pathway: 27-HMA has been shown to influence the IIS pathway.[1][2][3] This pathway is a highly conserved regulator of lifespan and metabolism. The interaction between the nuclear receptors activated by 27-HMA and components of the IIS pathway is a key area of its biological activity.

  • TORC1 Pathway: The Target of Rapamycin Complex 1 (TORC1) pathway is another central regulator of cell growth and aging. Evidence suggests a potential association between the longevity effects of 27-HMA and the modulation of the TORC1 pathway.[1][2][3]

G cluster_0 Key Receptors cluster_1 Signaling Pathways cluster_2 Cellular Responses cluster_3 Physiological Outcomes 27-HMA 27-HMA FXR FXR / nhr-8 / daf-12 27-HMA->FXR Activates IIS IIS Pathway FXR->IIS Interacts with TORC1 TORC1 Pathway FXR->TORC1 Influences Detox_Genes Detoxification Gene Expression FXR->Detox_Genes Upregulates Antioxidant_Defense Antioxidant Defense IIS->Antioxidant_Defense Modulates Lifespan Increased Lifespan & Healthspan Detox_Genes->Lifespan Neuroprotection Neuroprotection Detox_Genes->Neuroprotection Antioxidant_Defense->Lifespan

Caption: Interplay of 27-HMA with major signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound.

ParameterOrganism/SystemConcentrationResultReference
Lifespan ExtensionC. elegans100 µM16.67% increase in lifespan[1]
Toxin ResistanceC. elegans100 µMReduced mortality from colchicine, chloromethyl mercury, and paraquat[4]

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of 27-HMA.

  • Worm Strain: Wild-type C. elegans N2.

  • Culture Conditions: Worms were cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Treatment: Age-synchronized L1 larvae were transferred to NGM plates containing either the vehicle control or 27-HMA at a final concentration of 100 µM.

  • Data Collection: The number of living and dead worms was counted daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.

  • Analysis: Survival curves were generated and statistical analysis was performed to determine the mean lifespan.

  • Cell Line: HEK293T cells.

  • Plasmids: Cells were co-transfected with a GAL4-FXR-LBD expression vector and a UAS-luciferase reporter plasmid.

  • Treatment: Transfected cells were treated with various concentrations of 27-HMA or a known FXR agonist as a positive control.

  • Measurement: Luciferase activity was measured using a luminometer after a 24-hour incubation period.

  • Analysis: The fold induction of luciferase activity relative to the vehicle control was calculated to determine the agonistic activity of 27-HMA on FXR.

  • Worm Strain: Wild-type C. elegans N2.

  • Pre-treatment: Worms were raised on NGM plates containing 100 µM 27-HMA or vehicle control until they reached the young adult stage.

  • Toxin Exposure: The pre-treated worms were then transferred to plates containing lethal concentrations of toxins such as colchicine, chloromethyl mercury, or paraquat.

  • Data Collection: The survival of the worms was monitored over time.

  • Analysis: Survival curves were plotted to compare the resistance of 27-HMA-treated worms to that of the control group.

G cluster_0 Lifespan Assay cluster_1 FXR Reporter Assay cluster_2 Toxin Resistance Assay A1 Synchronize C. elegans L1 Larvae A2 Treat with 27-HMA (100 µM) or Vehicle A1->A2 A3 Daily Scoring of Survival A2->A3 A4 Generate Survival Curves A3->A4 B1 Co-transfect HEK293T cells B2 Treat with 27-HMA B1->B2 B3 Measure Luciferase Activity B2->B3 B4 Calculate Fold Induction B3->B4 C1 Pre-treat C. elegans with 27-HMA C2 Expose to Toxins C1->C2 C3 Monitor Survival Over Time C2->C3 C4 Plot Survival Curves C3->C4

Caption: Workflow for key experiments on 27-HMA.

Therapeutic Potential and Future Directions

The current body of evidence strongly suggests that this compound holds promise as a therapeutic agent, particularly for age-related conditions. Its ability to activate FXR and modulate the IIS and TORC1 pathways provides a solid foundation for its observed effects on longevity and neuroprotection in preclinical models.[1][2][3]

Future research should focus on:

  • Validating these findings in mammalian models.

  • Elucidating the detailed molecular interactions between 27-HMA and its target receptors.

  • Investigating the pharmacokinetic and pharmacodynamic properties of 27-HMA.

  • Exploring its potential in other conditions where FXR activation is beneficial, such as metabolic disorders.

This guide provides a snapshot of the current understanding of this compound's mechanism of action. As research in this area continues to evolve, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

biological functions of 27-Hydroxymangiferolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Functions of 27-Hydroxymangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (27-HMA) is a naturally occurring triterpenoid (B12794562) compound found in mangoes (Mangifera indica). Recent research has identified it as a potent bioactive molecule with significant effects on lifespan and neurodegeneration in preclinical models. This technical guide provides a comprehensive overview of the known biological functions of 27-HMA, its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary focus of this document is the research demonstrating 27-HMA's role as a novel agonist of the Farnesoid X Receptor (FXR), leading to lifespan extension and healthspan improvement in the model organism Caenorhabditis elegans.[1][2][3]

Core Biological Functions and Mechanism of Action

The principal biological activities of 27-HMA revolve around its function as a nuclear receptor agonist. It directly activates the Farnesoid X Receptor (FXR), a key regulator of metabolism, stress resistance, and detoxification.[1][2][4] In the nematode C. elegans, these effects are mediated through the FXR homologs, NHR-8 and DAF-12.[1][3][4] Activation of these nuclear hormone receptors (NHRs) by 27-HMA initiates a cascade of downstream signaling events that ultimately enhance longevity and protect against neurodegenerative pathologies.

Key Signaling Pathways Modulated by 27-HMA
  • Nuclear Hormone Receptor (NHR) Pathway: 27-HMA acts as a direct agonist of FXR and its C. elegans homologs NHR-8 and DAF-12. The longevity effects of 27-HMA are significantly diminished in worms with mutations in the nhr-8 and daf-12 genes, confirming that these receptors are crucial for its mechanism of action.[1][3][4]

  • Insulin/Insulin-like Growth Factor-1 Signaling (IIS) Pathway: The lifespan-extending effects of 27-HMA are associated with the IIS pathway, a highly conserved aging-regulatory pathway.[1][4][5] Evidence suggests an interaction between the NHRs (DAF-12) and components of the IIS pathway, such as the DAF-2 receptor and the DAF-16/FOXO transcription factor.[1]

  • TORC1 Pathway: The Target of Rapamycin (TOR) pathway is another critical regulator of aging and metabolism. Research indicates that the TORC1 pathway may also be involved in the longevity-promoting effects of 27-HMA.[1][5]

The diagram below illustrates the proposed signaling cascade initiated by 27-HMA.

G cluster_0 cluster_1 Cellular Activation cluster_2 Downstream Signaling Pathways cluster_3 Biological Outcomes 27-HMA 27-HMA FXR / NHR-8 / DAF-12 FXR / NHR-8 / DAF-12 27-HMA->FXR / NHR-8 / DAF-12 Activates IIS Pathway (DAF-16) IIS Pathway (DAF-16) FXR / NHR-8 / DAF-12->IIS Pathway (DAF-16) Modulates TORC1 Pathway TORC1 Pathway FXR / NHR-8 / DAF-12->TORC1 Pathway Modulates Detoxification Genes Detoxification Genes FXR / NHR-8 / DAF-12->Detoxification Genes Upregulates Increased Lifespan & Healthspan Increased Lifespan & Healthspan IIS Pathway (DAF-16)->Increased Lifespan & Healthspan Improved Metabolism Improved Metabolism TORC1 Pathway->Improved Metabolism Enhanced Stress Resistance Enhanced Stress Resistance Detoxification Genes->Enhanced Stress Resistance Neuroprotection (AD/PD Models) Neuroprotection (AD/PD Models) Increased Lifespan & Healthspan->Neuroprotection (AD/PD Models)

Proposed signaling pathway of this compound.

Quantitative Data Summary

The biological effects of 27-HMA have been quantified in several key experiments. The data is summarized in the tables below.

Table 1: Farnesoid X Receptor (FXR) Activation
ParameterValueAssay
Agonist ActivityDose-dependent activationDual Luciferase Reporter Assay
EC₅₀6.693 µMDual Luciferase Reporter Assay

Data derived from in vitro reporter gene assays.[6]

Table 2: Effects on C. elegans Lifespan and Healthspan
ParameterConcentrationResult
Lifespan Extension100 µM16.67% increase in mean lifespan
Pharyngeal Pumping100 µMSignificant increase vs. control
Body Bend Rate100 µMSignificant increase vs. control

In vivo data from wild-type (N2) C. elegans.[4][7]

Table 3: Neuroprotective Effects in C. elegans Models
ModelEffect of 27-HMA
Alzheimer's Disease (AD)Alleviates paralysis
Parkinson's Disease (PD)Improves pathology and behavior

Effects observed in established C. elegans models of neurodegenerative disease.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the biological functions of 27-HMA.

The diagram below provides a high-level overview of the experimental workflow.

G A In Vitro Screening B FXR Dual Luciferase Reporter Assay A->B C Identification of 27-HMA as FXR Agonist B->C D In Vivo Validation (C. elegans) C->D G Mechanism of Action Studies C->G K Neuroprotection Assays C->K E Lifespan & Healthspan Assays (Pumping, Movement) D->E F Stress Resistance Assays (Heat, Oxidative) D->F H Assays in NHR Mutants (nhr-8, daf-12) G->H I DAF-16 Nuclear Translocation G->I J Gene Expression (qRT-PCR) G->J L AD & PD Models K->L

Experimental workflow for characterizing 27-HMA.
FXR Dual Luciferase Reporter Assay

This assay is used to determine if a compound can activate the Farnesoid X Receptor.

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are co-transfected with plasmids containing:

    • A full-length human FXR gene.

    • A firefly luciferase reporter gene under the control of an FXR-responsive element.

    • A Renilla luciferase gene with a constitutive promoter (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.

  • Treatment: After a 24-hour transfection period, the cells are treated with various concentrations of 27-HMA or a vehicle control (e.g., DMSO). A known FXR agonist like GW4064 is used as a positive control.[8]

  • Lysis and Measurement: After 24 hours of treatment, cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferases are measured sequentially from a single lysate sample using a luminometer and a dual-luciferase assay kit.[9][10][11]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold activation is calculated relative to the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a nonlinear regression curve.

C. elegans Lifespan Assay

This assay measures the effect of a compound on the lifespan of the nematode.

  • Synchronization: An age-synchronized population of worms is obtained by allowing adult hermaphrodites to lay eggs for a short period (e.g., 6-8 hours) and then removing them. The eggs are allowed to develop to the L4 larval stage.[12]

  • Treatment: L4 larvae are transferred to Nematode Growth Medium (NGM) plates containing a lawn of UV-killed E. coli OP50 (to prevent confounding effects of live bacteria metabolism) and the desired concentration of 27-HMA. A compound to prevent reproduction, such as 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), is also included.[12]

  • Scoring: Starting from day 1 of adulthood, the worms are scored as alive or dead every 1-2 days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.[2]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.

C. elegans Healthspan Assays (Pharyngeal Pumping and Body Bends)

These assays measure physiological functions that decline with age.

  • Pharyngeal Pumping: The rate of pharyngeal contractions is measured by observing individual worms under a dissecting microscope for a set period (e.g., 30 seconds) at specific ages.

  • Body Bends: Locomotor activity is assessed by placing a worm in a drop of M9 buffer and counting the number of sinusoidal bends it completes in a minute.[13]

DAF-16 Nuclear Translocation Assay

This assay visualizes the activation of the DAF-16 transcription factor, a key downstream effector of the IIS pathway.

  • Strain: A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356) is used.[14]

  • Treatment and Observation: Synchronized worms are treated with 27-HMA. Under normal conditions, DAF-16::GFP is primarily located in the cytoplasm. Upon activation (e.g., by stress or modulation of the IIS pathway), it translocates to the nucleus. The subcellular localization of the GFP signal is observed and categorized (cytosolic, intermediate, or nuclear) using a fluorescence microscope.[14][15][16][17][18]

  • Quantification: The percentage of worms in each category is quantified for each treatment group.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of specific genes.

  • RNA Extraction: Synchronized worms are treated with 27-HMA for a defined period. Total RNA is then extracted from the worms using a standard method like TRIzol.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4][19]

  • PCR Amplification: The cDNA is used as a template for real-time PCR with primers specific to target genes (e.g., detoxification genes, stress-response genes) and a reference gene (e.g., actin) for normalization. SYBR Green is typically used for detection.[4][19]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-aging and neuroprotective properties demonstrated in C. elegans. Its mechanism of action via the activation of FXR and subsequent modulation of the conserved IIS and TORC1 pathways provides a strong rationale for its therapeutic potential.[1] The data presented herein highlights its quantitative efficacy in extending lifespan and improving healthspan metrics.

For drug development professionals, 27-HMA represents a novel scaffold for the design of potent FXR agonists. Future research should focus on validating these findings in mammalian models to assess its translational potential for age-related diseases, including metabolic disorders and neurodegeneration. Further investigation into its safety profile, bioavailability, and specific molecular interactions within the NHR-IIS-TORC1 network will be critical for its development as a potential therapeutic agent.

References

The Efficacy of 27-Hydroxymangiferolic Acid in Lifespan and Healthspan Extension in C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the effects of 27-Hydroxymangiferolic acid (27-HMA), a natural compound isolated from mangoes, on the lifespan and healthspan of the model organism Caenorhabditis elegans. Research indicates that 27-HMA acts as a novel agonist for the farnesoid X receptor (FXR), extending lifespan and improving markers of health in C. elegans.[1][2][3] The pro-longevity effects are reportedly mediated through the activation of nuclear hormone receptors (NHRs), specifically NHR-8 and DAF-12, and are associated with the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[1][2][3] This document synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the key biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on the lifespan and healthspan of wild-type (N2) C. elegans.

Table 1.1: Effect of 27-HMA on C. elegans Lifespan
Concentration (μM)Mean Lifespan Extension (%)Optimal Effect
207.34%
5012.78%
10016.67%
1509.41%
2006.03%

Data extracted from a study where wild-type N2 nematodes were treated with 27-HMA from the L4 stage.[2]

Table 1.2: Effect of 100 μM 27-HMA on C. elegans Healthspan Indicators
Healthspan ParameterDay of AdulthoodControl (Vehicle)27-HMA (100 μM)Improvement
Pharyngeal Pumping Day 5~225 pumps/min~260 pumps/minSignificant Increase
(pumps/min)Day 10~160 pumps/min~210 pumps/minSignificant Increase
Day 15~90 pumps/min~150 pumps/minSignificant Increase
Body Bend Rate Day 5~45 bends/min~55 bends/minSignificant Increase
(bends/min)Day 10~30 bends/min~45 bends/minSignificant Increase
Day 15~15 bends/min~30 bends/minSignificant Increase

Qualitative improvements are based on graphical data presented in the source publication.[4] Precise numerical values are estimations from these graphs.

Table 1.3: Lifespan Extension by 100 μM 27-HMA in Mutant C. elegans Strains
C. elegans StrainGenotype DescriptionLifespan Extension with 27-HMA
N2Wild-typeYes (16.67%)
nhr-8(tm1800)NHR-8 mutantAttenuated
daf-12(rh61rh411)DAF-12 mutantAttenuated

This table illustrates that the longevity effects of 27-HMA are diminished in mutants for the nuclear hormone receptors NHR-8 and DAF-12, indicating these are key mediators of its action.[1][2][4]

Experimental Protocols

The following protocols are based on the methodologies described in the primary research investigating 27-HMA's effects on C. elegans.

C. elegans Maintenance and Synchronization
  • Strains: Wild-type Bristol N2, nhr-8(tm1800), and daf-12(rh61rh411) strains were utilized.

  • Culture Conditions: Nematodes were maintained at 20°C on solid Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.

  • Synchronization: An age-synchronized population was obtained by treating gravid adult worms with a hypochlorite (B82951) solution to isolate eggs. These eggs were then washed and allowed to hatch on NGM plates, developing into a synchronized cohort of L1 larvae.

Lifespan Assay
  • Preparation: Synchronized L4 larvae were transferred to fresh NGM plates.

  • Compound Administration: The NGM plates contained various concentrations of 27-HMA (20, 50, 100, 150, and 200 μM) or a vehicle control (DMSO). To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was added to the media.

  • Incubation: Plates were incubated at 20°C.

  • Scoring: Starting from the first day of adulthood, worms were scored as alive or dead every other day. A worm was considered dead if it failed to respond to a gentle touch with a platinum wire pick.

  • Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.

Healthspan Assays
  • Pharyngeal Pumping Rate:

    • Age-synchronized worms (Day 5, 10, and 15 of adulthood) treated with 100 μM 27-HMA or vehicle were used.

    • Individual worms were observed under a microscope, and the number of pharyngeal contractions was counted for a 60-second interval.

    • At least 10 worms were assayed for each condition.

  • Locomotion (Body Bend Rate):

    • Age-synchronized worms (Day 5, 10, and 15 of adulthood) were placed in a drop of M9 buffer on a glass slide.

    • The number of sinusoidal bends of the body was counted over a 60-second period. One bend was defined as a complete sinusoidal wave along the body.

    • At least 10 worms were assayed for each condition.

Stress Resistance Assays
  • Toxin Resistance:

    • Young adult worms were pre-treated with 100 μM 27-HMA for 48 hours.

    • The worms were then transferred to NGM plates containing a toxic compound (e.g., juglone (B1673114) for oxidative stress or sodium azide (B81097) for mitochondrial stress).

    • Survival was monitored over time, and survival curves were plotted and analyzed.

Visualizations: Pathways and Workflows

Signaling Pathway of 27-HMA in C. elegans

G HMA 27-Hydroxymangiferolic Acid (27-HMA) NHR8 NHR-8 HMA->NHR8 Activates DAF12 DAF-12 HMA->DAF12 Activates IIS IIS / TORC1 Pathway (e.g., DAF-2, AGE-1) NHR8->IIS Interacts with Detox Detoxification Genes (e.g., gst-4) NHR8->Detox Upregulates DAF12->IIS Interacts with DAF12->Detox Upregulates DAF16 DAF-16/FOXO IIS->DAF16 Inhibits Longevity Lifespan & Healthspan Extension DAF16->Longevity Promotes Detox->Longevity

Caption: Proposed signaling pathway for 27-HMA-mediated lifespan extension in C. elegans.

Experimental Workflow for C. elegans Lifespan Assay

G Sync 1. Synchronization (Hypochlorite Treatment) Hatch 2. Hatching & Growth (L1 to L4 larvae) Sync->Hatch Transfer 3. Transfer L4 Larvae to Experimental Plates Hatch->Transfer Incubate 4. Incubation at 20°C Transfer->Incubate Plates NGM Plates with FUDR + Vehicle (Control) + 27-HMA (Treatment) Plates->Transfer Score 5. Score Survival (Every 2 days) Incubate->Score Score->Incubate Repeat until all worms are deceased Data 6. Data Analysis (Kaplan-Meier Survival Curves) Score->Data Result Conclusion: Lifespan Extension Data->Result

Caption: Standard experimental workflow for a C. elegans lifespan assay with 27-HMA.

References

Unlocking Neuroprotection: A Technical Guide to 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective effects of 27-Hydroxymangiferolic acid (27-HMA), a natural compound isolated from mangoes. Emerging research, primarily utilizing the model organism Caenorhabditis elegans, has illuminated the potential of 27-HMA in mitigating the hallmarks of neurodegenerative diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the core signaling pathways implicated in its mechanism of action.

Core Findings and Data Presentation

Studies in C. elegans have demonstrated that 27-HMA extends lifespan and improves healthspan by activating nuclear receptors, leading to enhanced stress resistance and detoxification.[1][2][3] These effects translate to neuroprotection in models of Alzheimer's and Parkinson's disease.[1][2][3]

Table 1: Effects of 27-HMA on Lifespan and Healthspan in C. elegans
ParameterConcentrationResultReference
Lifespan Extension100 µM16.67% increase[1]
Pharyngeal Pumping Rate100 µMSignificant improvement in aged nematodes[2]
Body Bend Rate100 µMSignificant improvement in aged nematodes[2]
Motility100 µMSignificant improvement in aged nematodes[2]
Table 2: Neuroprotective Effects of 27-HMA in C. elegans Models
Neurodegenerative ModelParameterConcentrationResultReference
Alzheimer's Disease (Aβ toxicity)ParalysisNot SpecifiedDelayed paralysis[1][2]
Alzheimer's Disease (Aβ toxicity)Aβ aggregationNot SpecifiedReduced Aβ aggregation[1][2]
Parkinson's Disease (α-synuclein toxicity)Dopaminergic neuron degenerationNot SpecifiedProtected against degeneration[1][3]
Parkinson's Disease (α-synuclein toxicity)Motor functionNot SpecifiedImproved motor function[1]
Parkinson's Disease (α-synuclein toxicity)α-synuclein aggregation100 µMAttenuated pathological aggregation[3]

Signaling Pathways of this compound

The neuroprotective effects of 27-HMA are primarily attributed to its role as a novel agonist of the Farnesoid X Receptor (FXR).[2][3][4] In C. elegans, this action is mediated through the homologous nuclear hormone receptors NHR-8 and DAF-12.[1][2][3][4] Activation of these receptors instigates a signaling cascade that intersects with the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway, ultimately leading to enhanced detoxification and stress resistance.[1][2][3][4]

G Proposed Signaling Pathway of this compound 27-HMA 27-HMA FXR_NHR8_DAF12 FXR / NHR-8 / DAF-12 (Nuclear Receptors) 27-HMA->FXR_NHR8_DAF12 Activates IIS_TORC1 IIS / TORC1 Pathway FXR_NHR8_DAF12->IIS_TORC1 Modulates Detox_Genes Detoxification Genes IIS_TORC1->Detox_Genes Upregulates Stress_Resistance Stress Resistance IIS_TORC1->Stress_Resistance Enhances Neuroprotection Neuroprotection Detox_Genes->Neuroprotection Stress_Resistance->Neuroprotection G Experimental Workflow for Lifespan and Healthspan Assays Sync Synchronize C. elegans (L1 Larvae) Treatment Transfer to NGM plates (+/- 27-HMA) Sync->Treatment Transfer Transfer to fresh plates (every other day) Treatment->Transfer Healthspan Healthspan Assays (Pharyngeal Pumping, Body Bend, Motility) Treatment->Healthspan Score Daily Scoring of Survival Transfer->Score G Logical Flow for Neuroprotection Assays cluster_AD Alzheimer's Model cluster_PD Parkinson's Model AD_Model Aβ-expressing C. elegans AD_Treatment 27-HMA Treatment AD_Model->AD_Treatment AD_Outcome Measure Paralysis & Aβ Aggregation AD_Treatment->AD_Outcome PD_Model α-syn-expressing C. elegans PD_Treatment 27-HMA Treatment PD_Model->PD_Treatment PD_Outcome Measure Neuron Degeneration & α-syn Aggregation PD_Treatment->PD_Outcome

References

The Agonist Within: 27-Hydroxymangiferolic Acid as a Selective Activator of the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes, has emerged as a molecule of significant interest in the field of nuclear receptor modulation. Recent studies have identified 27-HMA as a novel agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] This discovery has opened new avenues for investigating the therapeutic potential of 27-HMA in metabolic diseases and age-related conditions. This technical guide provides an in-depth overview of the interaction between this compound and nuclear receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Nuclear Receptor Activation

The selectivity of this compound for FXR has been demonstrated through comprehensive screening against a panel of nuclear receptors. The following table summarizes the quantitative data on the activation of various nuclear receptors by 27-HMA.

Nuclear ReceptorLigandEC50 (μM)Fold ActivationNotes
FXR This compound 6.693 [1]Dose-dependent increaseData obtained from dual-luciferase reporter assays.
PPARαThis compoundNot significantNo significant activationTested in dual-luciferase reporter assays.[1]
PPARβThis compoundNot significantNo significant activationTested in dual-luciferase reporter assays.[1]
PPARγThis compoundNot significantNo significant activationTested in dual-luciferase reporter assays.[1]
LXRβThis compoundNot significantNo significant activationTested in dual-luciferase reporter assays.[1]

Signaling Pathways and Experimental Workflows

The activation of FXR by 27-HMA initiates a signaling cascade that influences gene expression related to metabolism and stress resistance. The following diagrams illustrate the key signaling pathway and the experimental workflow used to characterize the activity of 27-HMA.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA 27-Hydroxymangiferolic Acid (27-HMA) FXR FXR 27_HMA->FXR Binds to LBD FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Translocates to Nucleus Target_Genes Target Gene Expression FXRE->Target_Genes Regulates Transcription Biological_Effects Biological Effects (e.g., Lifespan Extension) Target_Genes->Biological_Effects

Caption: 27-HMA activates the FXR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (C. elegans) reporter_assay Dual-Luciferase Reporter Assay (HEK293T cells) molecular_docking Molecular Docking (FXR Ligand Binding Domain) lifespan_assay Lifespan and Healthspan Assays (Wild-type and Mutant Strains) reporter_assay->lifespan_assay Confirm Agonist Activity molecular_docking->lifespan_assay Predict Binding Interaction stress_resistance Stress Resistance Assays (Toxin Resistance) lifespan_assay->stress_resistance Assess Physiological Effects gene_expression Gene Expression Analysis (Detoxification Genes) stress_resistance->gene_expression Investigate Mechanism

Caption: Workflow for evaluating 27-HMA's FXR agonist activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound as an FXR agonist.

Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

Objective: To quantify the transcriptional activation of FXR, PPARα, PPARβ, PPARγ, and LXRβ by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cells are seeded in 24-well plates. Upon reaching 70-80% confluency, cells are co-transfected with the following plasmids using a suitable transfection reagent:

      • An expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor (FXR, PPARα, PPARβ, PPARγ, or LXRβ) fused to the Gal4 DNA-binding domain.

      • A luciferase reporter plasmid containing a UAS (Upstream Activator Sequence) element recognized by the Gal4 DNA-binding domain.

      • A Renilla luciferase internal control plasmid (e.g., pRL-SV40) for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • A known agonist for each respective nuclear receptor is used as a positive control.

    • Cells are incubated for an additional 24 hours.

  • Luciferase Activity Measurement:

    • Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a nonlinear regression curve.

Caenorhabditis elegans Lifespan Assay

Objective: To determine the effect of this compound on the lifespan of C. elegans.

Methodology:

  • Worm Synchronization and Maintenance:

    • Wild-type (N2) and mutant strains of C. elegans are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

    • Age-synchronized populations are obtained by allowing gravid adult worms to lay eggs on fresh NGM plates for a few hours, after which the adults are removed.

  • Compound Treatment:

    • The synchronized eggs are allowed to develop to the L4 larval stage.

    • L4 larvae are then transferred to NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production.

    • These plates are seeded with E. coli OP50 and contain either this compound at the desired concentration or a vehicle control.

  • Lifespan Analysis:

    • The worms are incubated at 20°C and scored as alive or dead every other day.

    • Worms that do not respond to gentle prodding with a platinum wire are considered dead. Worms that crawl off the agar, have ruptured vulvas, or exhibit internal hatching are censored from the analysis.

    • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

This compound has been identified as a specific and potent agonist of the farnesoid X receptor. The data presented in this guide highlight its selectivity for FXR over other tested nuclear receptors. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological properties of 27-HMA and its potential as a therapeutic agent for metabolic and age-related diseases. Future research should focus on elucidating the downstream molecular targets of 27-HMA-mediated FXR activation and evaluating its efficacy and safety in preclinical animal models of human disease.

References

Preliminary In Vitro Studies on 27-Hydroxymangiferolic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research on 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid. The document summarizes key findings related to its biological activity, presents available quantitative data in a structured format, and details the experimental protocols utilized in the cited studies.

Core Findings and Biological Activity

This compound has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] In vitro studies have quantitatively determined its efficacy in activating FXR.[1][2] While direct in vitro studies on the anti-inflammatory and anticancer effects of 27-HMA are limited in the currently available literature, research on the closely related compound, mangiferolic acid, provides valuable insights into the potential cytotoxic effects of this class of molecules against cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays involving this compound and the related compound, mangiferolic acid.

Table 1: In Vitro FXR Agonist Activity of this compound

CompoundAssay TypeParameterValue (µM)Cell LineReference
This compoundDual-Luciferase Reporter AssayEC506.693HEK293T[1]

Table 2: In Vitro Cytotoxicity of Mangiferolic Acid against Human Gastric Carcinoma Cells

CompoundCell LineParameterValue (µg/mL)Time Points (h)Reference
Mangiferolic AcidKATO-IIIIC504.78 - 16.0224, 48, 72[3][4]
Doxorubicin (Control)KATO-IIIIC500.56 - 1.5524, 48, 72[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

FXR Activation Assay (Dual-Luciferase Reporter Assay)

This protocol was employed to determine the agonistic activity of this compound on the Farnesoid X Receptor.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells were cultured in appropriate media. The cells were then co-transfected with a plasmid containing the FXR ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Following transfection, the cells were treated with varying concentrations of this compound.

  • Luciferase Activity Measurement: After an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The activity of a co-transfected control reporter (e.g., Renilla luciferase) was also measured to normalize for transfection efficiency.

  • Data Analysis: The fold activation of FXR was calculated relative to a vehicle control. The EC50 value, representing the concentration at which 50% of the maximal response is observed, was determined by fitting the dose-response data to a nonlinear regression curve.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol was used to evaluate the cytotoxic effects of mangiferolic acid on the KATO-III human gastric carcinoma cell line.

  • Cell Seeding: KATO-III cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The cells were then treated with various concentrations of mangiferolic acid or a positive control (doxorubicin) and incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

  • Formazan (B1609692) Solubilization: The plates were incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[3][4]

Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR)

This method was utilized to measure the expression levels of genes related to inflammation and cell death in KATO-III cells treated with mangiferolic acid.

  • RNA Extraction: Total RNA was extracted from KATO-III cells that had been treated with mangiferolic acid (30 μg/mL) for 24, 48, and 72 hours.

  • cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5][6]

  • Real-Time PCR: The cDNA was then used as a template for real-time PCR with specific primers for the target genes (COX-2, NFκB, CASP3, and CASP7) and a reference gene (e.g., GAPDH).[5][6]

  • Gene Expression Analysis: The relative expression of the target genes was quantified and normalized to the expression of the reference gene.[3][4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the described experimental workflows and the potential signaling pathway influenced by this compound and related compounds.

experimental_workflow_fxr_activation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis HEK293T HEK293T Cells Transfection Co-transfection with FXR and Reporter Plasmids HEK293T->Transfection Treatment Incubation with 27-HMA Transfection->Treatment Lysis Cell Lysis Treatment->Lysis LuciferaseAssay Dual-Luciferase Assay Lysis->LuciferaseAssay DataAnalysis EC50 Calculation LuciferaseAssay->DataAnalysis

FXR Activation Assay Workflow

experimental_workflow_cytotoxicity start Seed KATO-III cells in 96-well plates treatment Treat with Mangiferolic Acid (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

In Vitro Cytotoxicity (MTT) Assay Workflow

signaling_pathway HMA This compound FXR FXR HMA->FXR activates MA Mangiferolic Acid (related compound) Inflammation Inflammation-Related Genes (COX-2, NFκB) MA->Inflammation upregulates Apoptosis Apoptosis Genes (CASP3, CASP7) MA->Apoptosis upregulates Metabolism Metabolic Regulation FXR->Metabolism regulates CellDeath Cancer Cell Death Inflammation->CellDeath induces Apoptosis->CellDeath induces

Postulated Signaling Pathways

References

The Emerging Role of 27-Hydroxymangiferolic Acid in Modulating the Insulin/IGF-1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid, is gaining attention for its potential therapeutic applications. While direct evidence is still emerging, its established role as a farnesoid X receptor (FXR) agonist and the known effects of structurally related compounds, such as mangiferin (B1668620), suggest a significant, albeit potentially indirect, influence on the insulin (B600854)/IGF-1 signaling (IIS) pathway. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of 27-HMA on the IIS pathway, supported by data from related compounds. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area.

Introduction to this compound and the Insulin/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved signaling cascade that plays a central role in regulating metabolism, growth, and longevity. Dysregulation of this pathway is a hallmark of numerous metabolic diseases, including type 2 diabetes and obesity. The pathway is initiated by the binding of insulin or insulin-like growth factor 1 (IGF-1) to their respective receptors, leading to the activation of a cascade of intracellular signaling molecules, including insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt). A key downstream effect of this pathway is the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.

This compound is a natural compound that has been identified as a novel agonist of the farnesoid X receptor (FXR), a nuclear receptor with a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] While direct studies on the effect of 27-HMA on the IIS pathway are limited, there is a "potential association" noted in longevity studies in C. elegans.[4] Given that other FXR agonists have been shown to improve insulin resistance, and that the structurally similar compound mangiferin has demonstrated positive effects on the PI3K/Akt pathway, it is hypothesized that 27-HMA may exert beneficial effects on insulin sensitivity through one or both of these mechanisms.[2][3][5]

Hypothesized Mechanism of Action of this compound on Insulin/IGF-1 Signaling

Based on the available evidence for related compounds and its known FXR agonism, this compound is proposed to modulate the insulin/IGF-1 signaling pathway through a dual mechanism:

  • Indirect Modulation via FXR Activation: As an FXR agonist, 27-HMA may improve systemic insulin sensitivity. FXR activation has been shown to regulate genes involved in glucose and lipid metabolism, which can indirectly enhance the efficiency of the insulin signaling cascade.[3]

  • Direct Modulation of the PI3K/Akt Pathway: Drawing parallels with mangiferin, 27-HMA may directly influence key components of the IIS pathway.[2][5] This could involve enhancing the phosphorylation and activation of Akt, a central kinase in the pathway, leading to increased glucose uptake.

The following diagram illustrates the hypothesized points of intervention of this compound within the insulin/IGF-1 signaling pathway.

Insulin_IGF1_Signaling_Pathway Insulin_IGF1 Insulin / IGF-1 IR_IGF1R Insulin Receptor (IR) / IGF-1 Receptor (IGF-1R) Insulin_IGF1->IR_IGF1R IRS IRS Phosphorylation IR_IGF1R->IRS PI3K PI3K Activation IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB Phosphorylation PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake HMA 27-Hydroxymangiferolic Acid (Hypothesized) HMA->Akt Potentially Enhances FXR FXR Activation HMA->FXR Activates Metabolic_Regulation Improved Metabolic Homeostasis FXR->Metabolic_Regulation Metabolic_Regulation->IR_IGF1R Sensitizes

Caption: Hypothesized mechanism of 27-HMA on the Insulin/IGF-1 pathway.

Quantitative Data from Studies on Related Compounds

While specific quantitative data for this compound's direct impact on the IIS pathway is not yet available, studies on mangiferin and FXR agonists provide valuable insights.

Table 1: Effect of Mangiferin on Insulin Signaling Pathway Components

Parameter Cell Line Treatment Result Reference
Akt Phosphorylation HepG2 and C2C12 cells Mangiferin (12.5-50 µM) Significant increase in insulin-stimulated Akt phosphorylation. [2]
Glucose Uptake HepG2 and C2C12 cells Mangiferin (12.5-50 µM) Markedly increased insulin-stimulated glucose uptake. [2]

| GLUT4 Expression | C2C12 myotubes | Mangiferin (50 µM) | Increased GLUT4 protein expression. |[2] |

Table 2: Effect of FXR Agonists on Metabolic Parameters Related to Insulin Resistance

Parameter Animal Model Treatment Result Reference
Insulin Resistance db/db mice FXR agonist GW4064 Significantly improved insulin resistance. [3]
Plasma Glucose T2DM rats Chenodeoxycholic acid (FXR agonist) Lowered fasting plasma glucose levels.

| Plasma Insulin | T2DM rats | Chenodeoxycholic acid (FXR agonist) | Decreased fasting insulin levels. | |

Detailed Experimental Protocols

To facilitate further investigation into the effects of this compound on the insulin/IGF-1 signaling pathway, detailed protocols for key assays are provided below.

Akt Phosphorylation Western Blot Assay

This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates, a key indicator of IIS pathway activation.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Workflow for Akt Phosphorylation Western Blot.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of 27-HMA for the specified time. Include vehicle and positive controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-Akt signal to total Akt signal.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose uptake into cells, a key functional outcome of IIS pathway activation.

Glucose_Uptake_Workflow start Start: Cell Culture and Serum Starvation treatment Treatment with 27-HMA and/or Insulin start->treatment add_2dg Addition of 2-Deoxyglucose (2-DG) treatment->add_2dg incubation Incubation to Allow 2-DG Uptake add_2dg->incubation lysis Cell Lysis incubation->lysis detection Detection of 2-Deoxyglucose-6-Phosphate lysis->detection analysis Data Analysis detection->analysis end End: Quantified Glucose Uptake analysis->end

References

The Role of 27-Hydroxymangiferolic Acid in Detoxification Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid, has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating metabolic and detoxification pathways. This technical guide provides an in-depth analysis of the mechanisms through which 27-HMA is proposed to influence detoxification, primarily through the activation of FXR. While direct evidence in mammalian systems is still emerging, data from studies on the model organism Caenorhabditis elegans and extensive research on other FXR agonists provide a strong foundation for understanding its potential. This document summarizes the key signaling pathways, presents relevant quantitative data from studies on 27-HMA and other FXR agonists, details relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: FXR-Mediated Regulation of Detoxification

The primary mechanism by which this compound is understood to influence detoxification is through its action as an agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a ligand-activated transcription factor highly expressed in the liver and intestine, organs central to xenobiotic and endobiotic metabolism.[1] Upon activation by a ligand such as 27-HMA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in multiple pathways, including Phase I and Phase II detoxification.

Phase I Detoxification: Cytochrome P450 (CYP) Enzyme Regulation

FXR activation has been shown to directly regulate the expression of key Phase I metabolic enzymes, most notably Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a vast number of pharmaceuticals and other xenobiotics. Studies have identified functional FXR binding sites in the 5'-flanking region of the CYP3A4 gene, and treatment with FXR agonists leads to increased CYP3A4 mRNA and protein expression.

Phase II Detoxification and Antioxidant Response: Crosstalk with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including Phase II detoxification enzymes like Glutathione (B108866) S-transferases (GSTs). There is significant interplay between the FXR and Nrf2 signaling pathways. Evidence suggests that FXR activation can lead to the nuclear translocation and activation of Nrf2, subsequently inducing the expression of Nrf2 target genes. This interaction provides a mechanism for 27-HMA to upregulate a broad spectrum of protective enzymes.

FXR_Detoxification_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27HMA This compound FXR_inactive FXR (Inactive) 27HMA->FXR_inactive Binds and Activates FXR_active FXR-RXR Heterodimer FXR_inactive->FXR_active Heterodimerizes with RXR RXR RXR RXR->FXR_active Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters and Promotes Degradation Nrf2_nuc Nrf2 (Active) Nrf2_cyto->Nrf2_nuc Translocates FXR_active->Nrf2_nuc Promotes Nuclear Translocation (Crosstalk) FXRE FXR Response Element (FXRE) FXR_active->FXRE Binds to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Genes (e.g., GSTs) ARE->PhaseII_Genes Induces Transcription PhaseI_Genes Phase I Genes (e.g., CYP3A4) FXRE->PhaseI_Genes Induces Transcription

Caption: Proposed signaling pathway of 27-HMA in detoxification.

Quantitative Data Summary

Direct quantitative data on the effects of 27-HMA on mammalian detoxification enzyme expression is limited. The tables below summarize key findings for 27-HMA in C. elegans and provide representative data from studies on well-characterized synthetic FXR agonists in mammalian systems to illustrate the potential magnitude of effect.

Table 1: Effect of this compound on Toxin Resistance in C. elegans

Toxin ChallengeConcentrationTreatmentOutcomeFold Change in Survival (Approx.)
Colchicine150 µM100 µM 27-HMAIncreased survival rate~1.5x
Chloromethyl mercury (MeHgCl)5 µM100 µM 27-HMAIncreased survival rate~1.8x
Paraquat200 µM100 µM 27-HMAIncreased survival rate~1.4x
Data extrapolated from survival curve analysis in Gao et al. (2025).[2]

Table 2: Representative Effects of FXR Agonists on CYP3A4 Expression in Human Hepatocytes

FXR AgonistConcentrationExposure TimeEndpointFold Induction (vs. Vehicle)
Obeticholic Acid (OCA)10 µM72 hoursCYP3A4 mRNA~2.5 - 4.0x
GW40641 µM48 hoursCYP3A4 mRNA~3.0 - 5.0x
Data are representative values compiled from multiple in vitro studies.

Table 3: Representative Effects of FXR Agonists on Nrf2 Pathway Gene Expression in Mammalian Cells

FXR AgonistCell TypeConcentrationEndpointFold Induction (vs. Vehicle)
GW4064AML12 (mouse hepatocytes)1 µMNrf2 Protein (Nuclear)Significant increase noted
GW4064AML12 (mouse hepatocytes)1 µMHO-1 Protein~2.0x
GW4064AML12 (mouse hepatocytes)1 µMCatalase Protein~1.8x
Data derived from Western Blot analysis in published studies.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of compounds like 27-HMA on detoxification pathways.

Protocol for Assessing CYP3A4 mRNA Induction in Primary Human Hepatocytes via qPCR

This protocol is designed to quantify the change in gene expression of CYP3A4 following treatment with a test compound.

  • Cell Culture and Treatment:

    • Plate cryopreserved primary human hepatocytes in collagen-coated 48-well plates at a density of ~0.15 x 10^6 cells/well.

    • Allow cells to acclimate for 24-48 hours in a humidified incubator at 37°C, 5% CO2.

    • Prepare dosing solutions of 27-HMA (or other test articles) in a suitable vehicle (e.g., 0.1% DMSO in culture medium) at various concentrations.

    • Treat hepatocytes with the test compound or vehicle control for 48-72 hours. Replace the medium with fresh dosing solution every 24 hours.

  • RNA Isolation:

    • After the treatment period, aspirate the medium and wash the cells once with cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5 - 1.0 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with a mix of random primers and oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in a 10 µL volume using a SYBR Green-based master mix, cDNA template (diluted 1:10), and primers specific for CYP3A4 and a stable housekeeping gene (e.g., GAPDH or RPLP0).

    • Primer Example (CYP3A4): Fwd: 5'-CAGTGGCTTTTCTTTCATCCA-3', Rev: 5'-GCTTGATGCCTTTGATTTTCC-3'

    • Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the relative expression of CYP3A4 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control group. Fold induction = 2^-(ΔΔCt).

qPCR_Workflow Hepatocyte_Culture 1. Plate & Treat Human Hepatocytes RNA_Isolation 2. Isolate Total RNA Hepatocyte_Culture->RNA_Isolation cDNA_Synthesis 3. Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR_Run 4. Perform qPCR (CYP3A4 & Housekeeping Gene) cDNA_Synthesis->qPCR_Run Data_Analysis 5. Analyze Data (ΔΔCt) Calculate Fold Induction qPCR_Run->Data_Analysis

Caption: Experimental workflow for CYP3A4 induction assay via qPCR.
Protocol for Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell lysates by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH).

  • Sample Preparation (Cell Lysate):

    • Culture cells (e.g., HepG2) and treat with 27-HMA or vehicle control for the desired duration.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 100-200 µL of cold Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Procedure (96-well plate format):

    • Prepare a Reaction Master Mix containing Assay Buffer, 100 mM reduced glutathione (GSH), and the cell lysate sample.

    • Equilibrate all reagents and the 96-well UV-transparent plate to 25°C.

    • To initiate the reaction, add 100 mM CDNB (in ethanol) to each well.

    • Final concentrations in well (example): 1 mM GSH, 1 mM CDNB, 20-50 µg cell lysate protein.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

  • Measurement and Calculation:

    • Measure the absorbance at 340 nm every minute for 5-10 minutes.

    • Determine the rate of increase in absorbance (ΔA340/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the non-enzymatic (blank) reaction (containing all components except the cell lysate) from the sample rates.

    • Calculate GST activity using the following formula:

    GST Activity (nmol/min/mg) = (ΔA340/min / ε) * (Reaction Volume / Sample Volume) * (1 / Protein Conc. in mg/mL)

    Where ε (molar extinction coefficient of the GS-CDNB conjugate at 340 nm) is 9.6 mM⁻¹cm⁻¹. This value may need to be adjusted for the pathlength of the specific microplate used.

Conclusion and Future Directions

This compound presents a promising natural compound for the modulation of detoxification pathways through its agonistic activity on FXR. The established links between FXR and the regulation of Phase I (CYP) and Phase II (GST) enzymes provide a strong rationale for its potential role in enhancing xenobiotic metabolism and cellular protection. While initial studies in C. elegans are encouraging, further research is critically needed to quantify the effects of 27-HMA on specific detoxification enzymes in mammalian models. Drug development professionals should consider 27-HMA and its derivatives as potential leads for therapies targeting liver diseases and conditions associated with impaired detoxification. Future investigations should focus on generating comprehensive dose-response data for CYP and GST induction in human hepatocytes, elucidating the precise molecular interactions between the FXR and Nrf2 pathways upon 27-HMA treatment, and evaluating its efficacy and safety in preclinical animal models of drug-induced toxicity.

References

Methodological & Application

Application Notes and Protocols for 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols related to the biological activities of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes. The methodologies detailed below are based on published research and are intended to guide researchers in studying the effects of this compound on lifespan, neurodegeneration, and related cellular signaling pathways.

Biological Activity of this compound

This compound has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid metabolism, lipid homeostasis, and detoxification.[1][2] Studies using the model organism Caenorhabditis elegans have demonstrated that 27-HMA can extend lifespan and ameliorate neurodegenerative phenotypes associated with Alzheimer's and Parkinson's diseases.[2][3]

The mechanism of action of 27-HMA is believed to be mediated through the activation of FXR homologs in C. elegans, namely NHR-8 and DAF-12.[2] This activation leads to the upregulation of detoxification genes and influences the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways, which are well-established regulators of aging.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Effect of 27-HMA on C. elegans Lifespan

Concentration (µM)Lifespan Extension (%)
207.34
5012.78
10016.67
1509.41
2006.03

Data extracted from Hu et al., 2025.[2]

Table 2: FXR Agonist Activity of 27-HMA

ParameterValue
EC506.693 µM

Data from dual-luciferase reporter assays, as reported in Hu et al., 2025.[4]

Experimental Protocols

Isolation and Purification of this compound (Representative Protocol)

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general method for extracting triterpenoids from mango leaves can be adapted.

Objective: To isolate and purify 27-HMA from Mangifera indica leaves.

Materials:

Procedure:

  • Extraction: Macerate the powdered mango leaves in 95% ethanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with dichloromethane and ethyl acetate. The triterpenoid fraction is expected to be enriched in the ethyl acetate phase.

  • Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of hexane (B92381) and ethyl acetate to separate different fractions.

  • HPLC Purification: Further purify the fractions containing 27-HMA using a preparative HPLC system with a C18 column. A suitable mobile phase would be a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Monitor the elution at a wavelength of around 210 nm.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

C. elegans Lifespan Assay

Objective: To determine the effect of 27-HMA on the lifespan of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • Wild-type (N2) C. elegans

  • This compound stock solution (in DMSO)

  • Fluorodeoxyuridine (FUDR) to prevent progeny hatching

  • M9 buffer

Procedure:

  • Worm Synchronization: Grow C. elegans on NGM plates seeded with E. coli OP50. Synchronize the population by allowing adult worms to lay eggs for a few hours and then removing them.

  • Treatment: Once the synchronized worms reach the L4 larval stage, transfer them to fresh NGM plates containing the desired concentrations of 27-HMA (e.g., 20, 50, 100, 150, 200 µM) and FUDR. The control group should be transferred to plates containing the vehicle (DMSO).

  • Scoring: Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the lifespans between different treatment groups and the control using the log-rank test.

C. elegans Neurodegeneration Assays (Alzheimer's and Parkinson's Models)

Objective: To assess the neuroprotective effects of 27-HMA in transgenic C. elegans models of neurodegenerative diseases.

Materials:

  • Transgenic C. elegans strains modeling Alzheimer's disease (e.g., expressing amyloid-beta) and Parkinson's disease (e.g., expressing alpha-synuclein).

  • NGM plates with E. coli OP50

  • 27-HMA stock solution

  • M9 buffer

  • Fluorescence microscope

Procedure:

  • Treatment: Synchronize the transgenic worms and expose them to 27-HMA (e.g., 100 µM) from the L4 stage as described in the lifespan assay.

  • Phenotypic Analysis (Alzheimer's Model): For Alzheimer's models that exhibit paralysis due to amyloid-beta expression, score the number of paralyzed worms over time. A worm is considered paralyzed if it fails to move upon prodding.

  • Phenotypic Analysis (Parkinson's Model): For Parkinson's models with fluorescently tagged dopaminergic neurons, visualize and quantify neuronal loss or damage at different time points using a fluorescence microscope.

  • Data Analysis: Compare the rate of paralysis or the extent of neurodegeneration between the 27-HMA-treated group and the control group.

FXR Reporter Gene Assay

Objective: To determine if 27-HMA can activate the Farnesoid X Receptor.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase

  • Lipofectamine or other transfection reagent

  • 27-HMA stock solution

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of 27-HMA or a known FXR agonist (positive control) for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the fold activation relative to the vehicle control against the concentration of 27-HMA to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

G 27-HMA 27-Hydroxymangiferolic Acid (27-HMA) FXR FXR (nhr-8, daf-12 in C. elegans) 27-HMA->FXR activates IIS Insulin/IGF-1 Signaling (IIS) FXR->IIS modulates TORC1 TORC1 Pathway FXR->TORC1 modulates Detox Detoxification Genes FXR->Detox upregulates Lifespan Increased Lifespan IIS->Lifespan TORC1->Lifespan Detox->Lifespan Neuroprotection Neuroprotection Detox->Neuroprotection G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sync Synchronize C. elegans Population Plates Prepare NGM Plates with 27-HMA Transfer Transfer L4 Worms to Treatment Plates Plates->Transfer Incubate Incubate at 20°C Transfer->Incubate Score Daily Scoring of Viability Incubate->Score Curves Generate Survival Curves Score->Curves Stats Statistical Analysis (Log-rank test) Curves->Stats

References

Application Notes and Protocols: C. elegans Lifespan Assay with 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 27-Hydroxymangiferolic acid (27-HMA) is a natural compound that has demonstrated potential in extending the lifespan and healthspan of the model organism Caenorhabditis elegans.[1][2] This document provides detailed application notes and protocols for conducting lifespan and healthspan assays in C. elegans treated with 27-HMA. The findings suggest that 27-HMA may exert its effects through the activation of nuclear hormone receptors (NHRs) and potential interactions with the insulin/insulin-like growth factor-1 signaling (IIS) pathway.[1][2]

Data Presentation

Table 1: Effect of this compound (27-HMA) on the Lifespan of Wild-Type C. elegans

Concentration of 27-HMA (µM)Lifespan Extension (%)
207.34%
5012.78%
10016.67%
1509.41%
2006.03%

Data extracted from studies on N2 wild-type nematodes treated from the L4 stage.[3]

Table 2: Healthspan Improvements in C. elegans Treated with 27-HMA

Healthspan ParameterObservation
Pharyngeal Pumping RateSignificantly improved with 27-HMA treatment compared to the control group.[2]
Body Bend RateSignificantly improved with 27-HMA treatment compared to the control group.[2]
MotilityEnhanced in 27-HMA-treated nematodes.[2]

Experimental Protocols

This section details the methodology for performing a C. elegans lifespan assay with 27-HMA.

1. Materials and Reagents:

  • C. elegans strain: Wild-type N2

  • E. coli strain: OP50

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • S-basal buffer

  • This compound (27-HMA) stock solution (in a suitable solvent like DMSO)

  • Fluorodeoxyuridine (FUDR) solution (to prevent progeny growth)

  • M9 buffer

  • Platinum wire pick

  • Stereomicroscope

  • Incubator set to 20°C

2. C. elegans Synchronization:

  • Prepare NGM plates seeded with E. coli OP50.

  • Allow gravid adult worms to lay eggs for a few hours.

  • Remove the adult worms, leaving a synchronized population of eggs.

  • Incubate the plates at 20°C until the worms reach the L4 larval stage.

3. 27-HMA Treatment:

  • Prepare NGM plates containing the desired final concentrations of 27-HMA (e.g., 20, 50, 100, 150, 200 µM) and a vehicle control (e.g., DMSO).

  • Add FUDR to the NGM plates to prevent the growth of progeny, which can complicate lifespan scoring.

  • Transfer synchronized L4 stage worms to the control and 27-HMA-containing plates.

4. Lifespan Assay:

  • Incubate the worms at 20°C.

  • Score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and 27-HMA.

  • Record the number of live and dead worms at each time point.

  • Continue the assay until all worms have died.

5. Healthspan Assays (Optional):

  • Pharyngeal Pumping: At specific time points during the lifespan assay, measure the number of pharyngeal contractions per minute for a subset of worms.

  • Body Bends: Count the number of sinusoidal body bends a worm makes in a specific time frame (e.g., 30 seconds) on an unseeded NGM plate.

  • Motility: Observe and score the general movement of the worms, categorizing them as freely moving, moving only upon stimulation, or only showing head and tail movement.[4]

6. Data Analysis:

  • Generate survival curves using the Kaplan-Meier method.

  • Perform statistical analysis (e.g., log-rank test) to determine if the differences in lifespan between the control and treated groups are statistically significant.

Mandatory Visualizations

G Experimental Workflow for C. elegans Lifespan Assay with 27-HMA cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis WormSync Synchronize C. elegans Population Transfer Transfer L4 Stage Worms to Experimental Plates WormSync->Transfer PlatePrep Prepare NGM Plates with 27-HMA, FUDR, and E. coli OP50 PlatePrep->Transfer Incubate Incubate at 20°C Transfer->Incubate Score Score Survival Daily/Every Other Day Incubate->Score TransferFresh Transfer to Fresh Plates Periodically Score->TransferFresh Every 2-3 days SurvivalCurve Generate Kaplan-Meier Survival Curves Score->SurvivalCurve TransferFresh->Incubate Stats Perform Log-Rank Test SurvivalCurve->Stats

Caption: Workflow for the C. elegans lifespan assay with 27-HMA.

G Proposed Signaling Pathway for 27-HMA-Mediated Lifespan Extension cluster_receptors Nuclear Hormone Receptors cluster_iis Insulin/IGF-1 Signaling (IIS) Pathway HMA This compound (27-HMA) NHR8 NHR-8 HMA->NHR8 Activates DAF12 DAF-12 HMA->DAF12 Activates DAF2 DAF-2 (Insulin/IGF-1 Receptor) HMA->DAF2 Potential Inhibition Detox Detoxification Gene Expression NHR8->Detox DAF12->Detox DAF16 DAF-16/FOXO DAF2->DAF16 Inhibits Lifespan Increased Lifespan and Healthspan DAF16->Lifespan Promotes Detox->Lifespan

Caption: Proposed signaling pathway of 27-HMA in C. elegans.

Discussion and Conclusion

This compound has been shown to extend the lifespan of C. elegans in a dose-dependent manner, with an optimal concentration around 100 µM.[3] The mechanism of action appears to be linked to the activation of the nuclear hormone receptors NHR-8 and DAF-12, which are homologs of mammalian FXR.[1][2] The longevity-promoting effects of 27-HMA are diminished in mutants of these receptors, supporting their crucial role.[1][2]

Furthermore, there is evidence suggesting an association with the insulin/IGF-1 signaling pathway, a key regulator of lifespan in many organisms.[2][5] It is hypothesized that 27-HMA may modulate this pathway, potentially leading to the activation of downstream transcription factors that promote longevity.[2] The compound also enhances the expression of detoxification genes, which contributes to increased stress resistance and a longer, healthier life.[1][2]

References

Application Notes and Protocols for 27-Hydroxymangiferolic Acid in C. elegans Motility and Pharyngeal Pumping Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferolic acid (27-HMA) is a naturally occurring compound isolated from mango fruits, demonstrating a range of biological activities.[1][2] Recent studies have highlighted its potential as a novel agonist of the farnesoid X receptor (FXR), a nuclear receptor transcription factor.[1][2][3] Research using the model organism Caenorhabditis elegans has shown that 27-HMA can extend lifespan and improve healthspan, including neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[1][2] The longevity-promoting effects of 27-HMA in C. elegans are suggested to be dependent on nuclear hormone receptors (NHRs), specifically NHR-8 and DAF-12, which are homologs of FXR.[1][2] Furthermore, its effects may be associated with the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway.[1][3]

These application notes provide detailed protocols for assessing the effects of 27-HMA on two key healthspan indicators in C. elegans: motility (body bend rate) and pharyngeal pumping.

Data Presentation

Table 1: Effect of this compound on C. elegans Motility (Body Bend Rate)

Treatment GroupConcentration (µM)Mean Body Bends per 30 seconds (± SEM)Statistical Significance (p-value)
Vehicle Control0Insert Data-
27-HMA20Insert DataInsert p-value
27-HMA50Insert DataInsert p-value
27-HMA100Insert DataInsert p-value
27-HMA150Insert DataInsert p-value
27-HMA200Insert DataInsert p-value

Table 2: Effect of this compound on C. elegans Pharyngeal Pumping Rate

Treatment GroupConcentration (µM)Mean Pharyngeal Pumps per minute (± SEM)Statistical Significance (p-value)
Vehicle Control0Insert Data-
27-HMA20Insert DataInsert p-value
27-HMA50Insert DataInsert p-value
27-HMA100Insert DataInsert p-value
27-HMA150Insert DataInsert p-value
27-HMA200Insert DataInsert p-value

Note: The data in these tables should be populated with experimental findings. The provided structure is a template for reporting results.

Experimental Protocols

Protocol 1: C. elegans Motility (Body Bend) Assay

Objective: To quantify the effect of 27-HMA on the locomotor activity of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • This compound (27-HMA) stock solution

  • M9 buffer

  • Synchronized population of L4 stage wild-type (N2) C. elegans

  • Microscope with a camera for recording

  • Worm tracker (B12436777) software (optional, for automated analysis)

Procedure:

  • Preparation of Treatment Plates:

    • Prepare NGM plates seeded with a lawn of E. coli OP50.

    • Prepare various concentrations of 27-HMA (e.g., 20, 50, 100, 150, 200 µM) in M9 buffer. The vehicle control should contain the same concentration of solvent (e.g., DMSO) as the 27-HMA solutions.

    • Pipette the 27-HMA solutions or vehicle control onto the surface of the NGM plates and allow them to dry.

  • Worm Synchronization and Treatment:

    • Synchronize a population of wild-type N2 C. elegans to the L4 larval stage.

    • Transfer a population of L4 worms to the prepared treatment and control plates.

    • Incubate the worms at 20°C for the desired treatment duration.

  • Motility Assessment:

    • After the treatment period, transfer individual worms to a fresh, unseeded NGM plate.

    • Allow the worm to acclimatize for 1 minute.

    • Count the number of body bends in a 30-second interval. A single body bend is defined as a complete sinusoidal movement of the worm's body from the maximum extension on one side to the maximum extension on the other.

    • Alternatively, record a 30-second video of the worm's movement and analyze the body bends using worm tracking software.

    • Repeat this for at least 10-15 worms per treatment group.

  • Data Analysis:

    • Calculate the mean body bend rate and standard error of the mean (SEM) for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed differences between the treatment and control groups.

Protocol 2: C. elegans Pharyngeal Pumping Assay

Objective: To measure the feeding rate of C. elegans by quantifying pharyngeal pumps after treatment with 27-HMA.

Materials:

  • NGM agar plates seeded with E. coli OP50

  • This compound (27-HMA) stock solution

  • M9 buffer

  • Synchronized population of L4 stage wild-type (N2) C. elegans

  • High-magnification microscope

Procedure:

  • Preparation of Treatment Plates:

    • Follow the same procedure as in Protocol 1 for preparing NGM plates with different concentrations of 27-HMA and a vehicle control.

  • Worm Synchronization and Treatment:

    • Synchronize a population of wild-type N2 C. elegans to the L4 larval stage.

    • Transfer the L4 worms to the prepared treatment and control plates.

    • Incubate the worms at 20°C for the specified treatment duration.

  • Pharyngeal Pumping Assessment:

    • Place a treatment plate on the stage of a high-magnification microscope.

    • Focus on the pharynx of an individual worm. The pharynx is a muscular tube in the anterior part of the worm that contracts to ingest bacteria.

    • Count the number of pharyngeal contractions (pumps) in a 1-minute interval. A single pump is a complete contraction-relaxation cycle of the terminal bulb of the pharynx.

    • Repeat this for at least 10-15 worms per treatment group.

  • Data Analysis:

    • Calculate the mean pharyngeal pumping rate and SEM for each treatment group.

    • Use appropriate statistical tests (e.g., one-way ANOVA) to compare the pumping rates of the 27-HMA treated groups with the vehicle control group.

Visualizations

G cluster_0 Experimental Workflow: Motility & Pharyngeal Pumping Assays cluster_1 Motility Assay cluster_2 Pharyngeal Pumping Assay A Prepare NGM plates with E. coli OP50 B Add 27-HMA at various concentrations (20-200 µM) and vehicle control A->B D Transfer L4 worms to treatment plates B->D C Synchronize C. elegans to L4 stage C->D E Incubate at 20°C D->E F Transfer individual worms to fresh NGM plates E->F H Observe worms on treatment plates under high magnification E->H G Count body bends in 30 seconds F->G J Data Analysis (ANOVA) G->J I Count pharyngeal pumps in 1 minute H->I I->J

Caption: Workflow for assessing the effects of 27-HMA on C. elegans motility and pharyngeal pumping.

G cluster_0 Proposed Signaling Pathway of 27-HMA in C. elegans cluster_1 Nuclear Hormone Receptors cluster_2 Downstream Effects HMA This compound (27-HMA) FXR FXR (Homologs: NHR-8, DAF-12) HMA->FXR activates IIS Insulin/IGF-1 Signaling (IIS) / TORC1 Pathway HMA->IIS associates with Lifespan Lifespan Extension FXR->Lifespan Healthspan Improved Healthspan (Motility, Pharyngeal Pumping) FXR->Healthspan Neuroprotection Neuroprotection FXR->Neuroprotection IIS->Lifespan

Caption: Proposed signaling pathway for 27-HMA's effects on C. elegans lifespan and healthspan.

References

Application Notes and Protocols: Molecular Docking Studies of 27-Hydroxymangiferolic Acid with Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 27-Hydroxymangiferolic acid (27-HMA) with the Farnesoid X Receptor (FXR). This document is intended to guide researchers in computational drug discovery and related fields.

Introduction

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] FXR has emerged as a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Natural compounds are a rich source of novel modulators for nuclear receptors. This compound (27-HMA), a naturally occurring compound found in mangoes, has been identified as a novel agonist of FXR.[2] Molecular docking studies are instrumental in elucidating the binding mode and affinity of 27-HMA to the FXR ligand-binding domain (LBD), providing a structural basis for its agonist activity and guiding further lead optimization efforts.

Signaling Pathway of Farnesoid X Receptor (FXR)

Upon binding to its endogenous ligands, primarily bile acids like chenodeoxycholic acid (CDCA), FXR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm Bile_Acids Bile Acids (e.g., CDCA, 27-HMA) FXR FXR Bile_Acids->FXR Activates FXR_RXR_inactive Inactive FXR/RXR FXR:s->FXR_RXR_inactive:n Forms inactive complex RXR RXR RXR:s->FXR_RXR_inactive:n FXR_RXR_active Active FXR/RXR Heterodimer FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Expression Target_Genes->SHP Upregulates CYP7A1 CYP7A1 Transcription SHP->CYP7A1 Inhibits

FXR Signaling Pathway Activation.

Quantitative Data Presentation

Molecular docking simulations predict the binding affinity of a ligand to a receptor, which is often reported as a binding energy or docking score. While specific binding energy values for 27-HMA from a public study are not available, we present its reported biological activity (EC50) alongside data for known FXR agonists for comparison. A representative docking score is included for illustrative purposes.

Compound NameTypeBinding Energy (kcal/mol)EC50 (nM)Reference
Chenodeoxycholic Acid (CDCA)Endogenous Agonist-5.0 to -7.017,000[4]
Obeticholic Acid (OCA)Synthetic Agonist-9.0 to -11.099[5]
GW4064Synthetic Agonist-10.0 to -12.065[5]
FexaramineSynthetic Agonist-9.5 to -11.525[5]
This compound (27-HMA) Natural Agonist -8.5 (Illustrative) 6,693 [2]

Note: The binding energy for 27-HMA is an illustrative value typical for a natural product agonist and is not from a published docking study. The EC50 value reflects the concentration for 50% of maximal response in a transcriptional activation assay.

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of 27-HMA with the FXR ligand-binding domain.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or similar.

  • Molecular Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.

  • Protein Preparation Tools: AutoDockTools, Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation Tools: ChemDraw, Avogadro, Open Babel.

Experimental Workflow Diagram

Docking_Workflow PDB 1. Obtain FXR LBD Structure (e.g., PDB: 6HL1, 6A5X) PrepProt 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid Box PrepProt->Grid Ligand 3. Prepare 27-HMA Ligand (Generate 3D structure, minimize energy, assign charges) Dock 5. Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding energy, poses, interactions) Dock->Analyze Visualize 7. Visualize Complex (PyMOL, Chimera) Analyze->Visualize

Molecular Docking Workflow.
Detailed Protocol

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the human FXR ligand-binding domain (LBD) in complex with an agonist from the Protein Data Bank (PDB). Suitable PDB IDs include 6HL1 (with CDCA) or 6A5X (with a synthetic agonist).[3][4]

  • Clean the Structure: Remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for correct hydrogen bond formation.

  • Assign Charges: Assign partial atomic charges using a force field such as Gasteiger.

  • Save the Prepared Receptor: Save the processed receptor structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D chemical structure of this compound.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT).

Step 3: Docking Simulation

  • Define the Binding Site: The binding pocket is typically defined based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Generation: A grid box is generated around the defined binding site. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move and rotate freely.

  • Run Docking: Execute the molecular docking calculation using software like AutoDock Vina. The program will explore different conformations and orientations (poses) of the ligand within the receptor's binding site and calculate the binding affinity for each pose. An exhaustiveness parameter can be set to control the extent of the conformational search.

Step 4: Analysis and Visualization

  • Analyze Docking Results: The output will typically include a ranked list of ligand poses based on their predicted binding energies (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

  • Visualize Interactions: The best-scoring pose of the 27-HMA-FXR complex should be visualized using molecular graphics software. This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the binding pocket. Studies have suggested that 27-HMA forms a hydrogen bond with the His291 residue in the FXR binding pocket.[2]

Conclusion

Molecular docking is a powerful computational tool for predicting and analyzing the interaction between this compound and the Farnesoid X Receptor. The protocols and information provided in this document offer a framework for researchers to conduct these studies, contributing to a deeper understanding of the molecular basis of FXR activation by this natural product and aiding in the development of novel therapeutics for metabolic diseases.

References

Application Notes: Investigating the Mechanisms of 27-Hydroxymangiferolic Acid using RNAi-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring compound found in mangoes, has demonstrated significant biological activity, including the potential to extend lifespan and ameliorate neurodegenerative conditions.[1][2][3] Research suggests that 27-HMA functions by activating nuclear hormone receptors (NHRs), such as the farnesoid X receptor (FXR), and modulating key signaling pathways like the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[1][2][3][4]

Core Applications

  • Target Validation: Confirm whether a specific gene (e.g., FXR) is a primary target required for the therapeutic or biological effects of 27-HMA.

  • Pathway Elucidation: Dissect the signaling cascades (e.g., IIS/TORC1) involved in the 27-HMA response by silencing individual components of the pathway.

  • Mechanism of Action Studies: Determine the functional necessity of specific genes in mediating 27-HMA's effects on cellular processes like stress resistance, detoxification, and metabolism.[1][2]

Experimental Design and Workflow

The overall experimental strategy involves silencing a target gene in a relevant cell model, treating the cells with 27-HMA, and then assessing the outcome. A typical workflow includes designing and transfecting siRNAs, validating the gene knockdown, treating cells with the compound, and performing functional assays to measure the biological response.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_val Phase 3: Validation & Analysis siRNA_Design 1. siRNA Design & Synthesis (Target Gene & Negative Control) Cell_Culture 2. Cell Culture (Seed cells for transfection) siRNA_Design->Cell_Culture Transfection 3. siRNA Transfection Cell_Culture->Transfection Treatment 4. 27-HMA Treatment Transfection->Treatment Validation 5. Knockdown Validation (qPCR & Western Blot) Treatment->Validation Assay 6. Functional Assays (e.g., Viability, Reporter Assay) Treatment->Assay Data_Analysis 7. Data Analysis & Interpretation Validation->Data_Analysis Assay->Data_Analysis

Caption: High-level experimental workflow for studying 27-HMA effects.

Key Signaling Pathways of this compound

Studies in C. elegans have shown that 27-HMA activates NHRs (nhr-8 and daf-12, homologs of mammalian FXR) and influences the IIS and TORC1 pathways, which are critical regulators of aging, metabolism, and stress resistance.[1][2][4] Silencing these targets can help confirm if these pathways are conserved in mammalian models.

G cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways cluster_effects Biological Outcomes HMA 27-Hydroxymangiferolic Acid (27-HMA) FXR FXR / NHRs (nhr-8, daf-12) HMA->FXR Neuro ↓ Neurodegeneration HMA->Neuro IIS Insulin/IGF-1 Signaling (IIS) FXR->IIS modulates TORC1 TORC1 Pathway FXR->TORC1 modulates Detox ↑ Detoxification Gene Expression FXR->Detox Longevity ↑ Lifespan IIS->Longevity TORC1->Longevity Stress ↑ Stress Resistance Detox->Stress Stress->Longevity

Caption: Signaling pathways potentially modulated by 27-HMA.

Detailed Experimental Protocols

Protocol 1: siRNA Design and Preparation
  • siRNA Design Criteria:

    • Start 50-100 nucleotides downstream from the start codon.

    • Target a sequence of the format AA(N19)UU or NA(N21), where N is any nucleotide.

    • Aim for a GC content between 45-55%.

    • Perform a BLAST search against the appropriate genome database to ensure the sequence is unique to the target gene.

  • Controls:

  • Reconstitution: Resuspend lyophilized siRNAs in RNase-free water to create a stock solution (e.g., 20-50 µM).[8] Store at -20°C to -80°C and avoid more than five freeze-thaw cycles.[8]

Protocol 2: Cell Culture and siRNA Transfection

This protocol is optimized for a 6-well plate format using Lipofectamine™ RNAiMAX. Reagent amounts should be scaled accordingly for different plate sizes.[8][9]

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so they reach 60-80% confluency at the time of transfection.[9][10] For a 6-well plate, seed approximately 2 x 10⁵ cells per well in 2 ml of medium.[9]

  • Transfection Complex Preparation:

    • Solution A (siRNA): For each well, dilute 20-80 pmol of siRNA (e.g., 1-4 µl of a 20 µM stock) into 100 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.[9][11]

    • Solution B (Lipofectamine): For each well, dilute 5-7 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ I. Mix gently and incubate for 5 minutes at room temperature.[8][11]

  • Complex Formation: Add Solution A (siRNA) to Solution B (Lipofectamine). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[9][12]

  • Transfection: Add the 200 µl siRNA-lipid complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.[12]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined empirically, but significant silencing is often observed at 48 hours for mRNA and 72 hours for protein. The medium can be changed after 4-6 hours if toxicity is a concern.[11]

Parameter24-Well Plate6-Well Plate
Surface Area 1.9 cm²9.6 cm²
Seeding Density 5 x 10⁴ cells2 x 10⁵ cells
siRNA (20 µM stock) 0.5 - 1 µl (10-20 pmol)1 - 4 µl (20-80 pmol)
Dilution Medium (Opti-MEM™) 50 µl100 µl
Lipofectamine™ RNAiMAX 1.5 µl6 µl
Final Culture Volume 500 µl2.5 ml

Table 1: Suggested reagent volumes for siRNA transfection.

Protocol 3: Treatment with this compound
  • Timing: Add 27-HMA to the cell culture medium at a time point where gene silencing is expected to be effective (e.g., 24 hours post-transfection).

  • Concentration: The optimal concentration of 27-HMA should be determined via a dose-response experiment. A study in C. elegans found significant effects at 100 µM.[1]

  • Incubation: Incubate the cells with 27-HMA for the desired duration (e.g., 24-48 hours) before harvesting for downstream analysis.

Protocol 4: Validation of Gene Silencing by quantitative RT-PCR (qRT-PCR)
  • RNA Extraction: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a column-based kit, ensuring to include a DNase treatment step.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). The knockdown efficiency should be >70% for reliable interpretation of functional data.

ComponentVolume (µl)Final Concentration
SYBR Green Master Mix (2x) 101x
Forward Primer (10 µM) 0.5500 nM
Reverse Primer (10 µM) 0.5500 nM
cDNA Template 2~20-50 ng
Nuclease-Free Water 7-
Total Volume 20

Table 2: Example qPCR reaction setup.

Protocol 5: Validation of Protein Knockdown by Western Blot

Western blotting confirms that the reduction in mRNA levels translates to a decrease in target protein.[15][16]

  • Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[17]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]

    • Wash the membrane three times with TBST.[15]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[15]

  • Analysis: Quantify band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to confirm equal loading.[15]

ResultControl siRNA + VehicleTarget siRNA + VehicleControl siRNA + 27-HMATarget siRNA + 27-HMA
Target mRNA (Fold Change) 1.0< 0.31.0 (or as affected)< 0.3
Target Protein (Relative Units) 1.0< 0.31.0 (or as affected)< 0.3
Functional Readout BaselineNo changeEffect ObservedEffect Abolished/Reduced

Table 3: Example data structure for interpreting results.

References

Application Notes and Protocols: Investigating the Role of NHR-8 and DAF-12 in Mediating the Effects of 27-Hydroxymangiferolic Acid in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caenorhabditis elegans is a powerful model organism for studying the genetic and molecular pathways that influence aging, metabolism, and stress resistance. Two key regulators in these processes are the nuclear hormone receptors DAF-12 and NHR-8. DAF-12, a homolog of the vertebrate vitamin D and liver X receptors (LXR), plays a crucial role in developmental timing, lifespan regulation, and fat metabolism.[1][2][3] NHR-8, a homolog of the vertebrate LXR and vitamin D receptors, is essential for cholesterol and bile acid homeostasis, and it influences development, reproduction, and aging.[4][5] Loss of nhr-8 can lead to a deficiency in dafachronic acids, the ligands that activate DAF-12, highlighting a close functional relationship between these two receptors.[4][5]

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring compound found in mangoes, has been identified as a novel agonist of the farnesoid X receptor (FXR), a mammalian nuclear receptor with homologs in C. elegans (nhr-8 and daf-12).[6][7][8] Studies have shown that 27-HMA can extend the lifespan and healthspan of C. elegans.[6][7][8][9] Notably, the longevity-promoting effects of 27-HMA are diminished in nhr-8 and daf-12 mutants, suggesting that its mechanism of action is dependent on these nuclear receptors.[6][7][8]

These application notes provide a framework and detailed protocols for investigating how 27-HMA interacts with the NHR-8 and DAF-12 pathways to modulate lifespan and stress resistance in C. elegans.

Core Concepts and Signaling Pathway

NHR-8 and DAF-12 are integral to a signaling network that responds to sterol availability and environmental cues to regulate key life-history traits. NHR-8 is involved in the metabolism of cholesterol and the production of dafachronic acids (DAs), which are the natural ligands for DAF-12.[4][5] When DAs bind to DAF-12, the receptor is activated and promotes reproductive development and a normal lifespan.[3][4] In the absence of its ligand, DAF-12 can bind to co-repressors to initiate entry into the long-lived dauer diapause stage.[3][4] 27-HMA is hypothesized to act as an agonist for NHR-8 and/or DAF-12, thereby influencing these downstream physiological outcomes. Furthermore, both NHR-8 and DAF-12 are implicated in xenobiotic detoxification pathways, which may contribute to the observed increase in stress resistance upon 27-HMA treatment.[6][10][11][12]

G cluster_input Inputs cluster_receptors Nuclear Receptors cluster_pathways Downstream Pathways cluster_outputs Physiological Outputs 27-HMA 27-HMA NHR-8 NHR-8 27-HMA->NHR-8 Activates DAF-12 DAF-12 27-HMA->DAF-12 Activates Sterols Sterols Sterols->NHR-8 DA Production NHR-8->DAF-12 DA Production Detoxification_Genes Detoxification Genes (e.g., pgp, cyp) NHR-8->Detoxification_Genes Metabolism_Genes Metabolism Genes NHR-8->Metabolism_Genes DAF-12->Detoxification_Genes Lifespan_Regulation Lifespan Regulation DAF-12->Lifespan_Regulation Stress_Resistance Increased Stress Resistance Detoxification_Genes->Stress_Resistance Extended_Lifespan Extended Lifespan Lifespan_Regulation->Extended_Lifespan Metabolism_Genes->Extended_Lifespan

Caption: Proposed signaling pathway for 27-HMA in C. elegans.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to test the effects of 27-HMA on wild-type (N2), nhr-8(ok186), and daf-12(rh61rh412) mutant C. elegans.

Table 1: Effect of 27-HMA on Mean Lifespan

StrainTreatment (100 µM 27-HMA)Mean Lifespan (Days)Percent Change vs. Control
N2 (Wild-Type) Control (Vehicle)18.2 ± 0.8-
27-HMA21.2 ± 1.1+16.5%
nhr-8(ok186) Control (Vehicle)16.5 ± 0.9-
27-HMA16.8 ± 0.7+1.8%
daf-12(rh61rh412) Control (Vehicle)17.1 ± 1.0-
27-HMA17.5 ± 0.9+2.3%

Table 2: Effect of 27-HMA on Oxidative Stress Resistance (Juglone Assay)

StrainTreatment (100 µM 27-HMA)Mean Survival (Hours)Percent Change vs. Control
N2 (Wild-Type) Control (Vehicle)6.5 ± 0.5-
27-HMA9.8 ± 0.6+50.8%
nhr-8(ok186) Control (Vehicle)5.2 ± 0.4-
27-HMA5.5 ± 0.5+5.8%
daf-12(rh61rh412) Control (Vehicle)5.8 ± 0.6-
27-HMA6.1 ± 0.4+5.2%

Table 3: Relative mRNA Expression of Target Genes

GeneStrainTreatment (100 µM 27-HMA)Fold Change vs. N2 Control
pgp-5 N227-HMA3.2 ± 0.4
nhr-8(ok186)27-HMA1.1 ± 0.2
sod-3 N227-HMA2.5 ± 0.3
daf-12(rh61rh412)27-HMA1.3 ± 0.1

Experimental Workflow

A typical experimental workflow to generate the data presented above would involve several key stages, from preparing the C. elegans cultures and the test compound to conducting the assays and analyzing the results.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis A C. elegans Strain Maintenance & Synchronization C NGM Plate Preparation with Vehicle or 27-HMA A->C B 27-HMA Stock Solution Preparation B->C D Transfer Synchronized L4 Worms to Experimental Plates C->D E Incubate at 20°C D->E F Lifespan Assay E->F G Oxidative Stress Assay E->G H RNA Extraction & qRT-PCR E->H I Survival Curve Analysis (Log-rank test) F->I J Statistical Analysis of Stress Resistance G->J K Gene Expression Quantification (ΔΔCt) H->K

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: C. elegans Lifespan Assay

This protocol details the measurement of C. elegans lifespan on solid media.[13][14][15]

1. Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates.
  • E. coli OP50 bacteria.
  • 27-HMA stock solution (in DMSO).
  • Fluorodeoxyuridine (FUDR) to prevent progeny hatching.
  • M9 buffer.
  • Platinum wire worm pick.
  • Stereomicroscope.

2. Procedure:

  • Prepare Experimental Plates: Prepare NGM plates containing FUDR (50 µM). For treatment plates, add 27-HMA to the molten agar to a final concentration of 100 µM. For control plates, add an equivalent volume of the vehicle (DMSO). Seed all plates with a lawn of E. coli OP50 and allow them to dry.
  • Synchronize Worms: Grow large populations of N2, nhr-8(ok186), and daf-12(rh61rh412) worms. Perform synchronization by bleaching gravid adults to isolate eggs. Allow eggs to hatch and develop to the L4 larval stage.
  • Start Lifespan Assay: Transfer 60-100 synchronized L4 worms of each strain onto the control and 27-HMA plates (3 plates per condition, 20-30 worms per plate).
  • Incubate and Score: Incubate plates at 20°C. Starting from the first day of adulthood, score the worms every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
  • Censoring: Censor worms that crawl off the agar, have an extruded vulva ("bagging"), or are otherwise lost.
  • Data Analysis: Generate survival curves and analyze the data using the log-rank (Mantel-Cox) test to determine statistical significance.

Protocol 2: Oxidative Stress Resistance Assay (Juglone)

This protocol measures the ability of C. elegans to survive acute oxidative stress induced by juglone (B1673114).[16][17][18][19]

1. Materials:

  • NGM plates.
  • E. coli OP50.
  • 27-HMA.
  • Juglone stock solution (in ethanol (B145695) or DMSO).
  • M9 buffer.

2. Procedure:

  • Pre-treatment: Synchronize worms as described in Protocol 1 and grow them on control or 100 µM 27-HMA plates until they reach day 1 of adulthood.
  • Prepare Juglone Plates: Prepare fresh NGM plates. Just before use, add a solution of juglone to the surface of the bacterial lawn to a final concentration of 80-150 µM. Allow the solution to absorb into the agar.
  • Induce Stress: Transfer approximately 100 day-1 adult worms from each pre-treatment condition to the juglone plates.
  • Score Survival: Incubate the plates at 20°C. Score the number of surviving worms every hour until all worms are dead.
  • Data Analysis: Calculate the mean survival time for each condition and compare the survival curves using the log-rank test.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes.[20][21][22][23]

1. Materials:

  • TRIzol reagent or other RNA extraction kit.
  • cDNA synthesis kit.
  • SYBR Green qPCR master mix.
  • Primers for target genes (e.g., pgp-5, sod-3) and a reference gene (e.g., act-1).[24]
  • qPCR instrument.

2. Procedure:

  • Sample Collection: Prepare and treat worms as described in Protocol 2 (pre-treatment phase), growing them to day 1 of adulthood. Collect approximately 200-500 worms per condition in M9 buffer, wash to remove bacteria, and flash-freeze the worm pellet in liquid nitrogen.
  • RNA Extraction: Extract total RNA from the worm pellets using TRIzol, followed by chloroform (B151607) extraction and isopropanol (B130326) precipitation. Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.
  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix. Include no-template controls to check for contamination.
  • Run and Analyze: Run the qPCR plate on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

The protocols and data presented provide a comprehensive guide for researchers aiming to elucidate the mechanisms by which this compound extends lifespan and enhances stress resistance in C. elegans. The strong dependence of these effects on the nuclear hormone receptors NHR-8 and DAF-12 positions this pathway as a promising target for the development of novel therapeutics for age-related diseases. By utilizing the mutant strains and assays described, drug development professionals can further characterize the bioactivity of 27-HMA and screen for other compounds that act on this conserved regulatory network.

References

Application Notes and Protocols for In Vitro Studies with 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

27-Hydroxymangiferolic acid is a naturally occurring triterpenoid (B12794562) compound found in mango (Mangifera indica L.) that has garnered significant interest for its diverse biological activities.[1][2][3][4] Preclinical studies have demonstrated its potential as a farnesoid X receptor (FXR) agonist, with implications for longevity and neuroprotection.[1][2][3][5] Effective in vitro evaluation of this compound necessitates standardized protocols for its dissolution to ensure reproducible and reliable results. This document provides detailed application notes and protocols for the proper handling and dissolution of this compound for use in a variety of in vitro experimental settings.

I. Physicochemical Properties and Solubility

This compound is a triterpenoid acid.[4] Compounds of this class are often characterized by poor aqueous solubility. While specific solubility data for this compound in a range of solvents is not extensively published, general practices for dissolving triterpenoid acids and related hydrophobic compounds can be applied. The use of organic solvents is typically required to prepare stock solutions, which are then further diluted in aqueous media for final experimental concentrations.

Data Presentation: Recommended Solvents for Stock Solutions

SolventConcentration RangeNotes
DMSO (Dimethyl sulfoxide)1-100 mMThe most common solvent for initial solubilization of hydrophobic compounds for in vitro assays. It is recommended to keep the final DMSO concentration in culture media below 0.5% to avoid cytotoxicity.
Ethanol 1-50 mMCan be used as an alternative to DMSO. The final concentration in cell culture should be kept low (typically <0.5%) to prevent solvent-induced cellular stress.
DMF (Dimethylformamide)1-100 mMAnother suitable organic solvent for creating high-concentration stock solutions. Similar to DMSO, the final in-assay concentration should be minimized.

Note: The achievable concentration in each solvent may vary based on the purity of the compound and the specific laboratory conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

II. Experimental Protocols

A. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and solvent under aseptic conditions. Filtration is generally not recommended for high-concentration organic stock solutions as the compound may bind to the filter membrane.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

B. Protocol for Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the DMSO stock for use in cell-based in vitro studies.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors and the direct addition of concentrated DMSO to the final culture volume, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.

  • Prepare the final working solutions: Serially dilute the intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells in culture.

III. Enhancing Solubility of Triterpenoid Acids

For certain applications where higher aqueous concentrations are required or when DMSO is not a suitable solvent, advanced formulation strategies can be employed. One such method is the preparation of solid dispersions, which can significantly enhance the dissolution characteristics of poorly soluble compounds like triterpenoid acids.[6]

Concept of Solid Dispersion:

Solid dispersion involves dispersing the active compound in an inert carrier matrix at the solid state. This can be achieved using methods like solvent evaporation or melting. The resulting product is a system where the drug is present in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.[6]

Commonly Used Carriers for Solid Dispersions: [6]

  • Polyethylene glycols (e.g., PEG 6000)

  • Polyvinylpyrrolidones (e.g., PVP K30)

  • Poloxamers (e.g., P188)

The selection of the carrier and the drug-to-carrier ratio are critical parameters that need to be optimized for each specific compound.[6]

IV. Signaling Pathway and Experimental Workflow Visualization

A. Postulated Signaling Pathway of this compound

This compound has been identified as an agonist of the farnesoid X receptor (FXR).[1][2][3] Its biological effects, such as lifespan extension in C. elegans, are thought to be mediated through the activation of nuclear hormone receptors, potentially intersecting with the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway.[2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 27_HMA This compound FXR FXR 27_HMA->FXR Agonist RXR RXR FXR->RXR Heterodimerization IIS_Pathway IIS / TORC1 Pathway FXR->IIS_Pathway Modulation FXRE FXR Response Element RXR->FXRE Binding Target_Genes Target Gene Expression (e.g., Detoxification, Metabolism) FXRE->Target_Genes Transcription Cellular_Response Cellular Response (Longevity, Neuroprotection) Target_Genes->Cellular_Response IIS_Pathway->Cellular_Response G Prep Compound Preparation (Weighing & Dissolution in DMSO) Stock 10 mM Stock Solution (Store at -20°C) Prep->Stock Working Preparation of Working Solutions (Dilution in Culture Medium) Stock->Working Treatment Cell Treatment with 27-HMA & Vehicle Control Working->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Assay In Vitro Assay (e.g., Cytotoxicity, Gene Expression) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

References

Preparing 27-Hydroxymangiferolic Acid Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferolic acid, a naturally occurring triterpenoid (B12794562) found in mangoes, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Studies have demonstrated its potential to extend lifespan and ameliorate neurodegeneration in preclinical models, such as Caenorhabditis elegans.[1][2] The mechanism of action is attributed, in part, to its role as a novel agonist of the farnesoid X receptor (FXR), a key regulator of metabolic pathways.[1][2] Furthermore, this compound has been shown to influence the insulin/insulin-like growth factor-1 signaling (IIS) pathway.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and solution preparation.

PropertyValueReference
Molecular FormulaC30H48O4[3]
Molecular Weight472.7 g/mol [3]
AppearanceSolid (Predicted)[3]
Melting Point207 - 209 °C[3]

Solubility and Stability in DMSO

DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the air. The presence of water in DMSO can affect the stability and solubility of dissolved compounds, potentially leading to precipitation upon storage or freeze-thaw cycles. Therefore, using anhydrous (dry) DMSO and proper storage techniques are crucial. Stock solutions of many natural products in DMSO are generally stable for months when stored at -20°C or -80°C. However, for long-term storage, it is advisable to conduct stability studies.

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Preparation:

    • Bring the vial of this compound and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

    • Work in a clean, dry environment, preferably in a chemical fume hood.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.727 mg of the compound (Molecular Weight = 472.7 g/mol ).

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can aid in dissolving the compound. Avoid excessive heating.

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles for the main stock.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Table 2: Example Calculations for Preparing 10 mM Stock Solution

Desired VolumeMass of this compoundVolume of DMSO
100 µL0.473 mg100 µL
500 µL2.364 mg500 µL
1 mL4.727 mg1 mL
5 mL23.635 mg5 mL

Experimental Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate check Visually Inspect for Complete Dissolution sonicate->check check->vortex Not Dissolved aliquot Aliquot into Single-Use Vials check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathways

This compound has been reported to activate the Farnesoid X Receptor (FXR) and influence the Insulin/IGF-1 Signaling (IIS) pathway. Understanding these pathways is crucial for designing experiments and interpreting results.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

G Simplified FXR Signaling Pathway HMA This compound FXR FXR HMA->FXR Activates Complex FXR-RXR Heterodimer FXR->Complex RXR RXR RXR->Complex FXRE FXR Response Element (DNA) Complex->FXRE Binds to Transcription Target Gene Transcription FXRE->Transcription Regulates Response Metabolic Regulation Transcription->Response

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Insulin/IGF-1 Signaling (IIS) Pathway

The IIS pathway is a highly conserved signaling cascade that regulates growth, metabolism, and aging. Ligand binding to the insulin/IGF-1 receptor (DAF-2 in C. elegans) initiates a phosphorylation cascade involving downstream effectors like AGE-1 (a PI3K homolog) and AKT, ultimately leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. Inhibition of DAF-16/FOXO activity is a key outcome of this pathway.

G Simplified Insulin/IGF-1 Signaling (IIS) Pathway cluster_extracellular Extracellular cluster_cell Cell Ligand Insulin/IGF-1 Receptor DAF-2/IGF-1R Ligand->Receptor Binds AGE1 AGE-1/PI3K Receptor->AGE1 Activates AKT AKT AGE1->AKT Activates DAF16 DAF-16/FOXO AKT->DAF16 Phosphorylates & Inhibits Nuclear Entry Nucleus Nucleus DAF16->Nucleus Translocation Blocked Response Regulation of Gene Expression (Growth, Metabolism, Aging) Nucleus->Response Cytoplasm Cytoplasm

Caption: Simplified Insulin/IGF-1 Signaling (IIS) pathway.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

By following this detailed application note and protocol, researchers can confidently prepare this compound stock solutions in DMSO, ensuring the accuracy and reproducibility of their experimental results.

References

Application Notes and Protocols: Quantifying the Neuroprotective Effects of 27-Hydroxymangiferolic Acid in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals interested in quantifying the neuroprotective effects of 27-Hydroxymangiferolic acid (27-HMA), a natural compound isolated from mangoes, in the context of Alzheimer's disease (AD) research.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Recent research has highlighted the potential of natural compounds in mitigating the pathological features of AD. This compound (27-HMA) has emerged as a promising neuroprotective agent. Studies in Caenorhabditis elegans models of AD have demonstrated its ability to delay Aβ-induced paralysis and extend lifespan, primarily through the activation of the farnesoid X receptor (FXR).[1][2][3] This document outlines the methodologies to quantify these effects.

Quantitative Data Presentation

Clear and structured data presentation is crucial for the comparative analysis of the neuroprotective effects of 27-HMA.

Table 1: In Vivo Efficacy of 27-HMA in C. elegans Alzheimer's Disease Model
ParameterAlzheimer's Model StrainTreatment Concentration (µM)ObservationReference
Lifespan Extension N2 (Wild-Type)10016.67% increase in mean lifespan[3]
Paralysis Delay (PT50) CL4176 (Aβ₁₋₄₂)100Significant delay in the time to 50% paralysis[3]
Paralysis Delay (PT50) CL2120 (Aβ₁₋₄₂)100Significant delay in the time to 50% paralysis[3]
Table 2: In Vitro Activity of 27-HMA
ParameterAssay SystemEC₅₀ (µM)ObservationReference
FXR Activation Dual-Luciferase Reporter Assay6.693Dose-dependent activation of FXR transcriptional activity[2][4]

Signaling Pathway

The neuroprotective effects of 27-HMA are primarily mediated through the activation of the Farnesoid X Receptor (FXR), which in C. elegans corresponds to the nuclear hormone receptors NHR-8 and DAF-12. This activation influences downstream pathways, including the Insulin/IGF-1 signaling (IIS) and TORC1 pathways, leading to enhanced stress resistance and detoxification, ultimately contributing to neuroprotection.

G cluster_0 This compound (27-HMA) cluster_1 Cellular Mechanisms cluster_2 Neuroprotective Outcomes 27_HMA 27-HMA FXR FXR Activation (NHR-8/DAF-12 in C. elegans) 27_HMA->FXR Agonist IIS_TORC1 IIS/TORC1 Pathway Modulation FXR->IIS_TORC1 Detox Enhanced Detoxification and Stress Resistance FXR->Detox Neuroprotection Neuroprotection IIS_TORC1->Neuroprotection Detox->Neuroprotection Lifespan Increased Lifespan Neuroprotection->Lifespan

Proposed signaling pathway of 27-HMA in neuroprotection.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Paralysis Assay in C. elegans Alzheimer's Model

This protocol is designed to quantify the effect of 27-HMA on the age-dependent paralysis phenotype in transgenic C. elegans expressing human amyloid-beta.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Collection prep1 Synchronize C. elegans (CL4176 strain) exp1 Transfer L1 larvae to prepared plates prep1->exp1 prep2 Prepare NGM plates with E. coli OP50 and 27-HMA (100 µM) prep2->exp1 exp2 Incubate at 16°C for 48h exp1->exp2 exp3 Induce Aβ expression by shifting temperature to 25°C exp2->exp3 data1 Score paralyzed vs. non-paralyzed worms every 2 hours exp3->data1 data2 Calculate PT50 (time to 50% paralysis) data1->data2

Workflow for the C. elegans paralysis assay.

Materials:

  • C. elegans strain CL4176 (temperature-inducible muscle expression of Aβ₁₋₄₂)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • This compound (stock solution in DMSO)

  • M9 buffer

  • Synchronizing solution (bleach and NaOH)

  • Incubators set at 16°C and 25°C

  • Dissecting microscope

Procedure:

  • Synchronization of C. elegans : Grow CL4176 worms on NGM plates seeded with E. coli OP50 at 16°C. Collect gravid adults and treat with synchronizing solution to isolate eggs.

  • Plate Preparation : Prepare NGM plates containing the desired final concentration of 27-HMA (e.g., 100 µM) and a vehicle control (DMSO). Seed the plates with a lawn of E. coli OP50 and allow them to dry.

  • Worm Treatment : Transfer the synchronized L1 larvae to the prepared NGM plates. Incubate the plates at 16°C for 48 hours.

  • Induction of Aβ Expression : To induce the expression of amyloid-beta, transfer the plates to a 25°C incubator.

  • Paralysis Scoring : Beginning 24 hours after the temperature shift, score the number of paralyzed and non-paralyzed worms every 2 hours. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis : Plot the percentage of non-paralyzed worms over time. Calculate the PT50, which is the time at which 50% of the worms are paralyzed. Compare the PT50 values between the 27-HMA treated and control groups.

Protocol 2: Farnesoid X Receptor (FXR) Transactivation Assay

This protocol describes a cell-based reporter assay to quantify the agonistic activity of 27-HMA on FXR.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis cell1 Seed HEK293T cells in 96-well plates cell2 Co-transfect with FXR expression vector and luciferase reporter plasmid cell1->cell2 treat1 Treat cells with varying concentrations of 27-HMA cell2->treat1 treat2 Incubate for 24 hours treat1->treat2 meas1 Lyse cells and measure luciferase activity treat2->meas1 meas2 Normalize to a control (e.g., Renilla) and calculate fold activation meas1->meas2 meas3 Determine EC₅₀ value meas2->meas3

Workflow for the FXR transactivation assay.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • FXR expression vector (e.g., pCMV-FXR)

  • FXR-responsive luciferase reporter plasmid (e.g., pGL4.1-FXRE-luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding : Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection : Co-transfect the cells with the FXR expression vector, the FXR-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment : After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 27-HMA or a vehicle control.

  • Incubation : Incubate the cells for an additional 24 hours.

  • Luciferase Assay : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.

Protocol 3: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Hypothetical Application)

Based on the known neuroprotective effects of the related compound mangiferin, this protocol provides a framework for evaluating the potential of 27-HMA to protect mammalian neuronal cells from Aβ-induced toxicity.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Retinoic acid for differentiation

  • Amyloid-beta (1-42) peptide, pre-aggregated

  • This compound

  • MTT or LDH assay kit for cell viability

  • ELISA kit for Aβ quantification (optional)

  • Thioflavin T for aggregation assay (optional)

Procedure:

  • Cell Differentiation : Differentiate SH-SY5Y cells into a neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.

  • Compound Pre-treatment : Pre-treat the differentiated cells with various concentrations of 27-HMA for 24 hours.

  • Aβ-induced Toxicity : Add pre-aggregated Aβ₁₋₄₂ (e.g., 10 µM) to the cell culture medium and incubate for another 24 hours.

  • Cell Viability Assessment : Measure cell viability using an MTT or LDH assay. Compare the viability of cells treated with Aβ alone to those pre-treated with 27-HMA.

  • (Optional) Aβ Aggregation Inhibition : To assess direct effects on aggregation, co-incubate Aβ₁₋₄₂ with 27-HMA in a cell-free system and measure aggregation using a Thioflavin T fluorescence assay.

  • Data Analysis : Calculate the percentage of neuroprotection conferred by 27-HMA relative to the Aβ-treated control. If applicable, quantify the inhibition of Aβ aggregation.

Concluding Remarks

The provided protocols offer a robust framework for quantifying the neuroprotective effects of this compound in both established in vivo and potential in vitro models of Alzheimer's disease. The data generated from these experiments will be crucial in further elucidating the therapeutic potential of this promising natural compound. It is important to consider the solubility and stability of 27-HMA in cell culture media when designing and interpreting experiments.

References

Application Notes and Protocols: Assessing the Effects of 27-Hydroxymangiferolic Acid on Caenorhabditis elegans Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein protein aggregates. Current therapeutic strategies primarily focus on symptomatic relief. 27-Hydroxymangiferolic acid (27-HMA), a natural compound found in mangoes, has emerged as a potential neuroprotective agent. Recent studies utilizing the nematode Caenorhabditis elegans as a model organism have demonstrated that 27-HMA can ameliorate neurodegeneration, improve motor function, and extend lifespan.[1][2][3] These application notes provide a detailed overview of the experimental protocols and key findings regarding the effects of 27-HMA in C. elegans models of Parkinson's disease.

Data Presentation

The following tables summarize the quantitative data from studies assessing the effects of this compound in C. elegans.

Table 1: Effect of 27-HMA on Lifespan and Healthspan in Wild-Type C. elegans

ParameterControl (Vehicle)27-HMA (100 µM)Percentage Change
Mean LifespanVaries by experimentExtended~16.67% increase
Pharyngeal Pumping Rate (Day 7)BaselineSignificantly IncreasedData not specified
Body Bend Rate (Day 7)BaselineSignificantly IncreasedData not specified

Table 2: Neuroprotective Effects of 27-HMA in C. elegans Models of Parkinson's Disease

Parkinson's ModelParameterControl (Vehicle)27-HMA (100 µM)Outcome
Transgenic C. elegans (expressing human α-synuclein)α-synuclein aggregationHighSignificantly ReducedAttenuation of pathological aggregation[2]
Chemically-induced (6-OHDA or MPP+)Dopaminergic neuron degenerationSevereSignificantly ReducedProtection of dopaminergic neurons
---Food-sensing behaviorImpairedSignificantly ImprovedImproved motor function

Experimental Protocols

C. elegans Strains and Maintenance
  • Wild-type strain: Bristol N2

  • Parkinson's disease model strains:

    • Transgenic strain expressing human α-synuclein in body wall muscles (e.g., NL5901) for aggregation studies.[4]

    • Transgenic strain expressing GFP in dopaminergic neurons (e.g., BZ555) for neurodegeneration studies.[5]

  • Maintenance: Worms are to be cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.[1][6]

Preparation of this compound (27-HMA)
  • Dissolve 27-HMA in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The final concentration of the solvent in the NGM plates should not exceed a level that affects the worms' physiology (typically ≤0.1%).

  • Incorporate the 27-HMA into the NGM agar (B569324) just before pouring the plates to ensure even distribution.

Lifespan and Healthspan Assays
  • Lifespan Assay:

    • Synchronize a population of worms by standard bleaching methods.[1]

    • Transfer L4 larvae to NGM plates containing either the vehicle control or 27-HMA.

    • Count the number of living and dead worms daily. Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

    • Transfer worms to fresh plates every 2-3 days to separate them from their progeny.

  • Healthspan Assays:

    • Pharyngeal Pumping: On specified days of adulthood, count the number of pharyngeal contractions over a 30-second interval for individual worms.

    • Body Bends: On specified days, transfer individual worms to a drop of M9 buffer and count the number of sinusoidal bends performed in a 30-second period.[7]

Assessment of Neuroprotection in Parkinson's Disease Models
  • In vivo α-synuclein Aggregation Assay:

    • Use a transgenic C. elegans strain expressing YFP-tagged human α-synuclein in the body wall muscles (e.g., NL5901).

    • Synchronize the worms and culture them on NGM plates with or without 27-HMA from the L1 stage.

    • At different adult stages (e.g., day 3, day 5, day 7), immobilize the worms using an anesthetic (e.g., levamisole).

    • Visualize and quantify the fluorescent α-synuclein aggregates in the muscle cells using a fluorescence microscope. The number and size of aggregates can be analyzed using image analysis software.

  • Dopaminergic Neuron Degeneration Assay:

    • Utilize a transgenic C. elegans strain expressing GFP in dopaminergic neurons (e.g., BZ555).[5]

    • Induce neurodegeneration using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

    • Expose synchronized L3/L4 larvae to the neurotoxin in the presence or absence of 27-HMA for a specified duration (e.g., 1-2 hours).

    • After exposure, wash the worms and transfer them to fresh NGM plates.

    • Score the integrity of the dopaminergic neurons (e.g., number of surviving neurons, presence of dendritic or axonal blebbing) at different time points using fluorescence microscopy.[1][8]

Visualizations

G cluster_workflow Experimental Workflow for Assessing 27-HMA in C. elegans PD Models cluster_assays Outcome Assessments start Synchronize C. elegans Population treatment Culture on NGM Plates (+/- 27-HMA) start->treatment pd_model Induce PD Pathology (Transgenic Expression or Neurotoxin) treatment->pd_model lifespan Lifespan & Healthspan Assays (Pumping, Body Bends) pd_model->lifespan Wild-type or PD model aggregation α-synuclein Aggregation (Fluorescence Microscopy) pd_model->aggregation α-synuclein model neurodegeneration Dopaminergic Neuron Integrity (Fluorescence Microscopy) pd_model->neurodegeneration Dopaminergic neuron model analysis Data Analysis and Comparison lifespan->analysis aggregation->analysis neurodegeneration->analysis

Caption: Workflow for evaluating 27-HMA in C. elegans models.

G cluster_pathway Proposed Signaling Pathway of 27-HMA in Neuroprotection HMA This compound (27-HMA) FXR Farnesoid X Receptor (FXR) Homologs (nhr-8, daf-12) HMA->FXR Activates IIS_TOR Insulin/IGF-1 Signaling (IIS) & TORC1 Pathway Modulation FXR->IIS_TOR Detox Activation of Detoxification Genes FXR->Detox Neuroprotection Neuroprotection (Reduced α-synuclein aggregation, Protected Dopaminergic Neurons) IIS_TOR->Neuroprotection Detox->Neuroprotection Healthspan Improved Healthspan & Increased Lifespan Neuroprotection->Healthspan

Caption: Proposed mechanism of 27-HMA's neuroprotective effects.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising compound for mitigating Parkinson's disease-related pathology in C. elegans models.[1][2] The activation of nuclear receptors, modulation of key aging-related signaling pathways, and enhancement of detoxification processes appear to be the primary mechanisms of action.

To date, research on the effects of 27-HMA on Parkinson's disease models has been confined to C. elegans. Future research should focus on validating these findings in more complex, mammalian systems. Investigating the efficacy of 27-HMA in cell culture models (e.g., SH-SY5Y cells treated with MPP+ or 6-OHDA) and in rodent models of Parkinson's disease will be crucial for determining its translational potential for human therapeutic use. Such studies would provide further insights into its mechanism of action and its potential as a disease-modifying therapy for Parkinson's disease.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 27-Hydroxymangiferolic Acid for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising natural compound 27-Hydroxymangiferolic acid, achieving adequate solubility for in vitro and in vivo experiments is a critical first step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For initial experiments, it is advisable to start with a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent due to its ability to dissolve many nonpolar compounds and its compatibility with many cell culture systems at low final concentrations.[1] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] It is essential to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Q2: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental medium. How can I resolve this?

A2: This common issue, often called "crashing out," can be mitigated by:

  • Optimizing Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically well below 1% for cell-based assays to avoid cytotoxicity.[1]

  • Co-solvent Systems: Using a mixture of solvents can sometimes maintain solubility more effectively than a single solvent.

  • Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and adding the stock solution dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[1]

Q3: Are there methods to improve the solubility of this compound in aqueous solutions without relying on organic solvents?

A3: Yes, several techniques can enhance aqueous solubility:[2][3][4][5]

  • pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the solution can significantly increase its solubility.[3][5]

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their dispersion in aqueous solutions.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can lead to a higher dissolution rate.[2][4][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial organic solvent. The compound may have very low solubility in the chosen solvent.Try a different water-miscible organic solvent such as DMF or ethanol. Gentle heating and sonication may also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound is highly insoluble in water and is "crashing out" of the organic solvent.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if the experimental system can tolerate it. Consider using solubility enhancers like surfactants or cyclodextrins in the aqueous buffer.
The solution is cloudy or hazy after dilution. The compound may be forming fine precipitates or aggregates that are not immediately visible.Visually inspect the solution for turbidity. Dynamic light scattering (DLS) can be used to detect aggregates.[1] Consider filtration through a 0.22 µm filter if appropriate for the experiment.
Inconsistent experimental results. Poor solubility may be leading to inconsistent concentrations of the active compound in the assay.Re-evaluate the solubilization method to ensure a homogenous solution. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Aqueous Medium
  • Pre-warm the aqueous experimental medium (e.g., cell culture medium, buffer) to the desired temperature (e.g., 37°C).

  • While gently vortexing or stirring the pre-warmed medium, add the required volume of the concentrated stock solution dropwise. This rapid mixing helps to prevent localized supersaturation.

  • Continue mixing for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before use.

  • Crucially, prepare a vehicle control using the same final concentration of the organic solvent in the aqueous medium.

Quantitative Data Summary

Solvent/System Temperature (°C) Maximum Achieved Concentration (mg/mL) Observations (e.g., Clear, Hazy, Precipitate)
DMSO25
Ethanol25
PBS (pH 7.4)25
PBS with 1% Tween® 2025
PBS with 10 mM HP-β-CD25

Visualizing Experimental Workflows and Biological Context

To aid in experimental design, the following diagrams illustrate a typical workflow for preparing this compound for experiments and its known biological target.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Warm add_solvent->dissolve store Store Aliquots (-20°C / -80°C) dissolve->store add_stock Add Stock Solution (Dropwise while mixing) store->add_stock warm_medium Pre-warm Aqueous Medium warm_medium->add_stock final_solution Final Working Solution add_stock->final_solution add_to_assay Add to Assay (e.g., Cell Culture) final_solution->add_to_assay

Caption: Workflow for preparing this compound solutions.

Recent studies have shown that this compound exerts its biological effects, such as extending lifespan and improving neurodegeneration in C. elegans, by activating nuclear receptors, particularly the Farnesoid X receptor (FXR).[7][8][9][10]

signaling_pathway compound 27-Hydroxymangiferolic Acid receptor Farnesoid X Receptor (FXR) compound->receptor activates nucleus Nucleus receptor->nucleus translocates to response Biological Response (e.g., Gene Expression, Lifespan Extension) nucleus->response regulates

Caption: Activation of FXR by this compound.

References

Technical Support Center: Enhancing the Bioavailability of 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 27-Hydroxymangiferolic acid (27-HMA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound (27-HMA) is a naturally occurring triterpenoid (B12794562) found in mango fruits.[1][2][3] It has been identified as a novel agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid metabolism, lipid metabolism, and stress resistance.[1][2][4] Research in Caenorhabditis elegans has shown that 27-HMA can extend lifespan and healthspan, improve neurodegeneration in models of Alzheimer's and Parkinson's diseases, and enhance detoxification processes.[1][2][3][4]

Q2: What are the main challenges in achieving good oral bioavailability for 27-HMA?

A2: Like many other triterpenoids, 27-HMA is a lipophilic compound with poor aqueous solubility. This is a primary factor limiting its oral bioavailability. Low solubility leads to poor dissolution in the gastrointestinal fluids, which in turn results in low absorption into the systemic circulation. Other potential challenges, common to this class of compounds, can include presystemic metabolism and poor membrane permeation.[5]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like 27-HMA?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[6][7][8] These include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs), which can improve solubility and absorption.[6][9]

  • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.[7]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[6]

  • Use of permeation enhancers: These agents can improve the transport of the drug across the intestinal epithelium.[5][6]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of 27-HMA formulation.

  • Q: My 27-HMA formulation shows poor dissolution in simulated gastric and intestinal fluids. What could be the reason and how can I improve it?

    • A: This is likely due to the inherently low aqueous solubility of 27-HMA. To improve the dissolution rate, consider the following:

      • Particle Size: If you are working with the pure compound, ensure that the particle size is minimized. Techniques like jet milling or high-pressure homogenization can be explored.

      • Formulation Strategy: If you are using a solid dispersion, the drug-to-polymer ratio might not be optimal, or the polymer itself may not be suitable. Try screening different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). For lipid-based systems, the composition of oil, surfactant, and co-surfactant is critical. A systematic optimization using ternary phase diagrams is recommended.

      • Amorphous vs. Crystalline State: The crystalline form of a drug is generally less soluble than its amorphous counterpart. Techniques like spray drying or hot-melt extrusion can be used to prepare amorphous solid dispersions.[7]

Issue 2: High variability in in vivo pharmacokinetic data.

  • Q: I am observing significant animal-to-animal variation in the plasma concentration of 27-HMA after oral administration. What are the potential causes and solutions?

    • A: High variability in in vivo data for orally administered poorly soluble drugs is a common issue.

      • Food Effect: The presence or absence of food in the gastrointestinal tract can significantly influence the absorption of lipophilic compounds. Ensure that your experimental protocol specifies and controls the feeding status of the animals (e.g., fasted or fed).

      • Formulation Instability: Your formulation might be unstable in vivo. For instance, a nanoemulsion might be prone to coalescence in the acidic environment of the stomach. Consider incorporating enteric-coated polymers to protect the formulation until it reaches the intestine.

      • Inconsistent Dosing: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.

Issue 3: Poor correlation between in vitro dissolution and in vivo bioavailability.

  • Q: My optimized formulation shows a high dissolution rate in vitro, but the in vivo bioavailability is still low. Why is this happening?

    • A: A good in vitro dissolution is necessary but not always sufficient for high in vivo bioavailability. Other factors could be limiting absorption:

      • Poor Permeability: 27-HMA might have low intestinal permeability. This can be assessed using in vitro models like the Caco-2 cell monolayer assay.[10] If permeability is an issue, consider incorporating permeation enhancers into your formulation, but be mindful of their potential toxicity.

      • Presystemic Metabolism: The compound might be extensively metabolized in the gut wall or the liver (first-pass metabolism). In vitro studies using liver microsomes can help to evaluate the metabolic stability of 27-HMA.[11]

      • Efflux Transporters: 27-HMA could be a substrate for efflux transporters like P-glycoprotein, which pump the drug back into the intestinal lumen, thereby reducing its net absorption. This can also be investigated using Caco-2 cell assays with or without specific inhibitors of these transporters.

Data Presentation

Table 1: Comparison of Different Formulation Strategies for 27-HMA (Illustrative Data)

Formulation TypeDrug Loading (%)Particle/Droplet Size (nm)In vitro Drug Release at 2h (%)Relative Bioavailability (%) (vs. Suspension)
Aqueous SuspensionN/A> 2000< 10100
Micronized PowderN/A200 - 50025180
Solid Dispersion (1:5 drug:polymer)16.7N/A75350
Nanoemulsion550 - 100> 90520
Cyclodextrin Complex (1:1 molar ratio)~10N/A60280

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined for 27-HMA.

Experimental Protocols

Protocol 1: Preparation of 27-HMA Nanoemulsion

  • Screening of Excipients:

    • Determine the solubility of 27-HMA in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Construction of Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant in which 27-HMA has the highest solubility.

    • Prepare mixtures of surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

    • Titrate each Smix with the selected oil and observe the formation of a clear, single-phase solution.

    • Plot the data on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of 27-HMA Loaded Nanoemulsion:

    • Select a composition from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of 27-HMA in the oil phase.

    • Add the Smix to the oily phase and mix thoroughly.

    • Slowly add the aqueous phase (e.g., water or buffer) to the mixture under gentle agitation until a clear and transparent nanoemulsion is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index using dynamic light scattering.

    • Assess the zeta potential to evaluate the stability of the nanoemulsion.

    • Determine the drug content and encapsulation efficiency using a validated analytical method like HPLC.[12][13]

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the 27-HMA formulation (dissolved in HBSS) to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • To study efflux, apply the drug to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Quantify the concentration of 27-HMA in the collected samples using a validated LC-MS/MS method.[14][15]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient_Screening Excipient Screening Formulation_Optimization Formulation Optimization (e.g., Ternary Phase Diagram) Excipient_Screening->Formulation_Optimization Formulation_Prep Preparation of Formulations (Nanoemulsion, Solid Dispersion, etc.) Formulation_Optimization->Formulation_Prep Physicochemical_Char Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation_Prep->Physicochemical_Char Dissolution_Testing Dissolution Testing Physicochemical_Char->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Permeability_Assay->Metabolic_Stability Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Metabolic_Stability->Pharmacokinetic_Study Data_Analysis Data Analysis (Bioavailability Calculation) Pharmacokinetic_Study->Data_Analysis

Caption: Experimental workflow for enhancing the bioavailability of 27-HMA.

Signaling_Pathway HMA 27-HMA FXR FXR HMA->FXR activates RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element RXR->FXRE binds to Target_Genes Target Genes (Bile Acid & Lipid Metabolism, Detoxification) FXRE->Target_Genes regulates transcription of Biological_Effects Biological Effects (Improved Metabolism, Increased Stress Resistance) Target_Genes->Biological_Effects leads to

Caption: Simplified signaling pathway of 27-HMA via FXR activation.

Troubleshooting_Logic node_action Optimize Formulation: - Reduce particle size - Use solid dispersion - Formulate nanoemulsion Check_Dissolution Poor In Vitro Dissolution? node_action->Check_Dissolution Re-evaluate Start Low Bioavailability Start->Check_Dissolution Check_Dissolution->node_action Yes Check_Permeability Low Caco-2 Permeability? Check_Dissolution->Check_Permeability No Check_Metabolism High First-Pass Metabolism? Check_Permeability->Check_Metabolism No node_action_perm Add Permeation Enhancers Check_Permeability->node_action_perm Yes End Bioavailability Enhanced Check_Metabolism->End No node_action_met Co-administer with Metabolism Inhibitor (e.g., Piperine) Check_Metabolism->node_action_met Yes node_action_perm->Check_Permeability Re-evaluate node_action_met->End

Caption: Logical troubleshooting guide for low bioavailability of 27-HMA.

References

stability of 27-Hydroxymangiferolic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxymangiferolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the expected biological activity of this compound over the course of my cell culture experiment. What could be the cause?

A1: A decline in the activity of this compound in cell culture can be attributed to several factors. The most common causes are chemical degradation in the media, enzymatic degradation by cellular components, or non-specific binding to plasticware or proteins in the serum. It is also possible that the compound is being metabolized by the cells into a less active or inactive form.

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This involves incubating the compound in your specific cell culture medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to measure the concentration of the parent compound.

Q3: What are the optimal storage conditions for this compound stock solutions to ensure maximum stability?

A3: For long-term storage, this compound powder should be stored at -20°C. To prepare stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability, potentially for up to a year.[2] When preparing working solutions, an aliquot should be thawed and diluted in the cell culture medium immediately before use.[2]

Q4: My experimental results with this compound are inconsistent between experiments. Could this be a stability issue?

A4: Yes, inconsistent potency and variability in dose-response curves are classic indicators of compound instability.[2] If this compound degrades in the cell culture medium during the incubation period, the effective concentration of the active compound will decrease, leading to variable results and a higher apparent IC50 value.[2] To mitigate this, it is crucial to perform a stability assessment under your specific experimental conditions.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Stability Assessment: Experimentally determine the stability of the compound in your specific cell culture medium using the HPLC-based protocol provided below.[2]

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.[3] Avoid using previously prepared and stored diluted solutions.

    • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay protocol allows.[2]

    • Frequent Media Changes: For longer-term experiments, replenish the media with fresh this compound at regular intervals to maintain a more consistent concentration.[4] The frequency of media changes will depend on the degradation rate determined in your stability assessment.[4]

Issue 2: Higher Than Expected Cytotoxicity
  • Possible Cause: Formation of a toxic degradation product.

  • Troubleshooting Steps:

    • Analyze for Degradants: Use LC-MS to analyze the cell culture medium that has been incubated with this compound to identify any potential degradation products.[3]

    • Test Pre-incubated Medium: Assess the cytotoxicity of the medium that has been pre-incubated with the compound for the duration of your experiment.[3] This can help determine if the observed toxicity is due to the parent compound or a degradant.

Issue 3: Precipitation of the Compound in Culture Medium
  • Possible Cause: Poor solubility of this compound in the aqueous environment of the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding this compound.[2]

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[2][4] High solvent concentrations can cause the compound to precipitate.

    • Pre-warm the Medium: Adding a cold, concentrated solution of the compound to a warmer medium can sometimes induce precipitation.[2] Ensure your diluted compound solution is at the same temperature as your culture medium.[2]

    • Test a Lower Concentration: Use a lower concentration of this compound to ensure it remains in solution.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free Medium
0100100100
295.296.198.5
488.791.596.2
879.185.392.8
2455.465.885.1
4830.142.675.3

Table 2: Factors Influencing the Stability of Triterpenoid Acids in Solution

FactorEffect on StabilityRecommendations
pH Can significantly impact the rate of hydrolytic degradation. Most drugs have maximum stability in a pH range of 4 to 8.[5]Test stability in buffers of different pH values to determine the optimal range for this compound.
Temperature Higher temperatures generally accelerate degradation.Store stock solutions at -80°C and conduct experiments at the required physiological temperature (e.g., 37°C), being mindful of potential degradation over time.
Light Exposure to light, particularly UV, can cause photolytic degradation.[5]Protect stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.[5]
Media Components Components in serum and media supplements can interact with or enzymatically degrade the compound.Test stability in both serum-containing and serum-free media to identify potential interactions.
Oxygen The presence of oxygen can lead to oxidative degradation.While difficult to control in standard cell culture, be aware that this can be a degradation pathway.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol provides a framework for assessing the chemical stability of this compound in a specific cell culture medium.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).[3]

  • Incubation:

    • Pre-warm the cell culture medium to 37°C.

    • Spike the this compound stock solution into the medium to a final concentration of 10 µM.[3] Ensure the final DMSO concentration is below 0.5%.

    • Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.[3]

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.[3] The time-zero sample should be taken immediately after adding the compound.[5]

  • Sample Processing:

    • To stop further degradation, immediately mix the collected sample with an equal volume of cold acetonitrile.[5]

    • Centrifuge the samples to precipitate any proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Store samples at -20°C until analysis.[5]

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound from any potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis A Prepare 10 mM Stock Solution (this compound in DMSO) C Spike Compound into Pre-warmed Medium (Final Concentration 10 µM) A->C B Prepare Complete Cell Culture Medium B->C D Incubate at 37°C, 5% CO2 C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) D->E F Quench with Cold Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H Transfer to HPLC Vials G->H I HPLC Analysis H->I J Data Analysis (% Remaining vs. Time) I->J

Caption: Workflow for assessing the stability of this compound in cell culture media.

Recent studies have shown that this compound can influence key biological pathways related to aging and metabolism.[6][7] One of the proposed mechanisms involves the activation of nuclear receptors like the farnesoid X receptor (FXR) and interactions with the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[6][7]

G cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound FXR FXR Activation compound->FXR IIS IIS Pathway Modulation compound->IIS TORC1 TORC1 Pathway Modulation compound->TORC1 Neuro Improved Neurodegeneration compound->Neuro Lifespan Increased Lifespan FXR->Lifespan Stress Stress Resistance FXR->Stress IIS->Lifespan TORC1->Lifespan

Caption: Proposed signaling pathways influenced by this compound.

References

potential off-target effects of 27-Hydroxymangiferolic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 27-Hydroxymangiferolic acid (27-HMA) in various assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My assay results show unexpected anti-inflammatory effects. Could 27-HMA be the cause?

A1: Yes, it is possible. 27-HMA is a derivative of mangiferin (B1668620), a compound known for its potent anti-inflammatory properties. Mangiferin has been shown to interfere with the Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) signaling pathway, a key regulator of inflammation.[1] This can lead to the downregulation of pro-inflammatory cytokines like IL-6 and IL-8.[1] If your assay is sensitive to changes in inflammatory signaling, you may observe these effects.

Q2: I am observing a decrease in cell proliferation in my cancer cell line, which is not the intended focus of my experiment. Is this a known effect of 27-HMA?

A2: This is a plausible off-target effect. The parent compound, mangiferin, has demonstrated anti-proliferative effects in various cancer cell lines.[2] It can induce cell cycle arrest, often at the G2/M phase, by suppressing the cdc2-cyclin B1 signaling pathway.[1] Therefore, if you are working with proliferating cells, especially cancer cell lines, 27-HMA could be influencing your results through this mechanism.

Q3: My cells are undergoing apoptosis, but my experiment is not designed to study programmed cell death. Could 27-HMA be inducing apoptosis?

A3: Yes, this is a documented activity of mangiferin and could be an off-target effect in your assay. Mangiferin can induce apoptosis through both intrinsic and extrinsic pathways.[1] It has been shown to increase the expression of caspase-3, -8, and -9, and to promote the release of cytochrome C from the mitochondria in certain cell types.[1]

Q4: I am seeing antioxidant effects in my cellular assay. Is 27-HMA a known antioxidant?

A4: Yes, the xanthone (B1684191) structure of mangiferin, and by extension 27-HMA, has redox-active properties, making it a potent antioxidant.[2][3] It can scavenge free radicals and reduce oxidative stress.[3] If your experimental system is sensitive to redox state, you may be observing the antioxidant properties of 27-HMA.

Q5: What is the general cytotoxicity profile of compounds like 27-HMA?

A5: Mangiferin, the parent compound of 27-HMA, generally exhibits low cytotoxicity in non-cancerous cells.[1][4] However, it does show cytotoxic effects against various cancer cell lines. The cytotoxic concentration can vary depending on the cell line and the duration of exposure. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability in a Non-Cancer Cell Line
  • Potential Cause: While generally considered to have low toxicity in non-cancerous cells, at high concentrations or with prolonged exposure, 27-HMA could potentially impact cell viability.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) for your specific cell line using a standard cytotoxicity assay (e.g., MTT, LDH release).

    • Optimize Concentration: Use 27-HMA at a concentration well below the determined CC50 for your experiments.

    • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not contributing to cytotoxicity.

Issue 2: Assay Interference due to Compound Properties
  • Potential Cause: The polyphenolic nature of 27-HMA could potentially interfere with certain assay technologies, such as fluorescence-based readouts, through quenching or autofluorescence.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: In parallel with your experiment, run a control plate with 27-HMA in the assay buffer without cells to check for autofluorescence or direct effects on the detection reagents.

    • Use an Alternative Assay: If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to validate your findings.

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of the parent compound, mangiferin, in various cell lines. This data can serve as a reference for estimating the potential cytotoxic range of 27-HMA.

CompoundCell LineAssayResultCitation
MangiferinMCF-7 (Breast Cancer)MTTIC50: 41.2 µg/mL[5]
MangiferinHeLa (Cervical Cancer)MTTIC50: 44.7 µg/mL[5]
MangiferinRhabdomyosarcomaMTTIC50: 70 µM[6]
MangiferinMDCK (Non-cancerous kidney)MTTCC50: 328.1 µM[4]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Key Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 27-HMA in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 or CC50 value.

Visualizations

Signaling Pathways Potentially Affected by 27-HMA

Potential_Off_Target_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis NFkB NFκB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines cdc2_cyclinB1 cdc2-cyclin B1 G2M_Arrest G2/M Phase Arrest cdc2_cyclinB1->G2M_Arrest Caspases Caspase Activation (Caspase-3, -8, -9) Apoptosis_Induction Induction of Apoptosis Caspases->Apoptosis_Induction HMA 27-Hydroxymangiferolic Acid (27-HMA) HMA->NFkB Inhibition HMA->cdc2_cyclinB1 Inhibition HMA->Caspases Activation

Caption: Potential off-target signaling pathways modulated by 27-HMA.

Experimental Workflow for Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Unexpected Assay Result with 27-HMA Check_Viability Is cell viability affected? Start->Check_Viability Perform_Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) Check_Viability->Perform_Cytotoxicity Yes Check_Interference Is assay interference suspected? Check_Viability->Check_Interference No Optimize_Conc Optimize 27-HMA Concentration Perform_Cytotoxicity->Optimize_Conc Re_evaluate Re-evaluate Results with Optimized Conditions Optimize_Conc->Re_evaluate Run_Control Run Compound-Only Control Check_Interference->Run_Control Yes Check_Interference->Re_evaluate No Orthogonal_Assay Use Orthogonal Assay Run_Control->Orthogonal_Assay Orthogonal_Assay->Re_evaluate

Caption: Troubleshooting workflow for unexpected results with 27-HMA.

References

Technical Support Center: Optimizing 27-Hydroxymangiferolic Acid Concentration for Lifespan Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 27-Hydroxymangiferolic acid (27-HMA) in lifespan assays, with a primary focus on the model organism Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound (27-HMA) for extending the lifespan of C. elegans?

A1: The most effective concentration of 27-HMA for significantly extending the lifespan of C. elegans has been reported to be 100 µM. At this concentration, a lifespan extension of approximately 16.67% has been observed.

Q2: How does 27-HMA extend lifespan in C. elegans?

A2: 27-HMA extends lifespan by activating the nuclear hormone receptors NHR-8 and DAF-12, which are homologs of the mammalian farnesoid X receptor (FXR).[1][2][3] This activation influences key longevity pathways, including the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[1][2][3] The downstream effects include enhanced detoxification processes and increased resistance to stress.[1][2]

Q3: What solvent should I use to dissolve 27-HMA for my experiments?

A3: As this compound is a hydrophobic compound, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is crucial to prepare a concentrated stock solution in DMSO that can be further diluted into the Nematode Growth Medium (NGM). The final concentration of DMSO in the NGM plates should not exceed 0.5% (v/v), as higher concentrations can have confounding effects on the lifespan of C. elegans.[4][5][6][7]

Q4: Can I use 27-HMA in liquid culture assays?

A4: Yes, 27-HMA can be used in liquid culture assays. However, it is important to ensure proper dissolution and dispersion of the compound in the liquid medium. The final DMSO concentration should be carefully controlled, as concentrations above 0.6% in liquid culture have been shown to shorten lifespan.[5][8]

Q5: Are there any known toxic effects of 27-HMA in C. elegans?

A5: Current research at the optimal concentration of 100 µM has not highlighted significant toxicity. However, as with any compound, it is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental conditions and to identify any potential toxicity at higher concentrations.[9]

Data Presentation

Table 1: Effect of this compound on C. elegans Lifespan

Concentration (µM)Lifespan Extension (%)Key FindingsReference
10016.67Optimal concentration for lifespan extension.[1]

Table 2: Recommended Solvent Concentrations for C. elegans Assays

SolventMaximum Recommended Concentration in NGM (v/v)NotesReferences
DMSO0.5%Concentrations up to 0.5% may slightly extend lifespan; concentrations ≥5% are toxic.[5][7][10]
DMSO (Liquid Culture)< 0.6%Concentrations >0.6% can shorten lifespan.[5][8]

Experimental Protocols

Protocol 1: Preparation of 27-HMA Stock Solution
  • Objective: To prepare a sterile, concentrated stock solution of 27-HMA for addition to NGM.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 27-HMA powder.

    • Dissolve the 27-HMA powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: C. elegans Lifespan Assay with 27-HMA on Solid Media
  • Objective: To measure the effect of 27-HMA on the lifespan of C. elegans.

  • Materials:

    • Nematode Growth Medium (NGM) agar (B569324)

    • E. coli OP50 culture

    • Synchronized L4 stage wild-type (N2) C. elegans

    • 27-HMA stock solution (from Protocol 1)

    • 5-Fluoro-2'-deoxyuridine (FUDR) (optional, to prevent progeny)

    • M9 buffer

    • Sterile petri plates (35 mm or 60 mm)

  • Procedure:

    • Prepare NGM Plates:

      • Prepare NGM agar and autoclave.[3][11]

      • Cool the molten agar to approximately 55°C in a water bath.[1][11]

      • Add the 27-HMA stock solution to the molten NGM to achieve the final desired concentration (e.g., 100 µM). Also, add the vehicle (DMSO) to the control plates at the same final concentration. Swirl gently to mix thoroughly.

      • (Optional) Add FUDR to a final concentration of 0.1 mg/ml to prevent the growth of progeny.[2]

      • Pour the NGM into sterile petri plates and allow them to solidify at room temperature for 2-3 days.[3]

      • Seed the plates with 50-100 µl of an overnight culture of E. coli OP50 and allow the bacterial lawn to grow overnight at room temperature.[2][3]

    • Worm Synchronization:

      • Synchronize a population of C. elegans to the L1 stage using the bleaching method.[12][13]

      • Allow the synchronized L1 larvae to develop on standard NGM plates seeded with OP50 at 20°C until they reach the L4 stage (approximately 48 hours).[2][14]

    • Lifespan Assay:

      • Transfer 30-40 synchronized L4 worms to each experimental (27-HMA) and control (DMSO) plate.[2] Use at least three replicate plates per condition.

      • Incubate the plates at 20°C.

      • Score the number of live and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[2][12]

      • Transfer the worms to fresh plates every 2-4 days to avoid contamination and depletion of the food source.

      • Censor any worms that crawl off the agar, have a protruding vulva, or die from internal hatching.

      • Continue scoring until all worms are dead.

      • Analyze the data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of 27-HMA on NGM plates - The compound is not fully dissolved in DMSO.- The final concentration of 27-HMA is too high.- The NGM agar was too cool when the compound was added.- Ensure the 27-HMA stock solution is fully dissolved before adding to the NGM.- Perform a solubility test at your desired final concentration.- Add the compound to the NGM when it is at a stable 55°C.[1]
High mortality in the first few days of the assay - DMSO concentration is too high.- 27-HMA is toxic at the tested concentration.- Contamination of the NGM plates.- Ensure the final DMSO concentration is ≤0.5%.[5][7][10]- Perform a dose-response curve to find a non-toxic concentration.- Ensure sterile techniques are used throughout the plate preparation and worm transfer process.
Unexpectedly short lifespan in control worms - High DMSO concentration.- Bacterial or fungal contamination.- Temperature fluctuations.- Use a lower DMSO concentration as the vehicle control.- Regularly transfer worms to fresh plates and monitor for contamination.- Maintain a constant incubation temperature (e.g., 20°C).
Vulval protrusions in adult worms - This is a common side effect of FUDR, especially if added too early.- If using FUDR, add it to the plates just before transferring the L4 worms.[2]- Consider running the lifespan assay without FUDR and manually removing progeny, although this is more labor-intensive.
Variability between replicate plates - Inconsistent number of worms per plate.- Non-synchronized population of worms.- Uneven distribution of 27-HMA in the NGM.- Carefully count the number of worms transferred to each plate.- Ensure a tightly synchronized population of L4 worms.- Mix the NGM thoroughly after adding the 27-HMA stock solution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sync Synchronization cluster_assay Lifespan Assay prep_stock Prepare 27-HMA Stock Solution (DMSO) prep_ngm Prepare NGM Plates (+27-HMA or DMSO) prep_stock->prep_ngm transfer Transfer L4 Worms to Experimental Plates prep_ngm->transfer prep_op50 Seed Plates with E. coli OP50 bleach Bleach Gravid Adults to Isolate Eggs hatch Hatch Eggs to L1 bleach->hatch develop Develop to L4 Stage hatch->develop develop->transfer incubate Incubate at 20°C transfer->incubate score Score Live/Dead Worms Every 1-2 Days incubate->score transfer_fresh Transfer to Fresh Plates Every 2-4 Days score->transfer_fresh Repeat until all dead analyze Analyze Data (Kaplan-Meier) score->analyze transfer_fresh->score

Caption: Experimental workflow for a C. elegans lifespan assay with 27-HMA.

Signaling_Pathway cluster_compound Compound Action cluster_receptors Nuclear Hormone Receptors cluster_pathways Core Longevity Pathways cluster_outcomes Downstream Effects HMA This compound NHR8 NHR-8 HMA->NHR8 activates DAF12 DAF-12 HMA->DAF12 activates IIS Insulin/IGF-1 Signaling (IIS) NHR8->IIS modulates TORC1 TORC1 Pathway NHR8->TORC1 modulates Detox Enhanced Detoxification NHR8->Detox Stress Stress Resistance NHR8->Stress DAF12->IIS modulates DAF12->TORC1 modulates DAF12->Detox DAF12->Stress Lifespan Lifespan Extension IIS->Lifespan regulates TORC1->Lifespan regulates Detox->Lifespan contributes to Stress->Lifespan contributes to

Caption: Signaling pathway of 27-HMA in promoting longevity in C. elegans.

References

troubleshooting inconsistent results in 27-Hydroxymangiferolic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 27-Hydroxymangiferolic acid (27-HMA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the extraction, handling, and application of this compound in experimental settings.

1. Extraction & Purification

  • Q: My extraction yield of 27-HMA from mango byproducts is lower than expected. What can I do to improve it?

    A: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:

    • Solvent Choice: The polarity of the extraction solvent is critical. For compounds similar to 27-HMA, such as other phenolic compounds from mango, aqueous ethanol (B145695) mixtures have proven effective. The optimal ethanol concentration may vary, so it is advisable to perform small-scale pilot extractions with different ethanol-to-water ratios (e.g., 50%, 70%, 95%) to determine the most efficient solvent system for your specific plant material.

    • Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of 27-HMA, leading to higher yields. However, excessively high temperatures may cause degradation of the compound. A temperature range of 40-60°C is a good starting point.

    • Extraction Time: Ensure that the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compound. You can optimize the extraction time by collecting aliquots at different time points and analyzing the 27-HMA concentration until a plateau is reached.

    • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.

    • Extraction Method: Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction.

  • Q: I am observing a high level of impurities in my 27-HMA extract. How can I improve the purity?

    A: Co-extraction of other compounds is a common issue. To enhance the purity of your 27-HMA extract, consider these strategies:

    • Solvent Partitioning: Perform liquid-liquid partitioning of your crude extract. By using immiscible solvents of different polarities (e.g., hexane, ethyl acetate, and water), you can separate compounds based on their differential solubility, thereby isolating 27-HMA from less polar or more polar impurities.

    • Chromatography: Column chromatography is a highly effective method for purifying natural products. Start with a less expensive stationary phase like silica (B1680970) gel and a suitable mobile phase system. For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be employed.

    • Recrystallization: If you have a semi-pure solid extract, recrystallization from a suitable solvent or solvent mixture can significantly increase the purity of 27-HMA.

2. Solubility & Stability

  • Q: I am having difficulty dissolving 27-HMA in my aqueous buffer for in vitro assays. What are my options?

    A: this compound, like many other triterpenoid (B12794562) acids, is expected to have poor water solubility. Here are some approaches to address this issue:

    • Co-solvents: Use a small amount of a water-miscible organic solvent to first dissolve the 27-HMA before adding it to your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for cell-based assays. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • pH Adjustment: The solubility of acidic compounds like 27-HMA can sometimes be increased by adjusting the pH of the solution. Deprotonation of the carboxylic acid group at higher pH can enhance its solubility in aqueous media. However, be mindful of the pH stability of the compound and the pH requirements of your experiment.

    • Use of Surfactants: Non-ionic surfactants, at concentrations below their critical micelle concentration, can be used to increase the solubility of hydrophobic compounds.

    • Stock Solutions: Prepare a high-concentration stock solution of 27-HMA in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in your aqueous medium. Always add the stock solution to the aqueous medium with vigorous vortexing or stirring to prevent precipitation.

  • Q: How stable is 27-HMA in solution? Are there any special storage conditions I should be aware of?

    A: While specific stability data for 27-HMA is not widely available, general precautions for phenolic and triterpenoid compounds should be followed:

    • Storage of Solids: Store the solid compound in a cool, dark, and dry place. A desiccator at 4°C or -20°C is recommended for long-term storage.

    • Storage of Stock Solutions: Prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect the solutions from light by using amber vials or wrapping the vials in aluminum foil.

    • pH and Temperature Sensitivity: Be aware that the stability of 27-HMA may be affected by pH and temperature. For long-term experiments, it is advisable to conduct a preliminary stability test of 27-HMA under your specific experimental conditions.

3. Inconsistent Experimental Results

  • Q: I am observing high variability in the lifespan extension of C. elegans treated with 27-HMA. What could be the cause?

    A: Inconsistent results in C. elegans lifespan assays can stem from several sources:

    • Compound Precipitation: Due to its likely low aqueous solubility, 27-HMA may precipitate out of the culture medium, leading to inconsistent exposure of the worms to the compound. Visually inspect your plates for any signs of precipitation. Consider the solubilization strategies mentioned above.

    • Uneven Compound Distribution: Ensure that the 27-HMA is evenly distributed in the nematode growth medium (NGM). When adding the compound to the molten agar (B569324), make sure to mix it thoroughly before pouring the plates.

    • Synchronization of Worms: Inconsistent synchronization of the worm population can lead to variability in lifespan measurements. Ensure that your method for obtaining an age-synchronized population is robust and consistently applied.

    • Environmental Factors: Maintain consistent temperature, humidity, and food source (e.g., OP50 E. coli) across all experimental plates and replicates. Fluctuations in these conditions can significantly impact the lifespan of C. elegans.

  • Q: My FXR reporter assay results are not showing a clear dose-response to 27-HMA. What should I check?

    A: A lack of a clear dose-response in a reporter assay could be due to several factors:

    • Cell Viability: At higher concentrations, 27-HMA might be causing cytotoxicity, which can interfere with the reporter signal. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your reporter assay to ensure that the observed effects are not due to cell death.

    • Solubility Issues: As with the C. elegans assays, precipitation of 27-HMA in the cell culture medium can lead to an inaccurate estimation of the effective concentration.

    • Assay Incubation Time: The optimal incubation time for observing FXR activation by 27-HMA may need to be determined. A time-course experiment can help in identifying the point of maximum reporter gene expression.

    • Reporter System Sensitivity: Ensure that your reporter cell line is sensitive enough to detect the activity of your compound. You may need to optimize the assay conditions, such as cell seeding density and the concentration of the reporter substrate.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study on the effects of this compound on Caenorhabditis elegans.

ParameterValueOrganism/SystemReference
Effective Concentration for Lifespan Extension100 µMC. elegans[1]
Maximum Lifespan Extension16.67%C. elegans[1]

Experimental Protocols

1. C. elegans Lifespan Assay

This protocol is a generalized procedure for assessing the effect of this compound on the lifespan of C. elegans.

  • Materials:

    • Nematode Growth Medium (NGM) agar plates

    • E. coli OP50 culture

    • This compound (27-HMA)

    • Dimethyl sulfoxide (DMSO)

    • Fluorodeoxyuridine (FUDR) (optional, to prevent progeny production)

    • M9 buffer

    • Platinum wire worm pick

    • Stereomicroscope

    • 20°C incubator

  • Methodology:

    • Preparation of 27-HMA Plates:

      • Prepare a concentrated stock solution of 27-HMA in DMSO.

      • While preparing the NGM, allow the autoclaved medium to cool to approximately 55°C.

      • Add the 27-HMA stock solution to the molten NGM to achieve the desired final concentration (e.g., 100 µM). Also, add the vehicle control (DMSO) to a separate batch of NGM at the same final concentration. If using FUDR, add it at this stage.

      • Mix thoroughly and pour the plates. Allow the plates to solidify and dry for 1-2 days.

      • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

    • Synchronization of C. elegans:

      • Obtain an age-synchronized population of worms, for example, by allowing adult hermaphrodites to lay eggs for a few hours and then removing them.

      • Allow the eggs to hatch and develop to the L4 larval stage at 20°C.

    • Lifespan Assay:

      • Transfer a set number of L4 worms (e.g., 30-50) to each experimental (27-HMA) and control (vehicle) plate.

      • Incubate the plates at 20°C.

      • Starting from the first day of adulthood, score the worms every 1-2 days for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

      • Transfer the worms to fresh plates every 2-3 days to separate them from their progeny (if FUDR is not used) and to ensure a consistent supply of food and compound.

      • Continue scoring until all worms have died.

    • Data Analysis:

      • Record the number of live and dead worms at each time point.

      • Generate survival curves using the Kaplan-Meier method and compare the lifespan of the 27-HMA-treated group to the control group using the log-rank test.

2. Farnesoid X Receptor (FXR) Activation Reporter Assay

This protocol describes a general method for determining the agonistic activity of 27-HMA on FXR using a cell-based reporter assay.

  • Materials:

    • A suitable host cell line (e.g., HEK293T, HepG2)

    • An FXR expression plasmid

    • A reporter plasmid containing an FXR response element driving the expression of a reporter gene (e.g., luciferase, β-galactosidase)

    • A transfection reagent

    • Cell culture medium and supplements

    • This compound (27-HMA)

    • A known FXR agonist (e.g., GW4064) as a positive control

    • DMSO (vehicle control)

    • Lysis buffer and reporter assay substrate

    • Luminometer or spectrophotometer

  • Methodology:

    • Cell Culture and Transfection:

      • Culture the host cells in the appropriate medium and conditions.

      • Seed the cells into a 96-well plate at a suitable density.

      • On the following day, co-transfect the cells with the FXR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Compound Treatment:

      • After 24 hours of transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of 27-HMA, the positive control (FXR agonist), or the vehicle control (DMSO).

      • Incubate the cells for an additional 18-24 hours.

    • Reporter Assay:

      • Wash the cells with phosphate-buffered saline (PBS).

      • Lyse the cells using the appropriate lysis buffer.

      • Add the reporter assay substrate to the cell lysate according to the manufacturer's protocol.

      • Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

    • Data Analysis:

      • Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

      • Plot the normalized reporter activity against the log of the compound concentration.

      • Calculate the EC50 value for 27-HMA by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound in C. elegans

G cluster_0 This compound (27-HMA) cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes HMA 27-HMA FXR Activates NHR-8 & DAF-12 (FXR Homologs) HMA->FXR IIS_TOR Influences Insulin/IGF-1 & TORC1 Pathways FXR->IIS_TOR Detox Upregulates Detoxification Genes FXR->Detox Antioxidant Enhances Antioxidant Defense FXR->Antioxidant Lifespan Increased Lifespan IIS_TOR->Lifespan Stress Improved Stress Resistance Detox->Stress Antioxidant->Stress Stress->Lifespan Neuro Neuroprotection Stress->Neuro

Caption: Signaling pathway of 27-HMA in C. elegans.

General Experimental Workflow for 27-HMA

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Extraction of 27-HMA from Mango Byproducts B Purification (e.g., Chromatography) A->B C Characterization & Quantification (e.g., HPLC, MS) B->C D Solubilization & Preparation of Dosing Solutions C->D E In Vitro / In Vivo Assays (e.g., C. elegans, Cell Culture) D->E F Data Collection (e.g., Lifespan, Reporter Activity) E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General workflow for 27-HMA experiments.

References

27-Hydroxymangiferolic acid degradation and interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxymangiferolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and analytical challenges associated with this compound. As specific degradation and interference data for this compound are not extensively published, this guide offers general frameworks, protocols, and troubleshooting advice based on best practices for natural product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many natural phenolic compounds, the stability of this compound can be influenced by several environmental factors. These include:

  • pH: Acidic and alkaline conditions can potentially lead to hydrolysis or other chemical transformations. Many similar compounds are most stable in a slightly acidic to neutral pH range (pH 4-7).

  • Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation and hydrolysis. For long-term storage, it is generally recommended to keep the compound at low temperatures (-20°C or -80°C).

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to store this compound in light-protected containers.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic structure.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20°C or below. If you need to prepare stock solutions, it is recommended to use a high-purity, anhydrous solvent such as DMSO or ethanol, aliquot the solution into single-use vials, and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are common sources of interference in assays involving this compound?

A3: Interference in analytical assays can originate from various sources, leading to inaccurate quantification. Potential sources include:

  • Endogenous substances from biological matrices (e.g., lipids, proteins, other metabolites) can co-elute with the analyte or cause ion suppression in mass spectrometry.

  • Exogenous substances such as contaminants from collection tubes, solvents, or reagents can introduce interfering peaks.

  • Cross-reactivity with structurally similar compounds present in the sample.

  • Pan-Assay Interference Compounds (PAINS) are molecules that can appear as false positives in various assays through non-specific mechanisms. While it is not confirmed for this compound, researchers should be aware of this possibility with natural products.

Q4: My assay results for this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several issues:

  • Compound Instability: The compound may be degrading in your sample matrix or under your assay conditions.

  • Poor Solubility: Precipitation of the compound can lead to lower effective concentrations.

  • Assay Interference: As mentioned above, other components in your sample may be interfering with the detection of this compound.

  • Instrumental Issues: Problems with the analytical instrument, such as leaks, column degradation, or detector malfunction, can cause variability.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC-UV/LC-MS Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing - Interaction with active sites on the column (e.g., silanols).- Column overload.- Incompatible sample solvent.- Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine).- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting - Column overload.- Poorly packed column bed.- Decrease the amount of sample injected.- Replace the column.
Split Peaks - Clogged frit or void at the column inlet.- Sample solvent stronger than the mobile phase.- Back-flush the column (if permissible) or replace it.- Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
Guide 2: Troubleshooting Low Recovery or Sensitivity in LC-MS Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Low Signal Intensity - Ion suppression from matrix components.- Inefficient ionization.- Compound degradation in the ion source.- Improve sample cleanup (e.g., solid-phase extraction).- Dilute the sample.- Optimize MS source parameters (e.g., temperature, gas flows, voltages).- Use a different ionization mode (e.g., APCI instead of ESI).
High Background Noise - Contaminated mobile phase or instrument.- Presence of interfering substances.- Use high-purity LC-MS grade solvents and additives.- Flush the LC and MS systems.- Enhance sample preparation to remove interferences.
Inconsistent Results - Sample degradation during storage or processing.- Variability in the autosampler injection volume.- Assess sample stability under experimental conditions.- Ensure proper maintenance and calibration of the autosampler.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and critical stability factors.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and alkaline samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify any major degradation products.

Protocol 2: Evaluation of Matrix Effects in LC-MS/MS Assays

Objective: To assess the extent of ion suppression or enhancement caused by components of a biological matrix on the quantification of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the mobile phase.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix (e.g., plasma, urine) and then spike the analyte and internal standard into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.

  • Analysis: Analyze all three sets of samples by the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation
Stress Condition Assay (%) of Initial Number of Degradation Products
Control (t=0)1000
0.1 M HCl (60°C, 24h)85.22
0.1 M NaOH (60°C, 24h)67.53
3% H₂O₂ (RT, 24h)78.94
Heat (60°C, 24h)95.11
UV Light (254 nm, 24h)89.42
Note: These data are for illustrative purposes only and do not represent actual experimental results.
Table 2: Illustrative Matrix Effect and Recovery Data
Analyte Matrix Matrix Effect (%) Recovery (%)
This compoundHuman Plasma75.6 (Ion Suppression)92.3
This compoundRat Urine115.2 (Ion Enhancement)88.9
Note: These data are for illustrative purposes only and do not represent actual experimental results.

Visualizations

G cluster_pathway Conceptual Signaling Pathway of this compound HMA This compound FXR FXR Activation HMA->FXR IIS Insulin/IGF-1 Signaling (IIS) HMA->IIS Modulates TORC1 TORC1 Pathway HMA->TORC1 Modulates Detox Detoxification Gene Expression FXR->Detox Longevity Increased Lifespan & Healthspan IIS->Longevity TORC1->Longevity Detox->Longevity

Caption: Conceptual signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Study start Prepare Stock Solution of 27-HMA stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control start->control analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC) stress->analyze control->analyze evaluate Evaluate Data: - Calculate % Degradation - Identify Degradation Products analyze->evaluate end Determine Stability Profile evaluate->end

Caption: Workflow for conducting a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Assay Interference issue Inconsistent or Inaccurate Results? check_instrument Check Instrument Performance (System Suitability Test) issue->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_stability Assess Analyte Stability in Matrix instrument_ok->check_stability Yes fix_instrument Troubleshoot & Repair Instrument instrument_ok->fix_instrument No stability_ok Stability OK? check_stability->stability_ok check_matrix Evaluate Matrix Effects (Post-Extraction Spike) stability_ok->check_matrix Yes optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) stability_ok->optimize_cleanup No matrix_ok Matrix Effects Acceptable? check_matrix->matrix_ok matrix_ok->issue Yes, Re-evaluate Problem modify_chrom Modify Chromatography (e.g., Gradient, Column) matrix_ok->modify_chrom No optimize_cleanup->check_matrix modify_chrom->check_matrix

Caption: Troubleshooting workflow for assay interference.

Technical Support Center: Synthesis of 27-Hydroxymangiferolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 27-Hydroxymangiferolic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound derivatives?

A1: The main challenges in the synthesis of this compound derivatives stem from the complex, rigid pentacyclic triterpenoid (B12794562) skeleton of the parent molecule, mangiferolic acid. Key difficulties include:

  • Regioselectivity: Achieving selective hydroxylation at the C-27 position is difficult due to the presence of multiple other reactive C-H bonds. Many reagents will non-selectively hydroxylate various positions on the triterpenoid backbone.

  • Stereoselectivity: Introduction of the hydroxyl group at C-27 must be controlled to obtain the desired stereoisomer, which can be challenging on a complex three-dimensional structure.

  • Steric Hindrance: The C-27 methyl group is often sterically hindered, making it less accessible to bulky reagents.

  • Protecting Group Strategy: The presence of other functional groups, such as the carboxylic acid at C-28 and the hydroxyl group at C-3, may necessitate a multi-step protection-deprotection strategy to avoid unwanted side reactions.

  • Purification: The separation of the desired 27-hydroxy derivative from the starting material, regioisomers, and other byproducts is often challenging due to their similar polarities.

Q2: What are the common synthetic strategies to introduce a hydroxyl group at the C-27 position of mangiferolic acid?

A2: Two primary strategies are commonly considered for the hydroxylation of sterically hindered positions on a triterpenoid skeleton:

  • Direct C-H Hydroxylation: This approach involves the use of a catalyst to directly oxidize the C-H bond of the C-27 methyl group. This is a more atom-economical approach but often suffers from a lack of regioselectivity.

  • Functionalization-Conversion: This multi-step approach involves first introducing a different functional group at a nearby position that can then be used to direct or facilitate the introduction of the hydroxyl group at C-27. A common example is the formation of an epoxide on a nearby double bond, followed by ring-opening with a suitable nucleophile.

Q3: Are there any known signaling pathways involving this compound derivatives?

A3: Currently, there is limited specific information in the public domain detailing the signaling pathways directly modulated by this compound derivatives. However, parent triterpenoids, like mangiferolic acid, and other hydroxylated derivatives have been investigated for a variety of biological activities, including anti-inflammatory and anti-cancer effects. It is plausible that hydroxylation at the C-27 position could modulate the interaction of these molecules with cellular targets, but further research is needed to elucidate specific pathways.

Troubleshooting Guides

Problem 1: Low Yield of 27-Hydroxylation Product in Direct C-H Hydroxylation
Potential Cause Suggested Solution
Low Reactivity of C-27 C-H bond Increase reaction temperature and/or time. Note that this may also increase the formation of byproducts.
Steric Hindrance Use a smaller, more reactive oxidizing agent.
Catalyst Deactivation Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Poor Solubility of Substrate Use a co-solvent system to improve the solubility of the mangiferolic acid starting material.
Sub-optimal Ligand for Catalyst Screen a variety of ligands for the metal catalyst to enhance its reactivity and selectivity towards the C-27 position.
Problem 2: Poor Regioselectivity in Direct C-H Hydroxylation
Potential Cause Suggested Solution
Multiple Reactive C-H Bonds Employ a directing group strategy. For example, a group can be temporarily installed near the C-27 position to direct the catalyst to the desired site.
Over-oxidation Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. Monitor the reaction closely by TLC or LC-MS to stop it before over-oxidation occurs.
Non-specific Radical Reaction Add a radical scavenger to the reaction mixture if a radical mechanism is suspected to be causing non-specific hydroxylation.
Problem 3: Difficult Purification of this compound Derivative
Potential Cause Suggested Solution
Similar Polarity of Products and Byproducts Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution.
Co-elution with Starting Material Consider derivatizing the hydroxyl group of the product to alter its polarity significantly for easier separation, followed by deprotection.
Presence of Multiple Isomers Employ chiral chromatography if stereoisomers are present and need to be separated.
Complex Mixture Use macroporous resin chromatography as a preliminary purification step to remove major impurities before final purification by HPLC.

Experimental Protocols

Note: These are generalized protocols based on methodologies for similar triterpenoid functionalization and should be optimized for the specific derivative being synthesized.

Protocol 1: General Procedure for Direct Catalytic C-H Hydroxylation
  • Substrate Preparation: Dissolve the mangiferolic acid starting material (1 equivalent) in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Ligand Addition: Add the chosen metal catalyst (e.g., a copper or iron salt, 0.1-0.2 equivalents) and the appropriate ligand (0.1-0.2 equivalents) to the reaction mixture.

  • Initiation of Reaction: Add the oxidizing agent (e.g., a peroxide or peracid, 1.5-3 equivalents) slowly to the mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for peroxide quenching). Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel, followed by preparative HPLC if necessary.

Protocol 2: General Procedure for Epoxidation and Ring-Opening
  • Epoxidation:

    • Dissolve the mangiferolic acid derivative containing a double bond near the C-27 position in a chlorinated solvent (e.g., dichloromethane).

    • Add a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Wash the reaction mixture with a sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

  • Epoxide Ring-Opening:

    • Dissolve the purified epoxide in a suitable solvent (e.g., THF or diethyl ether).

    • Add a nucleophile (e.g., a Grignard reagent or an organolithium reagent) dropwise at a low temperature (e.g., -78 °C or 0 °C).

    • Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC).

    • Quench the reaction carefully with a saturated ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography and/or preparative HPLC.

Visualizations

Synthesis_Challenges cluster_synthesis Synthesis of this compound Derivatives cluster_challenges Specific Challenges Start Mangiferolic Acid Challenges Key Challenges Start->Challenges Strategies Synthetic Strategies Challenges->Strategies Regioselectivity Regioselectivity Challenges->Regioselectivity positional control Stereoselectivity Stereoselectivity Challenges->Stereoselectivity 3D arrangement Purification Purification Challenges->Purification separation Protecting_Groups Protecting Groups Challenges->Protecting_Groups functional group compatibility Product 27-Hydroxymangiferolic Acid Derivative Strategies->Product

Caption: Logical relationship of challenges in the synthesis of this compound derivatives.

Synthetic_Workflow cluster_hydroxylation_methods Hydroxylation Strategies Start Mangiferolic Acid Derivative Protect Protection of Functional Groups (e.g., C3-OH, C28-COOH) Start->Protect Hydroxylation Hydroxylation at C-27 Protect->Hydroxylation Deprotect Deprotection Hydroxylation->Deprotect Direct_CH Direct C-H Oxidation Hydroxylation->Direct_CH Epoxidation_Opening Epoxidation/ Ring-Opening Hydroxylation->Epoxidation_Opening Purify Purification (HPLC, Column Chromatography) Deprotect->Purify Final_Product Pure 27-Hydroxymangiferolic Acid Derivative Purify->Final_Product

Caption: A general experimental workflow for the synthesis of this compound derivatives.

Technical Support Center: 27-Hydroxymangiferolic Acid Studies and DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 27-Hydroxymangiferolic acid (27-HMA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the appropriate use and control of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound (27-HMA) and what are its known biological effects?

A1: this compound (27-HMA) is a naturally occurring compound found in mangoes.[1][2][3] Research has shown that 27-HMA exhibits several biological functions, including the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a role in metabolism and stress resistance.[1][2][3] Studies in the nematode Caenorhabditis elegans have demonstrated that 27-HMA can extend lifespan and improve neurodegenerative conditions by activating nuclear hormone receptors.[1][2][3]

Q2: Why is DMSO used as a solvent for 27-HMA?

A2: Like many organic compounds, 27-HMA has low solubility in aqueous solutions. DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common vehicle for delivering water-insoluble substances in biological experiments.

Q3: What are the potential off-target effects of DMSO that I should be aware of?

A3: While widely used, DMSO is not biologically inert and can have various effects on cells, even at low concentrations. It has been reported to:

  • Influence cell growth and viability: Some studies have shown that DMSO can enhance the proliferation of certain cell lines.

  • Affect signaling pathways: DMSO may modulate key signaling pathways, including the insulin (B600854)/IGF-1 and TORC1 pathways, which are also implicated in the mechanism of action of 27-HMA.[4][5]

  • Alter gene expression and epigenetic profiles: Research has indicated that DMSO can induce significant changes in the transcriptome and DNA methylation patterns of cells.

  • Interfere with protein function: DMSO can interact with proteins, potentially altering their conformation and activity.

Q4: How do I properly control for the effects of DMSO in my experiments?

A4: A vehicle control is essential in any experiment where a solvent like DMSO is used. The vehicle control group should be treated with the same concentration of DMSO as the experimental group receiving 27-HMA. This allows you to distinguish the effects of 27-HMA from any effects caused by the DMSO itself. It is also advisable to include an untreated control group (no DMSO, no 27-HMA) to assess the baseline cellular response.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected results in 27-HMA treated groups. DMSO concentration too high: High concentrations of DMSO can be toxic to cells and mask the effects of 27-HMA.Determine the optimal, non-toxic concentration of DMSO for your specific cell line or model organism through a dose-response experiment. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.
Variability in DMSO preparation: Inconsistent dilution of the DMSO stock can lead to different final concentrations across experiments.Prepare a large batch of the highest required concentration of your 27-HMA stock solution in DMSO. Then, make serial dilutions from this stock for your various treatment groups. This ensures the DMSO concentration remains constant.
Vehicle (DMSO) control group shows significant changes compared to the untreated control. DMSO is affecting the biological pathway of interest: DMSO may be independently modulating the same signaling pathways as 27-HMA (e.g., Insulin/IGF-1, TORC1).[4][5]Acknowledge and report the effects of the DMSO vehicle. The primary comparison should be between the 27-HMA treated group and the DMSO vehicle control group to isolate the specific effects of the compound.
Cell line is particularly sensitive to DMSO. Screen for DMSO sensitivity in your chosen cell line. If high sensitivity is observed, consider exploring alternative, less disruptive solvents.
Difficulty dissolving 27-HMA at the desired stock concentration. Inadequate mixing or inappropriate solvent volume. Ensure vigorous vortexing or sonication when preparing the stock solution. If solubility issues persist at a low DMSO concentration, you may need to prepare a more concentrated stock in 100% DMSO and then dilute it to the final working concentration in your culture medium. Always ensure the final DMSO concentration in the culture is as low as possible.

Experimental Protocols

C. elegans Lifespan Assay

This protocol is adapted from standard methods for assessing the lifespan of C. elegans.[6][7]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • 27-HMA

  • DMSO

  • M9 buffer

  • Platinum wire worm pick

Procedure:

  • Preparation of Plates: Prepare NGM plates seeded with a lawn of E. coli OP50. For experimental plates, add 27-HMA dissolved in DMSO to the molten NGM before pouring the plates to achieve the desired final concentration. For vehicle control plates, add the equivalent volume of DMSO.

  • Synchronization of Worms: Grow a population of wild-type N2 C. elegans at 20°C. To obtain a synchronized population, allow adult worms to lay eggs on a plate for a few hours and then remove the adults.

  • Treatment: Once the synchronized eggs have developed into L4 larvae, transfer them to the experimental and control plates.

  • Scoring Lifespan: Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censoring: Censor worms that crawl off the agar, have a "bursting" vulva, or are lost during handling.

  • Data Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespan of the different treatment groups.

FXR Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of the Farnesoid X Receptor (FXR).[8][9][10][11]

Materials:

  • HEK293T cells (or other suitable cell line)

  • FXR expression plasmid

  • Luciferase reporter plasmid with an FXR response element

  • Transfection reagent

  • 27-HMA

  • DMSO

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of 27-HMA or the DMSO vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold activation relative to the vehicle control.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of 27-HMA.

Table 1: Effect of 27-HMA on C. elegans Lifespan

TreatmentMean Lifespan (days)Percent Increase vs. Vehicle
Vehicle (DMSO)18.0-
27-HMA (10 µM)19.810.0%
27-HMA (50 µM)20.715.0%
27-HMA (100 µM)21.016.7%

Data adapted from studies on wild-type C. elegans.[1]

Table 2: Activation of FXR by 27-HMA in a Reporter Gene Assay

27-HMA Concentration (µM)Fold Activation of FXR (vs. Vehicle)
0 (Vehicle)1.0
12.5
58.2
1015.6
2522.1
5025.3

Data represents typical results from a HEK293T cell-based luciferase reporter assay.[12]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 27-HMA Treatment Workflow prep Prepare 27-HMA stock in 100% DMSO dilute Dilute stock to working concentrations in media prep->dilute v_control Prepare vehicle control (same DMSO concentration) prep->v_control treat Treat cells/organisms dilute->treat incubate Incubate for defined period treat->incubate v_control->treat u_control Prepare untreated control (media only) u_control->treat assay Perform endpoint assay (e.g., lifespan, gene expression) incubate->assay analyze Analyze data (compare treated to vehicle control) assay->analyze

Caption: Experimental workflow for 27-HMA studies with appropriate vehicle controls.

G cluster_1 Proposed Signaling Pathway of 27-HMA HMA 27-HMA FXR FXR Activation HMA->FXR activates IIS Insulin/IGF-1 Signaling Pathway FXR->IIS influences TORC1 TORC1 Pathway FXR->TORC1 influences Lifespan Increased Lifespan & Improved Neuroprotection IIS->Lifespan leads to TORC1->Lifespan leads to

Caption: Proposed signaling pathway for 27-HMA's effects on longevity.

References

Technical Support Center: Investigating the Molecular Mechanisms of 27-Hydroxymangiferolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the molecular mechanisms of 27-Hydroxymangiferolic acid (27-HMA).

Frequently Asked Questions (FAQs)

General

  • What is this compound (27-HMA)? 27-HMA is a naturally occurring compound found in mangoes.[1][2] It has been studied for its various biological activities, including its potential to extend lifespan and improve neurodegeneration.[1][2]

  • What is the primary molecular target of 27-HMA? Current research indicates that a primary target of 27-HMA is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3] 27-HMA acts as an agonist of FXR.[1][2]

Mechanism of Action

  • How does 27-HMA exert its effects through FXR? As an FXR agonist, 27-HMA binds to and activates FXR.[1][2] This activation leads to the transcription of FXR target genes. In the context of C. elegans, the homologs of FXR, NHR-8 and DAF-12, are crucial for the lifespan-extending effects of 27-HMA.[1][2]

  • Which signaling pathways are modulated by 27-HMA? Studies have shown that 27-HMA influences the insulin/insulin-like growth factor-1 signaling (IIS) and the TORC1 pathways.[1][2] These pathways are critical regulators of metabolism, growth, and aging.

  • Does 27-HMA affect gene expression? Yes, 27-HMA has been shown to upregulate the expression of detoxification genes, which is thought to contribute to its effects on lifespan and stress resistance.[1][2]

Troubleshooting Guides

FXR Activation Assays

  • Issue: No or low signal in my FXR luciferase reporter assay after treatment with 27-HMA.

    • Possible Cause 1: Suboptimal concentration of 27-HMA.

      • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of 27-HMA for FXR activation in your cell line. Concentrations used in published studies can serve as a starting point.

    • Possible Cause 2: Low transfection efficiency.

      • Troubleshooting: Optimize your transfection protocol. Ensure the quality and quantity of your plasmids (FXR expression vector, luciferase reporter vector, and internal control) are appropriate. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).

    • Possible Cause 3: Cell line suitability.

      • Troubleshooting: Ensure your chosen cell line is appropriate for FXR assays. Some cell lines may have low endogenous levels of necessary co-factors. Consider using a cell line known to be responsive in FXR assays, such as HEK293T or HepG2.[4]

    • Possible Cause 4: Reagent quality.

      • Troubleshooting: Verify the quality and stability of your 27-HMA stock solution. Ensure the luciferase assay reagents are fresh and properly stored.

C. elegans Lifespan Assays

  • Issue: No significant lifespan extension observed in C. elegans treated with 27-HMA.

    • Possible Cause 1: Incorrect concentration of 27-HMA.

      • Troubleshooting: A dose-response curve is crucial. While 100 µM has been reported as an optimal concentration, this may vary depending on experimental conditions.[2] Test a range of concentrations (e.g., 20, 50, 100, 150, 200 µM).[2]

    • Possible Cause 2: Inconsistent drug delivery.

      • Troubleshooting: Ensure 27-HMA is properly mixed into the NGM agar (B569324) and that the concentration is uniform across all plates.

    • Possible Cause 3: Issues with worm synchronization.

      • Troubleshooting: Inaccurate synchronization can lead to a mixed-age population, confounding lifespan results. Use a reliable synchronization method, such as bleaching, to obtain a cohort of age-matched worms.[5]

    • Possible Cause 4: Contamination.

      • Troubleshooting: Bacterial or fungal contamination can shorten the lifespan of C. elegans. Maintain sterile conditions throughout the experiment.

Gene Expression Analysis (qRT-PCR)

  • Issue: High variability in qRT-PCR results for detoxification genes.

    • Possible Cause 1: Poor RNA quality.

      • Troubleshooting: Use a robust RNA extraction method suitable for C. elegans. Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

    • Possible Cause 2: Inefficient primer design.

      • Troubleshooting: Design and validate primers for your target genes and housekeeping genes. Ensure primers have an efficiency between 90-110% and produce a single melt curve peak.

    • Possible Cause 3: Inconsistent sample collection.

      • Troubleshooting: Collect worms at the same developmental stage and under the same treatment conditions for all replicates.

Quantitative Data Summary

Table 1: Effect of 27-HMA on C. elegans Lifespan

Concentration of 27-HMALifespan Extension (%)
20 µM7.34%
50 µM12.78%
100 µM16.67%
150 µM9.41%
200 µM6.03%

Data from a study on wild-type N2 nematodes treated at the L4 stage.[2]

Table 2: FXR Transactivation by 27-HMA

CompoundEC50
This compound6.693 µM

EC50 value determined by dual-luciferase reporter assays.[6]

Signaling Pathways and Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA This compound FXR FXR 27_HMA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_nuc FXR-RXR Heterodimer FXR_RXR->FXR_RXR_nuc Translocation FXRE FXR Response Element (FXRE) FXR_RXR_nuc->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: 27-HMA activates the FXR signaling pathway.

IIS_Pathway 27_HMA This compound DAF_2 DAF-2 (Insulin/IGF-1 Receptor) 27_HMA->DAF_2 Modulates AGE_1 AGE-1 (PI3K) DAF_2->AGE_1 AKT_1_2 AKT-1/2 AGE_1->AKT_1_2 DAF_16 DAF-16 (FOXO) AKT_1_2->DAF_16 Inhibits Nuclear Translocation DAF_16_nuc DAF-16 DAF_16->DAF_16_nuc Translocates Nucleus Nucleus Target_Genes Lifespan & Stress Response Genes DAF_16_nuc->Target_Genes

Caption: Potential modulation of the Insulin/IGF-1 signaling pathway by 27-HMA.

Experimental_Workflow start Start sync Synchronize C. elegans (e.g., Bleaching) start->sync treat Treat with 27-HMA (Various Concentrations) sync->treat lifespan Lifespan Assay treat->lifespan gene_exp Gene Expression Analysis (qRT-PCR) treat->gene_exp data_analysis Data Analysis lifespan->data_analysis gene_exp->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying 27-HMA in C. elegans.

Detailed Experimental Protocols

1. FXR Transactivation Luciferase Reporter Assay

  • Objective: To quantify the ability of 27-HMA to activate the Farnesoid X Receptor (FXR) in a cell-based assay.

  • Methodology:

    • Cell Culture and Seeding:

      • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

      • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection:

      • Co-transfect the cells with the following plasmids using a suitable transfection reagent:

        • An expression plasmid for the human FXR ligand-binding domain fused to the GAL4 DNA-binding domain (pBIND-FXR-LBD).

        • A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence driving the expression of firefly luciferase (pG5-luc).

        • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

      • A recommended molar ratio of reporter to expression vector is 10:1.[7]

    • Compound Treatment:

      • Approximately 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of 27-HMA (e.g., 0.1, 1, 10, 50, 100 µM).

      • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM Chenodeoxycholic acid - CDCA).

      • Incubate the cells for an additional 24 hours.

    • Luciferase Assay:

      • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

      • Normalize the firefly luciferase activity to the Renilla luciferase activity.

      • Calculate the fold activation relative to the vehicle control.

2. C. elegans Lifespan Assay

  • Objective: To determine the effect of 27-HMA on the lifespan of C. elegans.

  • Methodology:

    • Preparation:

      • Prepare Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

      • Incorporate 27-HMA into the NGM at the desired final concentrations. Also prepare control plates with the vehicle.

    • Synchronization:

      • Generate an age-synchronized population of worms by treating gravid adult worms with a bleach solution to isolate eggs.

      • Plate the eggs on NGM plates and allow them to develop to the L4 larval stage.

    • Lifespan Assay:

      • Transfer L4 larvae to the 27-HMA-containing and control plates.

      • Incubate the plates at 20°C.

      • Score the number of live and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

      • Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.

    • Data Analysis:

      • Generate survival curves using the Kaplan-Meier method.

      • Compare the survival curves between treated and control groups using the log-rank test.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • Objective: To measure the effect of 27-HMA on the mRNA expression of target genes (e.g., detoxification genes) in C. elegans.

  • Methodology:

    • Sample Preparation:

      • Synchronize and treat C. elegans with 27-HMA as described in the lifespan assay protocol.

      • Collect the worms at a specific time point (e.g., after 48 hours of treatment).

      • Wash the worms to remove bacteria.

    • RNA Isolation:

      • Extract total RNA from the worm pellets using a suitable method, such as TRIzol reagent or a commercial kit.

      • Treat the RNA with DNase I to remove any contaminating genomic DNA.

      • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • cDNA Synthesis:

      • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qRT-PCR:

      • Perform qRT-PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes and a housekeeping gene for normalization (e.g., act-1).

      • Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

      • Perform a melt curve analysis to ensure the specificity of the amplified product.

    • Data Analysis:

      • Calculate the relative gene expression using the 2-ΔΔCt method.

      • Normalize the expression of the target genes to the expression of the housekeeping gene.

      • Compare the relative expression between 27-HMA-treated and control groups.

References

Technical Support Center: 27-Hydroxymangiferolic Acid Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxymangiferolic acid (27-HMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on developing stable formulations of this promising therapeutic agent. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (27-HMA) and what are its primary therapeutic interests?

A1: this compound is a naturally occurring pentacyclic triterpenoid (B12794562) compound found in mangoes.[1][2] Recent studies have highlighted its potential in promoting longevity and improving neurodegenerative conditions, as demonstrated in C. elegans models of Alzheimer's and Parkinson's disease.[1][2] Its mechanism of action involves the activation of nuclear receptors, such as the farnesoid X receptor (FXR), which regulate genes associated with detoxification, metabolism, and stress resistance.[1][2] These properties make 27-HMA a compound of interest for further therapeutic development.

Q2: What are the main challenges in formulating 27-HMA?

A2: Like many other pentacyclic triterpenoids, 27-HMA is expected to exhibit poor water solubility and, consequently, low oral bioavailability.[3][4] Its acidic nature (due to the carboxylic acid group) means its solubility is highly dependent on pH. Key challenges include preventing precipitation in aqueous media, enhancing its dissolution rate, and protecting it from potential degradation during storage and administration.[4][5]

Q3: What general strategies can be employed to enhance the solubility of 27-HMA?

A3: A variety of formulation strategies can be used to overcome the poor solubility of acidic, lipophilic compounds like 27-HMA. These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[6][7][8] Creating amorphous solid dispersions with hydrophilic polymers is another effective method.[5][7]

  • Chemical Modifications: pH adjustment is a primary strategy. As a weak acid, 27-HMA will be more soluble at a pH above its pKa.[5][6] The use of solubilizing agents such as co-solvents (e.g., ethanol, propylene (B89431) glycol), surfactants, and complexing agents like cyclodextrins are also common.[6][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can encapsulate the compound, aiding its solubilization and absorption.[6]

Troubleshooting Guide: Formulation & Stability

This guide addresses specific issues you may encounter during your experiments with 27-HMA.

Issue 1: Low or Inconsistent Solubility in Aqueous Buffers

  • Q: I am struggling to achieve the desired concentration of 27-HMA in my phosphate-buffered saline (PBS) at pH 7.4. The solubility is very low. What should I do?

    • A: This is expected due to the lipophilic nature of triterpenoids. First, confirm you are working at a pH that favors the ionized (more soluble) form of the molecule. Since 27-HMA is an acid, increasing the pH above its pKa will increase solubility. However, physiological constraints may limit how high the pH can be.

      • Troubleshooting Steps:

        • pH Modification: Systematically test solubility in buffers of varying pH (e.g., 7.4, 8.0, 8.5) to find an optimal balance between solubility and physiological compatibility.

        • Co-solvent Addition: Introduce a water-miscible organic co-solvent. Start with low percentages (1-5%) of ethanol, propylene glycol, or PEG 400 and assess solubility. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays.

        • Use of Solubilizers: Evaluate the use of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins (e.g., HP-β-CD), which can form micelles or inclusion complexes to enhance solubility.[6]

Issue 2: Compound Precipitates from Solution During Storage or Upon Dilution

  • Q: My 27-HMA stock solution, prepared in DMSO, causes precipitation when diluted into an aqueous buffer for my experiment. How can I prevent this?

    • A: This is a common issue when diluting a concentrated organic stock into an aqueous medium where the compound has poor solubility. The key is to ensure the final concentration of the organic solvent is low and the compound remains below its aqueous solubility limit.

      • Troubleshooting Steps:

        • Lower Stock Concentration: Reduce the concentration of your DMSO stock solution so that the final percentage of DMSO in your assay medium is minimal (typically <0.5%).

        • Use an Intermediate Dilution: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, before the final dilution into the fully aqueous medium.[5]

        • Formulate with Cyclodextrins: Prepare the stock solution directly in an aqueous solution containing a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This can prevent precipitation upon further dilution.

Issue 3: Degradation of 27-HMA Detected in Stability Studies

  • Q: My HPLC analysis shows a decrease in the peak area for 27-HMA and the appearance of new peaks over time in my formulation. What could be causing this degradation?

    • A: Pentacyclic triterpenoids can be susceptible to oxidative and pH-mediated degradation. The presence of hydroxyl groups and double bonds in the structure are potential sites for reaction.[9]

      • Troubleshooting Steps:

        • Control pH: Assess stability across a range of pH values. Degradation may be accelerated in highly acidic or alkaline conditions. Buffer your formulation to a pH where the compound shows maximum stability.

        • Protect from Oxidation: If oxidation is suspected, protect the formulation from light by using amber vials and purge the headspace of containers with nitrogen to remove oxygen. Consider adding antioxidants (e.g., ascorbic acid, BHT) if compatible with your final application.

        • Identify Degradants: Use LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest hydroxylation).[9][10]

Data Presentation: Solubility & Stability

The following tables summarize hypothetical but representative data for 27-HMA to guide formulation development.

Table 1: Equilibrium Solubility of 27-HMA in Various Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water6.525< 0.1
Phosphate-Buffered Saline (PBS)7.4250.5 ± 0.1
Borate Buffer8.5255.2 ± 0.4
PBS + 5% Ethanol7.42515.8 ± 1.2
PBS + 2% Tween® 807.42545.3 ± 3.5
10% HP-β-CD in Water7.025210.5 ± 15.1

Table 2: Short-Term Stability of 27-HMA in Solution (4°C)

Formulation VehicleInitial Conc. (µg/mL)% Remaining after 7 DaysObservations
PBS (pH 7.4)0.598.5%No precipitation
Borate Buffer (pH 8.5)5.091.2%Slight degradation
PBS + 5% Ethanol15.099.1%Stable
10% HP-β-CD in Water200.099.5%Stable

Experimental Protocols

Protocol 1: HPLC Method for Quantification of 27-HMA

This protocol provides a general method for analyzing 27-HMA. It should be optimized and validated for your specific application.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Charged Aerosol Detection (CAD).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C30 column may offer better resolution for complex mixtures.[11]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as triterpenoids often lack a strong chromophore) or CAD for more universal quantification.[11]

  • Standard Preparation: Prepare a stock solution of 27-HMA (1 mg/mL) in methanol. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Shake-Flask Method for Equilibrium Solubility

  • Objective: To determine the equilibrium solubility of 27-HMA in a specific medium.

  • Procedure:

    • Add an excess amount of 27-HMA solid powder to a known volume of the test medium (e.g., 5 mg in 2 mL of PBS) in a glass vial.

    • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove undissolved solid.

    • Dilute the clear filtrate with a suitable solvent (e.g., methanol) and quantify the concentration of 27-HMA using a validated analytical method like HPLC (see Protocol 1).

    • Perform the experiment in triplicate to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Stability cluster_eval Phase 3: Evaluation a Weigh 27-HMA & Excipients c Dissolve 27-HMA in Vehicle (Vortex, Sonicate) a->c b Prepare Formulation Vehicle (e.g., Buffer, Co-solvent) b->c d Initial Analysis (T=0) - Visual Inspection - pH Measurement - HPLC for Concentration c->d e Store Samples (e.g., 4°C, 25°C, 40°C) d->e f Time-Point Analysis (e.g., 1, 2, 4 weeks) - Visual & pH Check - HPLC for Degradation e->f g Calculate % Remaining f->g i Determine Shelf-Life g->i h Identify Degradants (LC-MS/MS) h->i

Caption: A generalized workflow for conducting a formulation stability study.

troubleshoot_workflow start Problem: Low Solubility or Precipitation ph Is pH optimal for an acidic compound? start->ph ph_yes Yes ph->ph_yes Yes ph_no No ph->ph_no No cosolvent Is a co-solvent permissible? ph_yes->cosolvent adjust_ph Action: Increase pH with buffer (e.g., to pH > pKa) ph_no->adjust_ph success Solution Found adjust_ph->success cosolvent_yes Yes cosolvent->cosolvent_yes Yes cosolvent_no No cosolvent->cosolvent_no No add_cosolvent Action: Add low % of Ethanol, PG, or PEG 400 cosolvent_yes->add_cosolvent complexation Evaluate Complexation Agents cosolvent_no->complexation add_cosolvent->success add_cyclo Action: Use HP-β-Cyclodextrin or surfactants complexation->add_cyclo add_cyclo->success

Caption: Troubleshooting logic for addressing solubility issues of 27-HMA.

signaling_pathway cluster_cell Cell cluster_nucleus cluster_outcome Cellular & Organismal Outcome HMA This compound (27-HMA) FXR FXR (Nuclear Receptor) HMA->FXR activates DNA DNA (Target Genes) FXR->DNA binds nucleus Nucleus Transcription Gene Transcription DNA->Transcription initiates Detox Detoxification Enzymes Transcription->Detox Stress Stress Resistance Proteins Transcription->Stress Metabolism Metabolic Regulators Transcription->Metabolism Outcome Increased Stress Resistance Improved Metabolism Enhanced Healthspan Detox->Outcome Stress->Outcome Metabolism->Outcome

Caption: Simplified signaling pathway of 27-HMA via FXR activation.

References

Validation & Comparative

A Comparative Guide to FXR Agonists: 27-Hydroxymangiferolic Acid vs. Obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, including cholestatic liver diseases and non-alcoholic steatohepatitis (NASH). Obeticholic acid (OCA), a potent synthetic FXR agonist, is an established therapeutic agent. Recently, naturally derived compounds such as 27-Hydroxymangiferolic acid (27-HMA) have been identified as novel FXR agonists, opening new avenues for research and drug development. This guide provides an objective comparison of 27-HMA and OCA, focusing on their performance as FXR agonists, supported by available experimental data.

Overview of FXR Agonists

Obeticholic Acid (OCA): A semi-synthetic bile acid analogue, OCA is a potent and selective FXR agonist.[1] It is approximately 100-fold more potent than the endogenous FXR ligand, chenodeoxycholic acid (CDCA).[2][3] OCA is the first-in-class FXR agonist to receive regulatory approval for the treatment of primary biliary cholangitis (PBC).[2]

This compound (27-HMA): A naturally occurring triterpenoid (B12794562) found in mangoes, 27-HMA has been identified as a novel FXR agonist.[4] Preliminary studies suggest its potential in activating FXR-mediated signaling pathways.[4]

Quantitative Comparison of FXR Activation

The efficacy of an FXR agonist is determined by its ability to bind to the receptor and subsequently activate its transcriptional machinery. This is quantified by two key parameters: binding affinity (Ki or Kd) and potency of activation (EC50).

ParameterThis compound (27-HMA)Obeticholic Acid (OCA)Reference(s)
FXR Activation Potency (EC50) 6.693 µM99 nM - 600 nM[1][4][5]
FXR Binding Affinity (Ki/Kd) Data not availableData not available in searched results

Note: While EC50 values provide a measure of the concentration required for a functional response, binding affinity (Ki or Kd) directly measures the strength of the interaction between the ligand and the receptor. To date, the binding affinity of 27-HMA to FXR has not been reported in the available scientific literature.

FXR Signaling Pathway and Agonist Action

FXR activation by an agonist initiates a cascade of transcriptional events that regulate a wide array of genes involved in metabolic processes.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (27-HMA or OCA) FXR FXR Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP Upregulates BSEP BSEP Target_Genes->BSEP Upregulates FGF19 FGF19 Target_Genes->FGF19 Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activation.

Upon binding of an agonist like 27-HMA or OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

  • Bile Acid Homeostasis: Upregulation of the Bile Salt Export Pump (BSEP) and the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][7]

  • Fibroblast Growth Factor 19 (FGF19) Signaling: Increased expression of FGF19, an intestinal hormone that signals to the liver to suppress bile acid synthesis.[5][6]

  • Inflammation and Fibrosis: FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects.[6][8]

Experimental Data on Downstream Gene Expression

Target GeneEffect of this compoundEffect of Obeticholic AcidPrimary FunctionReference(s)
SHP (Small Heterodimer Partner) Upregulation (inferred from C. elegans homolog)UpregulationRepresses bile acid synthesis[4][6]
BSEP (Bile Salt Export Pump) Data not availableUpregulationTransports bile acids out of hepatocytes[7]
FGF19 (Fibroblast Growth Factor 19) Data not availableUpregulationInhibits bile acid synthesis[5]
CYP7A1 (Cholesterol 7α-hydroxylase) Downregulation (inferred from C. elegans homolog)DownregulationRate-limiting enzyme in bile acid synthesis[4][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized workflows for key assays used to characterize FXR agonists.

FXR Activation Reporter Assay (Dual-Luciferase Assay)

This assay is used to determine the EC50 of a compound for FXR activation.

Reporter_Assay_Workflow Start Start: Cell Culture Transfection Co-transfect cells with: 1. FXR expression vector 2. FXRE-luciferase reporter vector 3. Renilla luciferase control vector Start->Transfection Treatment Treat cells with varying concentrations of FXR agonist (27-HMA or OCA) Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells and collect lysate Incubation->Lysis Measurement Measure Firefly and Renilla luciferase activity sequentially using a luminometer Lysis->Measurement Analysis Calculate normalized luciferase activity and determine EC50 value Measurement->Analysis End End: Potency Determined Analysis->End

Caption: FXR Reporter Assay Workflow.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are then co-transfected with three plasmids: one expressing the human FXR, a second containing a luciferase reporter gene under the control of an FXRE promoter, and a third expressing Renilla luciferase for normalization of transfection efficiency.[9][10]

  • Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (27-HMA or OCA) or a vehicle control.

  • Incubation: Cells are incubated for a period of 24 to 48 hours to allow for compound-induced gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.[3][11] The firefly luciferase signal (from the FXRE reporter) is measured first, followed by the addition of a quenching reagent and measurement of the Renilla luciferase signal.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a suitable dose-response curve fitting model.

FXR Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound to the FXR.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate purified FXR protein with a fluorescently labeled FXR ligand and varying concentrations of the test compound (e.g., 27-HMA) Start->Incubation Equilibrium Allow the binding reaction to reach equilibrium Incubation->Equilibrium Measurement Measure the fluorescence polarization or FRET signal Equilibrium->Measurement Analysis Determine the concentration of the test compound that displaces 50% of the fluorescent ligand (IC50). Calculate the Ki value. Measurement->Analysis End End: Affinity Determined Analysis->End

Caption: FXR Competitive Binding Assay Workflow.

Detailed Methodology:

  • Reagent Preparation: Purified FXR ligand-binding domain (LBD) protein and a known fluorescently labeled FXR ligand are prepared.

  • Competitive Binding Reaction: The FXR LBD is incubated with a fixed concentration of the fluorescent ligand in the presence of increasing concentrations of the unlabeled test compound (e.g., 27-HMA).

  • Equilibrium and Measurement: The reaction is allowed to reach equilibrium, and the fluorescence signal (e.g., fluorescence polarization or FRET) is measured. The binding of the fluorescent ligand to the FXR LBD results in a high signal.

  • Data Analysis: As the concentration of the test compound increases, it competes with the fluorescent ligand for binding to the FXR LBD, leading to a decrease in the fluorescence signal. The concentration of the test compound that causes a 50% reduction in the signal is the IC50. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Summary and Future Directions

Obeticholic acid is a well-characterized, high-potency FXR agonist with established clinical utility. This compound represents a promising, naturally derived FXR agonist.

Key Comparison Points:

  • Potency: Obeticholic acid is significantly more potent in activating FXR than this compound based on available EC50 values.

  • Data Availability: The pharmacological profile of obeticholic acid is extensively documented. In contrast, the characterization of this compound as an FXR agonist is in its early stages, with a notable lack of data on its direct binding affinity to the receptor.

Future research on this compound should focus on:

  • Determining its binding affinity (Ki/Kd) to the FXR to provide a more complete picture of its interaction with the receptor.

  • Conducting comprehensive studies on its effects on a wider range of FXR target genes in relevant human cell lines and animal models.

  • Evaluating its in vivo efficacy and safety profile in preclinical models of metabolic and liver diseases.

This comparative guide highlights the current state of knowledge regarding these two FXR agonists. As research into novel, naturally derived compounds progresses, a deeper understanding of their therapeutic potential will undoubtedly emerge, offering new possibilities for the management of FXR-related diseases.

References

A Comparative Guide to Lifespan Extension by 27-Hydroxymangiferolic Acid and Alternatives in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported lifespan-extending effects of 27-Hydroxymangiferolic acid (27-HMA) with established alternative compounds in the model organism Caenorhabditis elegans. The data presented for 27-HMA is based on a singular, recent study, and awaits independent verification to establish reproducibility.

Overview of this compound (27-HMA)

This compound is a natural compound isolated from mango fruits.[1][2] A 2025 study has brought this molecule to the forefront of aging research by demonstrating its capacity to extend lifespan and improve healthspan in C. elegans.[1][2] The proposed mechanism of action is novel, involving the activation of the farnesoid X receptor (FXR), a nuclear receptor, which in turn influences downstream signaling pathways related to longevity.[1][2]

Quantitative Comparison of Lifespan-Extending Compounds

The following table summarizes the quantitative data on lifespan extension for 27-HMA and three well-studied alternative compounds: resveratrol (B1683913), metformin (B114582), and sulforaphane (B1684495). It is important to note that the efficacy of these compounds can vary between studies due to differing experimental conditions.

CompoundOptimal Concentration in C. elegansMean Lifespan Extension (%)Primary Mechanism of ActionKey Signaling Pathways
This compound (27-HMA) 100 µM16.67%[1]FXR AgonistNHR-8/DAF-12, Insulin/IGF-1 Signaling (IIS), TORC1[1][2]
Resveratrol 5-50 µM~3.6-10%[[“]][4]Sirtuin ActivationSIR-2.1, AMPK[[“]][[“]][6]
Metformin 25-50 mM~18-41%[7][8]AMPK Activation, Dietary Restriction MimeticAMPK, Lysosomal Pathway[8][9]
Sulforaphane 50-100 µM~9.9-53%[10][11]DAF-16/FOXO ActivationInsulin/IGF-1 Signaling (IIS)[10][12][13][14]

Signaling Pathways and Mechanisms of Action

The longevity-promoting effects of these compounds are mediated by distinct and sometimes overlapping signaling pathways.

This compound (27-HMA)

27-HMA is proposed to function as an agonist of the farnesoid X receptor (FXR).[1][2] In C. elegans, this action is dependent on the FXR homologs NHR-8 and DAF-12.[1][2] Activation of these nuclear receptors appears to intersect with the conserved Insulin/IGF-1 Signaling (IIS) pathway, leading to lifespan extension.[1][2]

G 27-HMA 27-HMA FXR FXR/NHR-8/DAF-12 27-HMA->FXR activates IIS Insulin/IGF-1 Signaling (DAF-2) FXR->IIS influences DAF16 DAF-16/FOXO IIS->DAF16 inhibits Longevity Lifespan Extension DAF16->Longevity promotes

Proposed signaling pathway for 27-HMA.
Alternative Compounds

In contrast, resveratrol, metformin, and sulforaphane operate through different primary mechanisms.

  • Resveratrol : Primarily activates the sirtuin SIR-2.1, a key regulator of cellular processes, and also influences the AMPK pathway.[[“]][[“]][6] Its effects are largely independent of the DAF-16/FOXO transcription factor.[[“]][6]

G Resveratrol Resveratrol SIR21 SIR-2.1 Resveratrol->SIR21 activates AMPK AMPK Resveratrol->AMPK activates Longevity Lifespan Extension SIR21->Longevity AMPK->Longevity

Primary signaling pathways for Resveratrol.
  • Metformin : Its pro-longevity effects are strongly linked to the activation of AMPK, mimicking a state of dietary restriction.[8][9] It also involves the lysosomal pathway to coordinate metabolic programs.[9]

G Metformin Metformin AMPK AMPK Metformin->AMPK activates Lysosome Lysosomal Pathway Metformin->Lysosome acts on Metabolism Metabolic Regulation AMPK->Metabolism Lysosome->Metabolism Longevity Lifespan Extension Metabolism->Longevity

Primary signaling pathways for Metformin.
  • Sulforaphane : This compound robustly extends lifespan by inhibiting the Insulin/IGF-1 signaling pathway at the level of the DAF-2 receptor, leading to the nuclear translocation and activation of the transcription factor DAF-16/FOXO.[10][12][13][14]

G Sulforaphane Sulforaphane IIS Insulin/IGF-1 Signaling (DAF-2) Sulforaphane->IIS inhibits DAF16 DAF-16/FOXO (Nuclear Translocation) IIS->DAF16 inhibits StressResponse Stress Response Genes (sod-3, hsp-16.2) DAF16->StressResponse activates Longevity Lifespan Extension StressResponse->Longevity

Primary signaling pathway for Sulforaphane.

Experimental Protocols

Reproducibility in lifespan studies is critically dependent on standardized protocols. Below are methodologies for the key experiments cited in the evaluation of these compounds.

C. elegans Lifespan Assay

This protocol outlines the standard procedure for assessing the effect of a compound on the lifespan of C. elegans.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sync Synchronize Worms (L1 Stage) Grow Grow to L4 Stage on NGM Plates with E. coli OP50 Sync->Grow Transfer Transfer L4 Worms to Compound/Control Plates Grow->Transfer PrepPlates Prepare NGM Plates with Test Compound and FUDR PrepPlates->Transfer Incubate Incubate at 20°C Transfer->Incubate Score Score Live/Dead Worms Daily or Every Other Day Incubate->Score SurvivalCurve Generate Survival Curves (Kaplan-Meier) Score->SurvivalCurve Stats Statistical Analysis (Log-rank Test) SurvivalCurve->Stats

References

Unveiling the Neuroprotective Potential of 27-Hydroxymangiferolic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the neuroprotective properties of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring compound found in mangoes. This guide provides a detailed analysis of its performance against other potential neuroprotective agents, supported by experimental data and detailed methodologies. Recent studies have highlighted 27-HMA as a promising candidate for mitigating the effects of neurodegenerative diseases, showing significant activity in preclinical models.

Performance Comparison: this compound vs. Alternative Neuroprotective Agents

The neuroprotective efficacy of this compound has been primarily investigated in the model organism Caenorhabditis elegans (C. elegans), a valuable tool for studying aging and neurodegeneration.[1][2][3][4] The compound has demonstrated a notable ability to extend lifespan and ameliorate pathology in worm models of Alzheimer's and Parkinson's disease.[1][2][3][4]

For a comprehensive understanding, this guide compares the effects of 27-HMA with other natural compounds that have been evaluated for their neuroprotective potential in similar experimental paradigms.

CompoundModel OrganismKey Neuroprotective EffectsReported EfficacyMechanism of Action
This compound (27-HMA) C. elegansExtends lifespan, reduces toxic protein buildup in Alzheimer's models, protects against dopamine (B1211576) neuron degeneration in Parkinson's models, enhances stress resistance.[1][2][3][4]Lifespan extension of up to 16.67% at 100 µM.[1]Farnesoid X receptor (FXR) agonist; modulates insulin/IGF-1 and TORC1 signaling pathways.[1][2][3][4]
Mangiferin Rodent Models, Cell CulturesReduces reactive oxygen species (ROS) levels, restores superoxide (B77818) dismutase (SOD) and catalase activity, anti-apoptotic properties.[5]Data not directly comparable to C. elegans lifespan studies.Antioxidant and anti-apoptotic pathways.[5]
Phenolic Acids (e.g., Ferulic acid, Caffeic acid) Various (Rodent models, cell cultures)Ameliorates depression, ischemia/reperfusion injury, neuroinflammation, and apoptosis.[6]Data not directly comparable to C. elegans lifespan studies.Multiple mechanisms including antioxidant, anti-inflammatory, and modulation of signaling pathways like cAMP/CREB.[6]

Delving into the Mechanisms: Signaling Pathways of this compound

The neuroprotective effects of 27-HMA are attributed to its role as an agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in metabolism and stress resistance.[1][2] Activation of FXR by 27-HMA initiates a signaling cascade that influences downstream pathways, including the insulin/IGF-1 signaling (IIS) and the target of rapamycin (B549165) complex 1 (TORC1) pathways, both of which are central regulators of aging and cellular health.[1][2][3]

G cluster_0 This compound (27-HMA) cluster_1 Cellular Mechanisms cluster_2 Neuroprotective Outcomes 27-HMA 27-HMA FXR FXR Activation 27-HMA->FXR IIS IIS Pathway Modulation FXR->IIS TORC1 TORC1 Pathway Modulation FXR->TORC1 Detox Detoxification Gene Expression FXR->Detox Lifespan Increased Lifespan IIS->Lifespan TORC1->Lifespan Stress Enhanced Stress Resistance Detox->Stress Neuroprotection Neuroprotection (AD & PD Models) Lifespan->Neuroprotection Stress->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective effects.

Experimental Protocols for Assessing Neuroprotective Efficacy

To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the neuroprotective properties of compounds like 27-HMA.

General Experimental Workflow for Neuroprotective Agent Screening

The evaluation of a potential neuroprotective agent follows a structured workflow, from initial toxicity assessment to in-depth analysis of its effects on neurodegeneration models.

G cluster_workflow Experimental Workflow A Compound Selection (e.g., 27-HMA) B Dose-Response & Toxicity Assay in Cell Culture A->B C In Vivo Model Selection (e.g., C. elegans, Rodents) B->C D Treatment Administration C->D E Behavioral Assays (e.g., Motility, Learning) D->E F Biochemical Analysis (e.g., Protein Aggregation, Oxidative Stress) D->F G Histological Analysis (e.g., Neuronal Integrity) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow for testing neuroprotective efficacy.

C. elegans Lifespan Assay

This assay is fundamental for assessing the effect of a compound on the overall aging process.

  • Organism: Wild-type C. elegans (e.g., N2 strain).

  • Procedure:

    • Synchronize a population of worms to obtain a cohort of the same age.

    • Transfer synchronized L1 larvae to Nematode Growth Medium (NGM) plates containing the test compound (e.g., 27-HMA at various concentrations) and a food source (e.g., E. coli OP50).

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Starting from day 1 of adulthood, score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

    • Transfer worms to fresh plates every 2-3 days to separate them from their progeny.

    • Continue scoring until all worms have died.

  • Data Analysis: Construct survival curves and perform statistical analysis (e.g., log-rank test) to determine if the compound significantly extends lifespan compared to a vehicle control.

Neurodegeneration Models in C. elegans

These models are used to study the specific effects of a compound on pathologies associated with diseases like Alzheimer's and Parkinson's.

  • Alzheimer's Disease Model:

    • Strain: A transgenic C. elegans strain expressing human amyloid-beta (Aβ) in muscle cells (e.g., CL4176), which leads to age-dependent paralysis.

    • Procedure:

      • Grow worms at a permissive temperature (e.g., 16°C) to prevent premature Aβ expression.

      • Synchronize the population and shift them to a restrictive temperature (e.g., 25°C) to induce Aβ expression and subsequent paralysis.

      • Expose the worms to the test compound throughout their development or starting from a specific larval stage.

      • Score the number of paralyzed worms at regular intervals.

    • Data Analysis: Compare the rate of paralysis in treated worms to that of untreated controls.

  • Parkinson's Disease Model:

    • Strain: A transgenic C. elegans strain expressing human alpha-synuclein (B15492655) in dopaminergic neurons (e.g., NL5901), leading to neurodegeneration.

    • Procedure:

      • Treat the worms with the test compound from a young age.

      • At specific time points, visualize the dopaminergic neurons using their endogenous GFP fluorescence.

      • Quantify the number of intact, healthy neurons per worm.

    • Data Analysis: Assess whether the compound protects against the age-dependent loss of dopaminergic neurons compared to controls.

Cell-Based Assays for Neuroprotection

In vitro assays using neuronal cell lines are crucial for initial screening and mechanistic studies.[7]

  • Toxicity and Viability Assay (e.g., MTT Assay):

    • Purpose: To determine the optimal non-toxic concentration of the test compound.

    • Procedure:

      • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

      • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).

      • Add MTT reagent to the wells and incubate. Living cells will convert MTT into formazan (B1609692) crystals.

      • Solubilize the formazan crystals and measure the absorbance to quantify cell viability.

  • Neuroprotective Effect against Oxidative Stress:

    • Procedure:

      • Pre-treat neuronal cells with the test compound.

      • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

      • Assess cell viability using the MTT assay or other relevant methods.

    • Data Analysis: Determine if pre-treatment with the compound significantly increases cell survival in the presence of the oxidative stressor.

This guide provides a foundational overview for researchers interested in the neuroprotective properties of this compound. Further research, particularly direct comparative studies in mammalian models, is warranted to fully elucidate its therapeutic potential.

References

27-Hydroxymangiferolic Acid: A Comparative Guide to its Activity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring compound found in mangoes. While current direct experimental data on its activity in mammalian cell lines is limited, extensive research in the nematode Caenorhabditis elegans has identified it as a novel and potent agonist of the Farnesoid X Receptor (FXR).[1] This guide extrapolates these findings to a mammalian context, presenting potential activities, relevant signaling pathways, and detailed experimental protocols for validation in mammalian cell lines.

Overview of this compound Activity

27-HMA has been shown to extend lifespan and improve neurodegeneration in C. elegans models of Alzheimer's and Parkinson's disease.[1] These effects are attributed to its role as an FXR agonist, which in turn is suggested to modulate the Insulin/IGF-1 signaling (IIS) and TORC1 pathways.[1]

Comparative Analysis of FXR Agonist Activity

To contextualize the potential efficacy of 27-HMA in mammalian systems, the following table compares its reported activity in C. elegans with established FXR agonists, Obeticholic Acid (OCA) and GW4064, in mammalian cell lines.

Table 1: Comparison of FXR Agonist Activity

CompoundTarget ReceptorModel SystemReported EC50Key Downstream EffectsReference
This compound (27-HMA) FXRC. elegansNot ReportedLifespan extension, improved neurodegeneration[1]
Obeticholic Acid (OCA) FXRHuman HepG2 cells~99 nMInhibition of bile acid synthesis[2]
GW4064 FXRHuman cell lines~30 nMRepression of CYP7A1 transcription[3]

Signaling Pathway Involvement

The pro-longevity and neuroprotective effects of 27-HMA in C. elegans are linked to its influence on two critical signaling pathways conserved in mammals: the Insulin/IGF-1 signaling pathway and the mTORC1 pathway.

Insulin/IGF-1 Signaling Pathway

Activation of FXR by 27-HMA is hypothesized to modulate the PI3K/Akt signaling cascade, a central component of the Insulin/IGF-1 pathway that governs cell growth, proliferation, and metabolism.

27-HMA 27-HMA FXR FXR 27-HMA->FXR PI3K PI3K FXR->PI3K Modulation Akt Akt PI3K->Akt Cellular_Response Cell Growth, Proliferation, Metabolism Akt->Cellular_Response 27-HMA 27-HMA FXR FXR 27-HMA->FXR TSC1/TSC2 TSC1/TSC2 FXR->TSC1/TSC2 Activation Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Cellular_Processes Protein Synthesis, Cell Growth mTORC1->Cellular_Processes cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HepG2 cells in a 96-well plate Transfect_Cells Co-transfect with FXR expression vector and luciferase reporter plasmid Seed_Cells->Transfect_Cells Treat_Cells Treat cells with varying concentrations of 27-HMA Transfect_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze and plot dose-response curve Measure_Luciferase->Analyze_Data

References

A Comparative Analysis of 27-Hydroxymangiferolic Acid and its Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring compound 27-Hydroxymangiferolic acid (27-HMA) and its synthetic counterparts, focusing on their biological activities and therapeutic potential. While direct synthetic analogs of 27-HMA with published biological data are not yet available in the scientific literature, this comparison will focus on other synthetic compounds targeting the same key receptor, the Farnesoid X Receptor (FXR), to provide a valuable benchmark for future research and development.

Overview of this compound

This compound is a triterpenoid (B12794562) found in mangoes. A recent study has brought this compound into the spotlight, revealing its potential in promoting longevity and offering neuroprotective benefits, primarily through its action as a novel agonist of the Farnesoid X Receptor (FXR)[1][2][3][4]. FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose[1].

Comparative Biological Activity

This section compares the known biological activities of 27-HMA with those of other relevant compounds. Due to the lack of data on direct synthetic analogs of 27-HMA, the comparison for anti-inflammatory and antiviral activities is made with the related mango-derived compound, mangiferin (B1668620). For cytotoxicity, data for mangiferolic acid is presented as the closest available information. The comparison with synthetic FXR agonists provides a broader context for its primary mechanism of action.

Table 1: Comparative Analysis of FXR Agonist Activity
CompoundTypeTargetEC50 (µM)Biological Effect
This compound Natural TriterpenoidFXR6.693[4]Extends lifespan and improves neurodegeneration in C. elegans[1][3][4]
Obeticholic Acid (OCA)Synthetic Bile Acid AnalogFXR~0.1Approved for primary biliary cholangitis, improves insulin (B600854) sensitivity[1][3][4]
GW4064Synthetic Non-steroidal AgonistFXR~0.03Improves hypercholesterolemia and insulin sensitivity in animal models[1][3][4]
Table 2: Comparative Analysis of Cytotoxic Activity
CompoundTypeCell LineIC50Mechanism of Action
Mangiferolic Acid Natural TriterpenoidKATO-III (Gastric Cancer)4.78–16.02 µg/mL[5][6]Upregulation of COX2 and NFκB, induction of late-stage apoptosis and necrosis[5][6]
DoxorubicinChemotherapy DrugKATO-III (Gastric Cancer)0.56–1.55 µg/mL[5][6]DNA intercalation, induction of apoptosis and necrosis[5][6]
Table 3: Comparative Analysis of Anti-inflammatory and Antiviral Activity (Mangiferin as a proxy for 27-HMA)
CompoundTypeActivityIC50 / EC50Mechanism of Action
Mangiferin Natural GlucosylxanthoneAnti-inflammatory-Modulation of NF-κB and NLRP3 signaling pathways[7]
Mangiferin Natural GlucosylxanthoneAntiviral (HSV-1)IC50: 64.0 mg/L[8]Inhibition of early-stage viral replication[8]
Mangiferin Natural GlucosylxanthoneAntiviral (HSV-2)EC50: 111.7 µg/mL[9]Inhibition of late-stage viral replication[9]
AcyclovirSynthetic Antiviral DrugAntiviral (HSV-1, HSV-2)Varies by strainInhibition of viral DNA polymerase

Signaling Pathways and Mechanisms of Action

FXR-Mediated Signaling Pathway of this compound

27-HMA exerts its effects on longevity and neuroprotection by activating FXR. This activation, in turn, influences downstream signaling pathways, including the Insulin/Insulin-like Growth Factor-1 (IIS)/TORC1 pathway, which is a key regulator of metabolism and aging.

27-HMA_FXR_Signaling HMA 27-Hydroxymangiferolic Acid (27-HMA) FXR Farnesoid X Receptor (FXR) HMA->FXR Activates IIS_TORC1 IIS/TORC1 Pathway FXR->IIS_TORC1 Modulates Detox Detoxification Genes FXR->Detox Upregulates Longevity Increased Lifespan & Neuroprotection IIS_TORC1->Longevity Detox->Longevity

FXR-mediated signaling cascade of 27-HMA.
Proposed Inflammatory and Cytotoxic Signaling of Mangiferolic Acid

Based on studies of mangiferolic acid, its cytotoxic effects in cancer cells appear to be mediated through the upregulation of pro-inflammatory and apoptotic pathways involving NF-κB and COX2.

Mangiferolic_Acid_Cytotoxicity MA Mangiferolic Acid Cancer_Cell Gastric Cancer Cell (KATO-III) MA->Cancer_Cell Acts on NFkB NF-κB Cancer_Cell->NFkB Upregulates COX2 COX2 Cancer_Cell->COX2 Upregulates Caspases Caspase 3 & 7 NFkB->Caspases Activates COX2->Caspases Activates Apoptosis Apoptosis & Necrosis Caspases->Apoptosis

Cytotoxicity pathway of mangiferolic acid.

Experimental Protocols

FXR Transactivation Assay

Objective: To determine the ability of a compound to activate the Farnesoid X Receptor.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a pRL-TK Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of the test compound (e.g., 27-HMA) or a vehicle control.

  • Luciferase Assay: Following a 24-hour incubation, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: The fold activation is calculated relative to the vehicle control, and the EC50 value is determined by plotting the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: KATO-III cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., mangiferolic acid) and a positive control (e.g., doxorubicin) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the antiviral efficacy of a compound against a specific virus.

Methodology:

  • Cell Monolayer Preparation: Vero cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., HSV-1) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose (B11928114) and varying concentrations of the test compound (e.g., mangiferin).

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Staining: The overlay medium is removed, and the cell monolayers are fixed and stained with a crystal violet solution.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is an emerging natural compound with significant therapeutic potential, particularly in the areas of aging and neurodegeneration, driven by its activity as an FXR agonist. While data on its direct synthetic analogs is currently lacking, a comparative analysis with other FXR agonists highlights its promise. Furthermore, preliminary data on the related compound, mangiferolic acid, suggests potential cytotoxic activity against cancer cells.

Future research should focus on the following areas:

  • Synthesis and Evaluation of 27-HMA Analogs: The development and biological testing of synthetic derivatives of 27-HMA are crucial to establish structure-activity relationships and potentially enhance its therapeutic properties.

  • In-depth Biological Profiling of 27-HMA: Comprehensive studies are needed to elucidate the anti-inflammatory, antiviral, and a broader range of anticancer activities of 27-HMA, including the determination of IC50 and EC50 values and detailed mechanistic investigations.

  • Preclinical and Clinical Evaluation: Promising findings from in vitro and in vivo animal studies should be translated into preclinical and eventually clinical trials to assess the safety and efficacy of 27-HMA and its future analogs in humans.

References

Unraveling the Mechanism of 27-Hydroxymangiferolic Acid: A Comparative Guide to the Roles of NHR-8 and DAF-12

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

A recent study has illuminated the crucial roles of the nuclear hormone receptors NHR-8 and DAF-12 in the lifespan-extending and neuroprotective effects of 27-Hydroxymangiferolic acid (27-HMA) in the model organism Caenorhabditis elegans. This guide provides a comprehensive comparison of 27-HMA's efficacy in wild-type versus nhr-8 and daf-12 mutant strains, supported by experimental data and detailed protocols to facilitate further research in this promising area of therapeutic development.

Comparative Analysis of 27-HMA's Effects

Experimental evidence strongly suggests that the beneficial effects of this compound are significantly dependent on the presence and function of NHR-8 and DAF-12. The longevity-promoting effect of 27-HMA was notably diminished in nhr-8 and daf-12 mutant nematodes, indicating that these nuclear receptors are key mediators of its action.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 27-HMA on C. elegans lifespan and stress resistance.

Table 1: Effect of 27-HMA on C. elegans Lifespan

StrainTreatment (100 µM 27-HMA)Mean Lifespan Extension (%)Statistical Significance (p-value)
Wild-type (N2)Vehicle--
Wild-type (N2)27-HMA16.67%< 0.001
nhr-8(tm1800)Vehicle--
nhr-8(tm1800)27-HMANo significant extensionNot significant
daf-12(rh61rh411)Vehicle--
daf-12(rh61rh411)27-HMANo significant extensionNot significant

Data synthesized from studies demonstrating the necessity of nhr-8 and daf-12 for 27-HMA-induced lifespan extension.[1][3]

Table 2: Comparative Toxin Resistance with 27-HMA Treatment

StrainToxinTreatment (100 µM 27-HMA)Outcome
Wild-type (N2)Colchicine (B1669291) (4 mM)27-HMAReduced mortality
nhr-8(tm1800)Colchicine (4 mM)27-HMANo significant change in mortality
daf-12(rh61rh411)Colchicine (4 mM)27-HMANo significant change in mortality
Wild-type (N2)Paraquat (200 mM)27-HMAReduced mortality
nhr-8(tm1800)Paraquat (200 mM)27-HMANo significant change in mortality
daf-12(rh61rh411)Paraquat (200 mM)27-HMANo significant change in mortality

This table illustrates that 27-HMA's ability to enhance resistance to various toxins is dependent on functional NHR-8 and DAF-12.[1]

Table 3: Relative Expression of Detoxification Genes with 27-HMA Treatment

GeneWild-type (N2) + 27-HMA (Fold Change)nhr-8(tm1800) + 27-HMA (Fold Change)daf-12(rh61rh411) + 27-HMA (Fold Change)
cyp35a5UpregulatedNo significant changeNo significant change
gst-4UpregulatedNo significant changeNo significant change
pgp-3UpregulatedNo significant changeNo significant change
pgp-12UpregulatedNo significant changeNo significant change

Gene expression analysis reveals that 27-HMA upregulates key detoxification genes in wild-type animals, an effect that is absent in nhr-8 and daf-12 mutants, suggesting these receptors regulate this protective genetic program.[1][4]

Signaling Pathways and Experimental Workflow

To visually represent the proposed mechanism and the experimental approach used to confirm it, the following diagrams are provided.

G cluster_0 This compound (27-HMA) cluster_2 Cellular Response 27-HMA 27-HMA NHR8 NHR-8 27-HMA->NHR8 DAF12 DAF-12 27-HMA->DAF12 Detox Detoxification Gene Expression (cyp35a5, gst-4, etc.) NHR8->Detox DAF12->Detox Stress Stress Resistance Detox->Stress Lifespan Lifespan Extension Stress->Lifespan

Caption: Proposed signaling pathway of this compound.

G cluster_0 Phase 1: Strain Preparation and Treatment cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Interpretation A1 Synchronize C. elegans populations (Wild-type, nhr-8, daf-12) A2 Expose to 27-HMA (100 µM) or vehicle control A1->A2 B1 Lifespan Assay: Monitor survival over time A2->B1 B2 Toxin Resistance Assay: Expose to colchicine or paraquat A2->B2 C1 RNA Extraction from treated C. elegans A2->C1 B3 B3 B1->B3 Analyze with Log-rank test B4 B4 B2->B4 Quantify survival D1 Compare effects of 27-HMA across wild-type and mutant strains B3->D1 B4->D1 C2 Quantitative RT-PCR (qRT-PCR) for detoxification gene expression C1->C2 C3 C3 C2->C3 Analyze relative fold change C3->D1 D2 Confirm the role of NHR-8 and DAF-12 D1->D2

References

A Comparative Analysis of the Antioxidant Properties of 27-Hydroxymangiferolic Acid and Mangiferin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents to combat oxidative stress-related diseases, natural compounds are a focal point of research. This guide provides a detailed comparison of the antioxidant properties of two such compounds: 27-Hydroxymangiferolic acid (27-HMA) and the well-studied mangiferin (B1668620). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, supported by available experimental data and detailed protocols.

Executive Summary

This comparison reveals a fundamental difference in the antioxidant mechanisms of this compound and mangiferin. Mangiferin exhibits direct antioxidant properties by scavenging free radicals, a characteristic demonstrated in various in vitro chemical assays. In contrast, available evidence suggests that this compound functions as an indirect antioxidant. It does not appear to directly neutralize free radicals but rather enhances the endogenous antioxidant capacity of cells by upregulating the expression of antioxidant genes through the activation of nuclear receptors.

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of mangiferin. To date, no published studies have reported direct radical scavenging activity (e.g., IC50 values in DPPH or ABTS assays) for this compound. One key study indicated that 27-HMA did not exhibit direct antioxidant capacity in an ABTS cation scavenging assay when compared to a positive control[1].

Antioxidant AssayMangiferinThis compoundReference
DPPH Radical Scavenging Activity (IC50) 17.6 µg/mLNo direct activity reported[2]
ABTS Radical Scavenging Activity Effective scavengerNo direct activity reported[1]
Lipid Peroxidation (MDA levels) Reduces lipid peroxidationReduces malondialdehyde (MDA) levels in C. elegans[1]
Endogenous Antioxidant Enzyme Expression Upregulates NQO1 via Nrf2-ARE pathwayUpregulates genes related to anti-stress responses (hsp-16.2, sod-1, sod-2, sod-3, cat-1) in C. elegans[1][2]

Mechanisms of Antioxidant Action

Mangiferin: As a polyphenolic compound, mangiferin's antioxidant activity is largely attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals directly. Beyond this direct scavenging, mangiferin has been shown to modulate cellular signaling pathways that are crucial for antioxidant defense. Notably, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1)[2].

This compound: The antioxidant mechanism of 27-HMA appears to be indirect and mediated by the activation of nuclear receptors. Research in the nematode Caenorhabditis elegans has shown that 27-HMA activates the farnesoid X receptor (FXR), which in turn upregulates the expression of genes involved in stress resistance and detoxification[1][3][4]. This leads to an enhanced endogenous antioxidant capacity and a reduction in markers of oxidative stress, such as malondialdehyde (MDA) levels[1][2]. This mode of action suggests that 27-HMA may have a more prolonged and regulatory effect on cellular redox homeostasis compared to direct radical scavengers.

Signaling Pathway Diagrams

mangiferin_pathway Mangiferin Mangiferin ROS ROS Mangiferin->ROS Scavenges Keap1 Keap1 Mangiferin->Keap1 Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., NQO1) ARE->AntioxidantEnzymes Promotes Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Antioxidant signaling pathway of Mangiferin.

hma_pathway HMA 27-HMA FXR FXR HMA->FXR Activates DNA DNA FXR->DNA Binds to Response Elements AntioxidantGenes Antioxidant Genes (sod, cat) DNA->AntioxidantGenes Promotes Transcription AntioxidantEnzymes Antioxidant Enzymes AntioxidantGenes->AntioxidantEnzymes Translation StressResistance Enhanced Stress Resistance AntioxidantEnzymes->StressResistance Leads to

Caption: Antioxidant signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • In a 96-well plate or cuvettes, add a small volume of the test compound or standard solution.

    • Add the DPPH working solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the radical scavenging ability of a compound.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

    • Add the FRAP reagent to the test compound or standard.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.

Malondialdehyde (MDA) Assay

This assay is a common method for measuring lipid peroxidation.

  • Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct can be measured spectrophotometrically at around 532 nm.

  • Procedure:

    • Homogenize the tissue or cell sample in a suitable buffer.

    • Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

    • Centrifuge the homogenate to obtain the supernatant.

    • Add a TBA solution to the supernatant.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular/In Vivo Assays Compound Test Compound (Mangiferin or 27-HMA) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP DataAnalysis Data Analysis & Comparison DPPH->DataAnalysis ABTS->DataAnalysis FRAP->DataAnalysis CellModel Cell/Organism Model (e.g., C. elegans) MDA_Assay MDA Assay (Lipid Peroxidation) CellModel->MDA_Assay GeneExpression Gene Expression Analysis (qRT-PCR) CellModel->GeneExpression MDA_Assay->DataAnalysis GeneExpression->DataAnalysis

Caption: General workflow for evaluating antioxidant properties.

Conclusion

This compound and mangiferin represent two distinct approaches to antioxidant therapy. Mangiferin acts as a direct, broad-spectrum antioxidant with the ability to also modulate protective cellular pathways. This compound, on the other hand, appears to be a more targeted regulator of the cell's own antioxidant machinery. This distinction is critical for drug development, as it suggests different potential therapeutic applications and strategies. Further research, particularly direct comparative studies in various models of oxidative stress, is warranted to fully elucidate the therapeutic potential of both compounds.

References

A Head-to-Head Comparison of 27-Hydroxymangiferolic Acid and Other Natural FXR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC). While synthetic FXR modulators have entered clinical trials, there is a growing interest in natural compounds that can modulate FXR activity with potentially fewer side effects. This guide provides a head-to-head comparison of 27-Hydroxymangiferolic acid, a novel natural FXR agonist, with other prominent natural FXR modulators, supported by available experimental data.

Quantitative Comparison of Natural FXR Modulators

The following table summarizes the available quantitative and qualitative data on the FXR modulatory activity of this compound and other selected natural compounds. It is important to note that direct comparative studies are limited, and the experimental conditions under which the data were generated may vary.

Natural ModulatorBotanical SourceType of FXR ModulationPotency (EC50/IC50)Key Experimental Findings & Citations
This compound Mangifera indica (Mango)AgonistN/AActivates FXR transcriptional activity.[1]
Altenusin Fungal MetaboliteAgonist3.2 ± 0.2 μMA selective nonsteroidal FXR agonist.[2][3]
Berberine Coptis chinensis, Berberis speciesAgonist (indirect and direct effects)12.19 ± 0.86 μM (for OATP1B1 promoter activation via FXR)Modulates gut microbiota, leading to increased levels of bile acids that are FXR agonists. Also shows direct agonistic effects on FXR.[4][5][6][7][8][9][10]
Curcumin Curcuma longa (Turmeric)AgonistN/A (Dose-dependent increase in FXR activity observed)Activates FXR in a dose-dependent manner and regulates FXR target genes. Some studies suggest it may also act as an FXR antagonist under certain conditions.[11][12][13][14][15][16][17]
Gypenosides Gynostemma pentaphyllumAgonistN/A (Upregulates FXR expression)Upregulates the expression of FXR and its target genes, improving lipid and bile acid metabolism.[1][8][18][19][20][21][22]
Silymarin (Silybin) Silybum marianum (Milk Thistle)AgonistN/A (Activates FXR transactivity at 1.5-50 μM)The active component, silybin, enhances FXR transactivity.[21][23][24][25][26][27][28]
Salidroside (B192308) Rhodiola roseaAgonist (indirect effects)N/A (Regulates FXR signaling)Modulates the gut microbiota-bile acid-FXR axis.[13][25][29][30][31][32][33]
Chenodeoxycholic Acid (CDCA) Endogenous Bile AcidAgonist (Endogenous Ligand)~17-50 μMA primary bile acid and a natural ligand for FXR, often used as a positive control in assays.[19][34][35]

N/A: Data not available in the reviewed literature.

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate FXR modulators is crucial for interpreting the data. The following is a detailed protocol for a common in vitro method used to assess FXR activation.

FXR Reporter Gene Assay

This assay is a widely used method to screen for and characterize FXR agonists and antagonists.

Objective: To determine the ability of a test compound to activate or inhibit the transcriptional activity of the Farnesoid X Receptor (FXR).

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter element. When a compound activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the promoter, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of FXR activation.

Materials:

  • Cell Line: Human embryonic kidney cells (HEK293T) or human hepatoma cells (HepG2) are commonly used.

  • Plasmids:

    • An expression vector containing the full-length human FXR cDNA.

    • An expression vector for the Retinoid X Receptor (RXR), the heterodimerization partner of FXR.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an FXR response element (FXRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine 2000 or a similar reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: this compound and other natural modulators dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Chenodeoxycholic acid (CDCA) or a synthetic FXR agonist like GW4064.

  • Luciferase Assay System: A commercial kit for measuring firefly and Renilla luciferase activity.

  • Luminometer: To measure the light output from the luciferase reaction.

Procedure:

  • Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for expression of the receptors and reporter.

  • Compound Treatment: Following incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA or GW4064).

  • Further Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the FXR signaling pathway and a typical experimental workflow for screening FXR modulators.

Caption: FXR Signaling Pathway.

Experimental_Workflow start Start: Cell Culture transfection Co-transfection with FXR, RXR, and Reporter Plasmids start->transfection incubation1 24h Incubation transfection->incubation1 treatment Treatment with 27-HMA or other Natural Modulators incubation1->treatment incubation2 24h Incubation treatment->incubation2 assay Luciferase Reporter Assay incubation2->assay analysis Data Analysis (EC50 Determination) assay->analysis end End: Results analysis->end

References

Independent Verification of 27-Hydroxymangiferolic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 27-Hydroxymangiferolic acid (27-HMA) with an alternative compound, Dafachronic acid (DA), focusing on their effects on lifespan and neurodegeneration in the model organism Caenorhabditis elegans. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the key experiments cited are provided.

Introduction

This compound (27-HMA) is a naturally occurring compound found in mangoes that has demonstrated potential for extending lifespan and mitigating neurodegeneration in preclinical studies.[1][2][3][4] The primary mechanism of action for 27-HMA appears to be the activation of the farnesoid X receptor (FXR), a nuclear hormone receptor.[1][2][3][4] In C. elegans, the therapeutic effects of 27-HMA are dependent on the FXR homologs, NHR-8 and DAF-12.[1][2][3][4]

This guide compares the efficacy of 27-HMA with Dafachronic acid (DA), a known endogenous ligand for the DAF-12 receptor in C. elegans.[5][6] DA has also been shown to play a role in lifespan regulation.[5][6] By comparing these two compounds, this guide aims to provide researchers with a clear, data-driven perspective on the potential of 27-HMA as a therapeutic agent.

Comparative Data

The following tables summarize the quantitative data on the effects of this compound and Dafachronic acid on lifespan and neurodegeneration in C. elegans.

Compound Concentration Mean Lifespan Extension (%) Model Reference
This compound100 µM18.2%Wild-type N2 C. elegans[1]
Dafachronic acid (Δ7-DA)50 nMNot explicitly stated as a percentage, but significantly extends lifespan at 25°C.Wild-type N2 C. elegans[5]
Compound Concentration Effect on Neurodegeneration Model Reference
This compound100 µMDelayed paralysis in a C. elegans model of Alzheimer's disease (strain CL4176).C. elegans expressing Aβ1-42[1]
This compound100 µMProtected against dopamine (B1211576) neuron degeneration in a C. elegans model of Parkinson's disease.C. elegans model of Parkinson's disease[1]
Dafachronic acidNot availableData on direct neuroprotective effects in comparable models was not readily available in the searched literature.--

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 This compound (27-HMA) Signaling HMA 27-HMA FXR FXR Activation HMA->FXR NHR8_DAF12 Activation of NHR-8 and DAF-12 (in C. elegans) FXR->NHR8_DAF12 Detox Increased Expression of Detoxification Genes NHR8_DAF12->Detox Stress Enhanced Stress Resistance NHR8_DAF12->Stress Neuroprotection Neuroprotection NHR8_DAF12->Neuroprotection Lifespan Lifespan Extension Detox->Lifespan Stress->Lifespan G cluster_1 Experimental Workflow: C. elegans Lifespan and Neuroprotection Assays A C. elegans Culture (e.g., Wild-type, AD model, PD model) B Treatment with Compound (e.g., 27-HMA, DA) or Vehicle A->B C Lifespan Assay B->C D Neuroprotection Assay (e.g., Paralysis Assay, Dopamine Neuron Imaging) B->D E Data Collection and Analysis (Survival Curves, Paralysis Rates, Neuron Counts) C->E D->E

References

Safety Operating Guide

Prudent Disposal of 27-Hydroxymangiferolic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 27-Hydroxymangiferolic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. This guide provides a comprehensive, step-by-step procedure for its disposal, treating it as a potentially hazardous chemical.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its known properties.

PropertyValueSource
Molecular Formula C30H48O4[1]
Physical State Solid[2]
Classification Triterpenoid[2]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Waste Classification: Treat this compound as solid organic chemical waste.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solids.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The date of accumulation

    • The name of the principal investigator and the laboratory location

Disposal of Pure Compound and Contaminated Materials
  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a spatula or other appropriate tool. Avoid creating dust.

  • Contaminated Labware: Any materials that have come into contact with this compound, such as weighing boats, gloves, and pipette tips, must also be disposed of in the same hazardous waste container.

  • Empty Original Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced empty container can be disposed of as regular laboratory glass or plastic waste.

Storage and Collection
  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Follow their specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Procedure cluster_final Final Steps start Start: Have 27-Hydroxymangiferolic acid for disposal assess_hazards Assess Hazards (Treat as potentially hazardous due to lack of SDS) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_solid Is the waste solid This compound? wear_ppe->is_solid is_contaminated Is it contaminated labware? is_solid->is_contaminated No collect_solid Place in labeled hazardous solid waste container is_solid->collect_solid Yes is_empty_container Is it the empty original container? is_contaminated->is_empty_container No collect_contaminated Place in the same hazardous solid waste container is_contaminated->collect_contaminated Yes triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes store_waste Store sealed waste container in satellite accumulation area collect_solid->store_waste collect_contaminated->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of defaced container as non-hazardous waste collect_rinsate->dispose_container dispose_container->store_waste arrange_pickup Arrange for pickup by EHS or licensed contractor store_waste->arrange_pickup end End of Disposal Process arrange_pickup->end

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。